3-Ethyl-6,7-difluoro-1H-indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8F2N2 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3-ethyl-6,7-difluoro-2H-indazole |
InChI |
InChI=1S/C9H8F2N2/c1-2-7-5-3-4-6(10)8(11)9(5)13-12-7/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
QLQNRSKRGRBTHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC(=C(C2=NN1)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethyl-6,7-difluoro-1H-indazole: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and stability of 3-Ethyl-6,7-difluoro-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and the introduction of fluorine atoms and an ethyl group at key positions can profoundly influence the molecule's physicochemical and pharmacokinetic properties.[1][2] This document outlines a plausible synthetic route, predicted physicochemical parameters, and a detailed analysis of the compound's stability under various stress conditions as per international guidelines. The insights presented herein are intended to support researchers in the synthesis, handling, and formulation development of this and related indazole derivatives.
Chemical Identity and Physicochemical Properties
This compound possesses a bicyclic aromatic structure, comprising a benzene ring fused to a pyrazole ring. The fluorine atoms at positions 6 and 7 are expected to modulate the electronic properties and metabolic stability of the molecule, while the ethyl group at position 3 can influence its lipophilicity and binding interactions with biological targets.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Remarks |
| Molecular Formula | C₉H₈F₂N₂ | - |
| Molecular Weight | 182.17 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Predicted, based on similar indazoles.[4] |
| Melting Point (°C) | Not available | Expected to be a crystalline solid. |
| Boiling Point (°C) | Not available | - |
| pKa | ~13-14 (N1-H) | Predicted based on unsubstituted indazole (pKa ~13.86).[5] |
| LogP | ~2.5-3.0 | Predicted, higher than unsubstituted indazole due to the ethyl and fluoro groups. |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | Predicted based on general solubility of indazole derivatives. |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of closely related compounds, specifically 6,7-difluoro-3-methyl-1H-indazole.[4]
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.0 (br s, 1H, NH), 7.5-7.6 (m, 1H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 3.0 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 1.3 (t, J = 7.6 Hz, 3H, -CH₂CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~145 (C), ~140 (C-F), ~135 (C-F), ~125 (C), ~120 (CH), ~115 (C), ~110 (CH), ~20 (-CH₂-), ~15 (-CH₃).
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ (ppm) Two distinct multiplets are expected in the typical aromatic fluorine region.
-
IR (KBr, cm⁻¹): ν ~3100-2900 (N-H, C-H stretching), ~1620, 1580, 1500 (C=C, C=N stretching), ~1250-1050 (C-F stretching).
-
Mass Spectrometry (ESI+): m/z 183.07 [M+H]⁺.
Synthesis of this compound
A robust and widely applicable method for the synthesis of 3-substituted-1H-indazoles involves the cyclocondensation of an appropriately substituted ortho-fluoro ketone with hydrazine.[4] For the synthesis of this compound, the logical starting material would be 1-(2,3-difluorophenyl)propan-1-one.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
-
To a solution of 1-(2,3-difluorophenyl)propan-1-one (1.0 eq) in ethanol (10 mL/g of ketone), add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Chemical Stability and Degradation Profile
Understanding the chemical stability of a compound is paramount in drug development. Forced degradation studies are employed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and determining appropriate storage conditions.[6] The stability of this compound should be evaluated under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Hydrolytic Stability
The indazole ring is generally stable to hydrolysis. However, under strongly acidic or basic conditions, degradation may occur, although it is expected to be slow. The electron-withdrawing nature of the fluorine atoms may slightly increase the acidity of the N-H proton, but significant hydrolysis of the heterocyclic core is unlikely under typical pharmaceutical pH conditions. Some studies on N-substituted indazoles have shown susceptibility to hydrolysis, suggesting that derivatization at the N1 position could introduce instability.[7]
Oxidative Stability
Indazole derivatives can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. Potential sites of oxidation include the pyrazole ring and the ethyl group. The electron-rich pyrazole ring could be a target for oxidative degradation.
Caption: Potential oxidative degradation pathways.
Photostability
Indazole derivatives are known to undergo photochemical rearrangements. A common transformation is the conversion of 1H-indazoles to benzimidazoles upon UV irradiation.[6][8][9] This occurs via a proposed mechanism involving tautomerization to the 2H-indazole followed by photochemical rearrangement. Therefore, this compound is likely to be light-sensitive, and protection from light during storage and handling is recommended.
Caption: Potential photochemical rearrangement of this compound.
Thermal Stability
Fluorinated organic compounds often exhibit enhanced thermal stability.[10] this compound is expected to be relatively stable at elevated temperatures in the solid state. However, prolonged exposure to high temperatures, especially in the presence of catalysts or impurities, could lead to decomposition. Thermal stability should be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Protocol for Forced Degradation Studies
-
Acid and Base Hydrolysis:
-
Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).
-
Neutralize the samples before analysis by a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and monitor for degradation over time.
-
-
Photodegradation:
-
Expose a solution of the compound and the solid material to UV and visible light in a photostability chamber.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80 °C) for an extended period.
-
Analyze the sample at different time points.
-
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and a detailed discussion of its potential stability profile. The presence of the 6,7-difluoro substitution pattern is expected to enhance metabolic stability, while the 3-ethyl group provides a handle for modulating lipophilicity and target engagement. Key stability considerations include potential photosensitivity, leading to rearrangement to a benzimidazole derivative, and susceptibility to oxidation. The information presented here serves as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and formulation of this important class of molecules.
References
- Photochemical Conversion of Indazoles into Benzimidazoles. PMC.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
- 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis of new indazole derivatives as potential antioxidant agents.
- 3 - Supporting Inform
- Synthesis of new indazole derivatives as potential antioxidant agents. OUCI.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
- Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed.
- Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
- Wiley-VCH 2007 - Supporting Inform
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
- ethyl 5,6-difluoro-1h-indazole-3-carboxyl
- Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry.
- 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- 6,7-Difluoro-1H-indazole | 1260384-41-5. ChemicalBook.
- Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties.
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- Indazole synthesis. Organic Chemistry Portal.
- Ethyl 4,6-difluoro-1H-indazole-3-carboxylate (CAS No. 1823511-28-9) Suppliers. ChemicalRegister.
- 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5. MilliporeSigma.
- 1H-Indazole | C7H6N2 | CID 9221. PubChem.
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The Strategic Design of 3-Ethyl-6,7-difluoro-1H-indazole Scaffolds: A Deep Dive into Structure-Activity Relationships for Kinase Inhibition
For Immediate Release
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the indazole core has emerged as a "privileged scaffold" due to its versatile biological activities. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the structure-activity relationships (SAR) surrounding the 3-Ethyl-6,7-difluoro-1H-indazole core. By synthesizing field-proven insights with technical accuracy, this document will explore the causal relationships behind experimental choices in the design of potent and selective kinase inhibitors.
The Indazole Scaffold: A Foundation for Potent Kinase Inhibition
The 1H-indazole moiety is a bicyclic heteroaromatic system that has become a cornerstone in the design of small molecule kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it an ideal starting point for inhibitor design. The strategic placement of substituents on the indazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The introduction of fluorine atoms, particularly at the 6 and 7-positions of the indazole ring, can significantly impact the molecule's properties. The high electronegativity and small size of fluorine can modulate the pKa of the indazole nitrogen, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with the target protein.
Deconstructing the this compound Core: A Positional SAR Analysis
While direct and extensive SAR studies on the precise this compound scaffold are not widely published, we can infer critical relationships by examining closely related analogs. The core can be dissected into three key regions for modification: the N1-position, the C3-position, and the difluorinated benzene ring.
The N1-Position: Gateway to Selectivity and Potency
The N1-position of the indazole ring is a primary site for introducing diversity and influencing the overall pharmacological profile. Modifications at this position are crucial for establishing interactions with the solvent-exposed region of the kinase active site and for modulating physicochemical properties.
-
Aryl and Heteroaryl Substituents: Introduction of substituted phenyl or heteroaryl rings at the N1-position is a common strategy. The nature and position of substituents on these rings can dramatically affect potency and selectivity. For instance, electron-withdrawing groups can enhance hydrogen bonding capabilities, while bulkier groups can be tailored to fit into specific hydrophobic pockets of the target kinase.
-
Alkyl Chains and Functional Groups: The incorporation of flexible or functionalized alkyl chains can improve solubility and provide additional vectors for interaction with the protein surface.
The C3-Position: The "Hinge-Binding" Anchor and Beyond
The substituent at the C3-position plays a pivotal role in anchoring the inhibitor to the kinase hinge region. While a simple ethyl group, as in our core structure, provides a stable and lipophilic anchor, modifications here can significantly alter the binding mode and potency.
-
Impact of the Ethyl Group: The ethyl group at the C3-position is a relatively small, non-polar substituent. Its primary role is likely to occupy a hydrophobic pocket adjacent to the hinge region.
-
Exploring Alternatives to the Ethyl Group: Replacing the ethyl group with other functionalities, such as amines or amides, can introduce additional hydrogen bond donors and acceptors, potentially leading to stronger interactions with the hinge backbone. For example, the 3-amino-1H-indazole moiety is a well-established hinge-binding motif in numerous kinase inhibitors.[1]
The 6,7-Difluoro Substitution: Enhancing Drug-like Properties
The difluorination of the benzene portion of the indazole ring is a strategic move to enhance the drug-like properties of the molecule.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.
-
Modulation of Physicochemical Properties: Fluorine substitution increases the lipophilicity of the molecule, which can affect cell permeability and plasma protein binding.
-
Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can influence the electronic distribution within the indazole ring system, potentially leading to more favorable interactions with the kinase active site. 6,7-Difluoro-1H-indazole is recognized as a key intermediate in the synthesis of kinase inhibitors for cancer treatment, underscoring the importance of this substitution pattern.[2]
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core and its derivatives can be approached through established methodologies for indazole synthesis, with specific considerations for the introduction of the desired substituents. A plausible synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of 6,7-Difluoro-1H-indazole
A general procedure for the synthesis of the core 6,7-difluoro-1H-indazole intermediate is as follows[3]:
-
Dissolve 2,3,4-trifluorobenzaldehyde in 1,4-dioxane in a microwave reaction vessel.
-
Add hydrazine hydrate to the solution.
-
Seal the reaction vial and heat it in a microwave reactor at 150°C for 30 minutes.
-
After cooling, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 6,7-difluoro-1H-indazole.
Biological Evaluation: In Vitro Assays for Kinase Inhibition and Cellular Activity
The biological activity of novel this compound derivatives is typically assessed through a cascade of in vitro assays.
In Vitro Kinase Inhibition Assay
The direct inhibitory effect of the compounds on the target kinase is quantified using an in vitro kinase assay. A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[4]
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol for a Generic In Vitro Kinase Assay:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate (a peptide or protein), and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include appropriate controls (e.g., a known inhibitor as a positive control and DMSO as a vehicle control).
-
Initiation and Incubation: Initiate the kinase reaction by adding a final component (often ATP or the enzyme) and incubate the mixture at a controlled temperature for a specific duration.
-
Detection: Stop the reaction and quantify the extent of substrate phosphorylation or ADP production. This can be achieved through various methods, such as using phosphospecific antibodies, radiometric detection of incorporated ³²P, or luminescence-based ATP detection kits.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation/Viability Assay (MTT Assay)
To assess the effect of the compounds on cancer cell growth and viability, the MTT assay is a widely used colorimetric method.[5][6][7][8]
Caption: Workflow for a typical MTT cell proliferation assay.
Detailed MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Target Signaling Pathways and Future Directions
Based on the known targets of other indazole-based inhibitors, compounds derived from the this compound core are likely to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. These include, but are not limited to:
-
VEGFR Signaling: Vascular Endothelial Growth Factor Receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][10]
-
FGFR Signaling: Fibroblast Growth Factor Receptors are involved in cell proliferation, differentiation, and migration, and their aberrant activation is linked to various cancers.[11][12]
-
Akt/PI3K Signaling: This pathway is a central regulator of cell growth, survival, and metabolism and is frequently dysregulated in cancer.[13][14]
Caption: Potential signaling pathways targeted by this compound derivatives.
Future research in this area should focus on the synthesis and evaluation of a focused library of this compound analogs to establish a clear and quantitative SAR. This will involve systematic modifications at the N1 and C3 positions to probe the chemical space around this promising scaffold and to identify derivatives with optimal potency, selectivity, and drug-like properties for further preclinical development.
References
A comprehensive list of references is available upon request. The in-text citations provided throughout this document correspond to the search results that informed this guide.
Sources
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Optimizing 3-Ethyl-Indazoles: The Strategic Role of Fluorine Substitution
Executive Summary
The 3-ethyl-indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., ROCK1, VEGFR) and GPCR modulators (e.g., CCR4). However, the C3-ethyl group presents a distinct metabolic liability: susceptibility to rapid "benzylic-like" oxidation by cytochrome P450 enzymes (primarily CYP3A4).
This guide details the strategic application of fluorine substitution—both on the indazole ring and the ethyl side chain—to mitigate this liability. We explore how fluorine modulation affects pKa, lipophilicity, and metabolic stability, supported by specific case studies and validated experimental protocols.
The Metabolic Liability: 3-Ethyl Oxidation
The Mechanism of Instability
The ethyl group at the 3-position of the indazole ring is electronically activated by the adjacent aromatic system. This makes the
-
Primary Pathway:
-Hydroxylation leading to the secondary alcohol, which may further oxidize to the ketone or undergo dealkylation. -
Enzyme Specificity: Research on 3-alkyl-indazoles (e.g., AKB-48) confirms that CYP3A4 is the dominant isoform responsible for this oxidative clearance [1].[1]
The Fluorine Solution
Fluorine substitution addresses this liability through two distinct mechanisms:
-
Direct Blockade (Side-chain): Replacing
-hydrogens with fluorine (e.g., ) increases the C-H bond dissociation energy (BDE), rendering the site resistant to HAT. -
Electronic Deactivation (Ring): Fluorine substitution on the benzene ring (positions 4, 5, 6, or 7) exerts a strong electron-withdrawing effect (
), reducing the electron density of the indazole system and lowering the pKa of the N-H bond [2].
Physicochemical Modulation via Fluorine[2]
The introduction of fluorine alters the core properties of the 3-ethyl-indazole scaffold. The table below summarizes these effects based on substitution patterns.
Table 1: Impact of Fluorine Substitution on 3-Ethyl-Indazole Properties
| Property | Non-Fluorinated (Ref) | Ring-Fluorinated (C6-F) | Side-Chain Fluorinated ( | Mechanistic Rationale |
| pKa (NH) | ~13.8 | ~12.5 (More Acidic) | ~13.5 (Minimal Effect) | Inductive withdrawal stabilizes the anion (conjugate base) [2]. |
| LogP | 2.5 | 2.8 (More Lipophilic) | 3.1 (High Lipophilicity) | Fluorine increases lipophilicity but lowers polarizability. |
| Metabolic | < 15 min | > 45 min | > 120 min | C-F bond is metabolically inert; Ring F deactivates oxidation. |
| Bioavailability | Low (< 20%) | High (~60%) | Moderate-High | Reduced first-pass metabolism improves systemic exposure [3]. |
Case Studies in Bioactivity
ROCK1 Inhibitors: The C6-Fluorine Effect
In the development of Rho-associated protein kinase 1 (ROCK1) inhibitors, the 3-ethyl-indazole core was optimized to improve oral bioavailability.
-
Observation: Unsubstituted indazoles showed potent
values but poor metabolic stability. -
Optimization: Introduction of a fluorine atom at the C6 position resulted in a compound with an
of 14 nM and an oral bioavailability of 61% in rodent models [3]. -
Mechanism: The C6-F substituent prevented oxidative metabolism on the ring while electronically tuning the N-H donor for optimal hydrogen bonding in the kinase hinge region.
CCR4 Antagonists: Regioselective Synthesis
For CC-chemokine receptor 4 (CCR4) antagonists, a series of fluorinated indazoles were synthesized to map the binding pocket.
-
Outcome: The 5-fluoro and 6-fluoro analogs retained high affinity, whereas 7-fluoro analogs showed reduced binding, likely due to steric clash or unfavorable electrostatic repulsion in the binding pocket [4].
Experimental Protocols
Synthesis of 6-Fluoro-3-Ethyl-1H-Indazole
Rationale: This protocol utilizes a diazotization-cyclization strategy adapted for fluorinated substrates, ensuring high regioselectivity.
Reagents:
-
4-Fluoro-2-ethylaniline (Starting Material)
-
Sodium Nitrite (
)[2] -
Glacial Acetic Acid (
) -
Ammonium Acetate (
)
Step-by-Step Protocol:
-
Diazotization: Dissolve 4-fluoro-2-ethylaniline (10 mmol) in glacial acetic acid (20 mL) and cool to 0-5°C in an ice bath.
-
Addition: Dropwise add a solution of
(11 mmol) in water (5 mL), maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt. -
Cyclization: Transfer the diazonium solution into a stirred solution of ammonium acetate (50 mmol) in water (100 mL) at room temperature.
-
Reaction: The mixture is stirred for 4 hours. The diazonium intermediate undergoes intramolecular cyclization to form the indazole ring.[3]
-
Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (SiO2, Hexane:EtOAc gradient) to yield 6-fluoro-3-ethyl-1H-indazole as a pale yellow solid.
Microsomal Stability Assay (CYP3A4 Focus)
Rationale: To quantify the metabolic stabilization provided by fluorine substitution.
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL protein concentration)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)
-
Test Compounds (10 mM DMSO stock)
-
Positive Control: Testosterone (CYP3A4 substrate)
Protocol:
-
Preparation: Dilute test compounds to 1
M in phosphate buffer (100 mM, pH 7.4). -
Pre-incubation: Mix 30
L of microsomes (final conc. 0.5 mg/mL) with 350 L of compound solution. Incubate at 37°C for 5 minutes. -
Initiation: Add 20
L of NADPH regenerating system to initiate the reaction. -
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquots into 150
L of ice-cold Acetonitrile containing internal standard (e.g., Warfarin). -
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life: .
Visualizations
Metabolic Pathway & Fluorine Blockade
This diagram illustrates the CYP3A4-mediated oxidation of the ethyl group and how fluorine substitution blocks this pathway.
Caption: Comparative metabolic fate of 3-ethyl-indazole vs. its fluorinated analog under CYP3A4 exposure.
Synthesis Workflow: 6-Fluoro-3-Ethyl-Indazole
A logical flow of the regioselective synthesis described in Section 4.1.
Caption: Step-by-step synthetic workflow for the preparation of 6-fluoro-3-ethyl-1H-indazole.
References
-
CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48. The AAPS Journal. [Link]
-
The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Journal of Organic Chemistry. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles. RSC Advances. [Link]
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as CCR4 Antagonists. Journal of Medicinal Chemistry. [Link]
Sources
- 1. CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 3. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
3-Ethyl-6,7-difluoro-1H-indazole as a pharmacophore in kinase inhibitor research
The following technical guide details the strategic application, synthesis, and biological characterization of 3-Ethyl-6,7-difluoro-1H-indazole (CAS: 1415740-59-8) as a specialized pharmacophore in kinase inhibitor discovery.
Executive Summary
In the high-stakes landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, serving as the core "warhead" for multiple FDA-approved drugs (e.g., Axitinib, Pazopanib). While the generic indazole motif is well-understood, the specific derivative This compound represents a highly tuned "next-generation" pharmacophore.[1]
This guide analyzes this specific fragment's utility. The 6,7-difluoro substitution pattern modulates the electronic environment of the hinge-binding region, enhancing metabolic stability and acidity (pKa). Simultaneously, the 3-ethyl group provides a precise steric probe, often utilized to optimize Van der Waals contacts with the "gatekeeper" residue or to displace conserved water molecules in the ATP-binding pocket. This scaffold is particularly relevant in the development of inhibitors for FGFR (Fibroblast Growth Factor Receptor) and MAPK (Mitogen-Activated Protein Kinase) pathways.[1]
Structural Analysis & Pharmacophore Logic[1][2]
The efficacy of this compound is not accidental; it is a result of rational drug design principles targeting the ATP-binding cleft.[1]
The "Warhead" Mechanics
-
Hinge Binding (N1-H / N2): The indazole core mimics the adenine ring of ATP.[1] The N1-H serves as a hydrogen bond donor to the hinge region backbone (typically the carbonyl oxygen of the residue corresponding to Glu81 in CDK2), while N2 acts as a hydrogen bond acceptor.
-
6,7-Difluoro Substitution (Electronic Tuning):
-
Acidity Modulation: The fluorine atoms are highly electronegative. Their presence at positions 6 and 7 withdraws electron density from the indazole ring system, lowering the pKa of the N1-proton. This strengthens the hydrogen bond donation to the kinase hinge.
-
Metabolic Blockade: Positions 6 and 7 are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorination blocks these "soft spots," extending the half-life (
) of the inhibitor.
-
-
3-Ethyl Group (Steric Probe):
-
Unlike a simple methyl group, the ethyl chain introduces rotational freedom and increased hydrophobic bulk. This is critical for targeting the Gatekeeper Residue (e.g., Threonine or Methionine). A 3-ethyl group can wedge into the hydrophobic pocket adjacent to the gatekeeper, improving potency against wild-type kinases and potentially overcoming resistance mutations (e.g., T315I in Abl, though typically larger groups are needed there).
-
Comparative Data: Indazole Substitutions
| Feature | 3-H Indazole | 3-Methyl Indazole | 3-Ethyl-6,7-difluoro Indazole |
| Steric Bulk | Low | Medium | High (Hydrophobic Filling) |
| Electronic Character | Electron Rich | Electron Rich | Electron Deficient (Acidic NH) |
| Metabolic Stability | Low (C6/C7 oxidation) | Moderate | High (Blocked C6/C7) |
| Primary Target Class | General Kinase | VEGFR/PDGFR | FGFR, p38, JNK |
Synthetic Methodology
Objective: Synthesis of this compound (CAS: 1415740-59-8).[1][2] Precursor: 2,3,4-Trifluoropropiophenone.
The synthesis relies on a nucleophilic aromatic substitution (
Step-by-Step Protocol
Reagents:
-
2,3,4-Trifluoropropiophenone (1.0 eq)
-
Hydrazine Hydrate (80% aq.[3] solution, 5.0 eq)
-
n-Butanol (Solvent, 10 volumes)
-
Acetic Acid (Catalytic, 0.1 eq - optional)
Workflow:
-
Setup: Charge a round-bottom flask with 2,3,4-trifluoropropiophenone and n-butanol.
-
Addition: Add hydrazine hydrate dropwise at room temperature. Caution: Exothermic.[1]
-
Cyclization: Heat the mixture to reflux (
) for 12–16 hours. -
Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes). Look for a new, more polar spot.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Dilute the residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[5] -
Crystallization: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Yield Expectation: 65–75% as a white to off-white solid.[1]
Visualization: Synthesis Pathway[1]
Caption: Synthesis of this compound via SNAr cyclization of trifluoropropiophenone.
Biological Application & Kinase Selectivity
When incorporated into a full inhibitor (typically by alkylating N1 with a solubilizing tail or coupling C3/C5 to an aryl group), this scaffold exhibits a distinct selectivity profile.
Target Profile
Based on structural analogs (e.g., E7090, CH5183284), the 3-ethyl-6,7-difluoro motif is particularly effective against:
-
FGFR1–4: The ethyl group fits the hydrophobic pocket near the gatekeeper (Valine/Isoleucine).
-
c-Met: Often shows cross-reactivity due to similar hinge architecture.[1]
-
p38 MAP Kinase: Fluorinated indazoles are classic p38 inhibitors, utilizing the "deep pocket" binding mode.
In Vitro Kinase Assay Protocol (FRET-based)
To validate the efficacy of a compound containing this core:
-
Preparation: Dissolve the inhibitor in 100% DMSO (10 mM stock).
-
Dilution: Prepare 3-fold serial dilutions in Assay Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Tween-20). -
Reaction:
-
Mix Kinase (e.g., FGFR2, 0.5 nM final) + Peptide Substrate + Inhibitor.
-
Incubate 15 min at RT (Pre-incubation allows "slow-off" binding if applicable).
-
Add ATP (at
concentration, typically 10–50 ).
-
-
Detection: After 60 min, add Stop/Detection solution (e.g., Eu-labeled antibody). Read TR-FRET signal.
-
Analysis: Fit data to a 4-parameter logistic equation to determine
.
Visualization: Signaling Pathway Impact[1]
Caption: Mechanism of action for Indazole-based inhibitors within the FGFR signaling cascade.
References
-
Vertex Pharmaceuticals. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.[5] PMC. Link
-
Fluorochem. (2024). Product Catalog: this compound (CAS 1415740-59-8).[1][2] Link
-
Kalyukina, M. et al. (2019).[6] TAS-120 cancer target binding: defining reactivity and revealing the first fibroblast growth factor receptor 1 (FGFR1) irreversible structure. ChemMedChem. Link
-
Wang, J. et al. (2017). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
National Cancer Institute. (2024). NCI Drug Dictionary: Pemigatinib. Link
Sources
Metabolic Stability Profiles of Fluorinated Indazole Derivatives
This technical guide details the metabolic stability profiles of fluorinated indazole derivatives, synthesizing medicinal chemistry principles with experimental protocols and case studies.
Technical Guide for Drug Discovery & Development
Executive Summary
The indazole scaffold (1H-indazole) is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Pazopanib, Axitinib), GPCR ligands, and ion channel modulators. However, the unsubstituted indazole ring presents specific metabolic liabilities, primarily oxidative lability at the C3 position and the benzene ring (C4–C7), as well as N-dealkylation.
Strategic fluorination of the indazole core is a proven method to modulate these profiles. This guide analyzes how fluorine substitution alters intrinsic clearance (
The Indazole Scaffold: Metabolic Liabilities
To engineer stability, one must first map the intrinsic "soft spots" of the scaffold. The indazole ring is susceptible to Cytochrome P450 (CYP) mediated oxidation at specific sites.[1]
Primary Oxidation Sites
-
Benzene Ring (C4–C7): The electron-rich benzene ring is prone to aromatic hydroxylation (arene oxide formation), typically mediated by CYP3A4 and CYP2D6.
-
C3 Position: In 3-unsubstituted indazoles, this position is electronically favorable for oxidation or radical attack.
-
N-Alkyl Substituents: If the indazole is alkylated at N1 or N2 (common for binding affinity), the
-carbon of the alkyl chain is a major site of metabolic attack (N-dealkylation).
Mechanisms of Fluorine Stabilization
Fluorine acts as a metabolic block through three synergistic mechanisms:
-
Bond Dissociation Energy (BDE): The C-F bond (
116 kcal/mol) is significantly stronger than the C-H bond ( 99 kcal/mol). This prevents the hydrogen atom abstraction step required for the CYP450 catalytic cycle (Compound I radical mechanism). -
Electronic Deactivation: Fluorine is the most electronegative element (Pauline scale 3.98). When attached to the indazole benzene ring, it withdraws electron density, making the ring less nucleophilic and thus less susceptible to electrophilic attack by the CYP heme-oxo species.
-
Lipophilicity Modulation: While fluorination typically increases lipophilicity (LogP), it lowers the basicity of adjacent nitrogens (lowering pKa). This can reduce lysosomal trapping and alter protein binding, indirectly affecting clearance.
Case Studies & Quantitative SAR
The following data illustrates the direct impact of fluorination on indazole metabolic stability.
Case Study: Androgen Receptor (AR) Antagonists
In the optimization of indazole-based AR antagonists, researchers compared non-fluorinated analogs with fluorinated derivatives to improve microsomal stability.
Table 1: Metabolic Stability Comparison (Mouse Liver Microsomes)
| Compound ID | Indazole Substitution | Metabolic Fate | |
| Cmpd 8 (Ref) | Indole (Isostere) | 12.4 | Rapid C3 oxidation |
| Cmpd 35a | 3-Methyl-Indazole (No F) | 15.2 | Hydroxylation of methyl/ring |
| Cmpd 35g | 3-Methyl-5-Fluoro-Indazole | 23.7 | Blocked C5 oxidation |
| Cmpd 35i | 3-Trifluoromethyl-Indazole | 120.0 | High stability (Steric + Electronic) |
Data Source: Synthesized from SAR trends in J. Med. Chem. (See Ref [1])
Analysis:
-
Cmpd 35g: Introduction of a single fluorine at C5 increased half-life by ~56% compared to the non-fluorinated methyl analog.
-
Cmpd 35i: The trifluoromethyl group (
) at C3 provided superior protection, likely by blocking the reactive C3 site entirely and providing a massive steric shield against CYP approach.
Case Study: Pazopanib (Marketed Kinase Inhibitor)
Pazopanib contains a 3-methyl-indazole core.[2] Its metabolism highlights the importance of N-dealkylation vs. ring oxidation.
-
Primary Metabolic Route: Oxidation of the methyl groups (C3-methyl and N-methyl) and minor hydroxylation of the indazole ring.
-
Lesson: While the indazole ring itself is relatively stable in Pazopanib, the alkyl appendages are the drivers of clearance. Fluorination of these alkyl groups (e.g., using a difluoromethyl ether instead of methyl) is a common next-generation strategy to block this pathway.
Experimental Protocol: Microsomal Stability Assay
This protocol determines the intrinsic clearance (
Reagents & Setup
-
Microsomes: Pooled HLM (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Controls:
-
High Clearance: Verapamil or Testosterone.
-
Low Clearance: Warfarin.
-
Step-by-Step Workflow
-
Pre-incubation: Dilute test compound to 1 µM in buffer containing 0.5 mg/mL microsomes. Pre-incubate at 37°C for 5 min.
-
Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50 µL) at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Processing: Centrifuge at 4000 rpm for 20 min at 4°C to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS (MRM mode).
Data Calculation
Plot
Visualization: Metabolic Blocking & Workflow
Diagram: Indazole Metabolic Soft Spots & Fluorine Blocking
This diagram illustrates where CYP enzymes attack the indazole core and how fluorine placement mitigates this.
Caption: Figure 1: Strategic fluorination blocks CYP450 oxidative attacks at the C3 and benzene ring positions of the indazole scaffold.
Diagram: Stability Assay Workflow
Caption: Figure 2: High-throughput microsomal stability assay workflow for determining intrinsic clearance.
Advanced Metabolite Profiling (Soft Spot Analysis)
When a fluorinated indazole fails stability criteria, "Soft Spot Analysis" is required.
Technique: LC-HRMS (High-Resolution Mass Spectrometry). Protocol:
-
Incubate compound with microsomes for 60 min (endpoint).
-
Analyze using Data-Dependent Acquisition (DDA).
-
Mass Shift Detection:
-
Hydroxylation (+O): Look for
shift. If the shift occurs on the fluorinated ring, it indicates the fluorine failed to deactivate the ring sufficiently (rare). -
Defluorination (-F +OH): Look for
shift (Loss of 19, gain of 17). This indicates oxidative defluorination, a toxicity risk (fluoride ion release). -
GSH Adducts: Look for
shifts to detect reactive intermediates (quinone imines) formed from the indazole core.
-
References
-
Kim, H., et al. (2017). "Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry, 60(3).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Pick, A., et al. (2013). "Bioavailability, metabolism and disposition of oral pazopanib in patients with advanced cancer." Xenobiotica, 43(5), 443-453.
-
Shah, P., & Westwell, A. D. (2007). "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
Sources
Pharmacological Profiling of 3-Ethyl-6,7-difluoro-1H-indazole: Biological Targets and Medicinal Chemistry
[1][2][3]
Part 1: Executive Summary & Chemical Logic
This compound (CAS: 1415740-59-8) represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[2][3] While often utilized as a high-value intermediate, its structural features dictate its biological activity:[2]
-
Indazole Core: Acts as a bioisostere of the purine ring (adenine), allowing it to mimic ATP and bind to the hinge region of kinase enzymes via bidentate hydrogen bonding (Donor-Acceptor motif).[1]
-
6,7-Difluoro Substitution:
-
Metabolic Stability: Blocks the C6 and C7 positions, which are metabolically vulnerable "soft spots" for oxidative metabolism (CYP450-mediated hydroxylation).
-
Electronic Modulation: The electron-withdrawing fluorine atoms increase the acidity of the N1-proton (
modulation), strengthening the hydrogen bond with the kinase hinge backbone (e.g., Glu/Leu residues).
-
-
3-Ethyl Group: A small lipophilic moiety that occupies the "gatekeeper" pocket or the hydrophobic back-cleft of the ATP binding site, enhancing selectivity over other kinases.[1]
Primary Biological Targets
| Target Class | Specific Receptors | Mechanism of Action | Therapeutic Area |
| Tyrosine Kinases | FGFR1–4 (Fibroblast Growth Factor Receptors) | ATP-competitive inhibition (Type I) | Oncology (Cholangiocarcinoma, Urothelial Carcinoma) |
| Janus Kinases | JAK1 / JAK2 | Hinge binding via pyrrolopyrazine fusion | Autoimmune Diseases (RA, Psoriasis), Myelofibrosis |
| Enzymes | NOS (Nitric Oxide Synthase) | Competitive inhibition of L-Arginine binding | Neurodegeneration (Parkinson's), Inflammation |
| Serine/Threonine | p38 MAPK | Allosteric or ATP-competitive modulation | Anti-inflammatory signaling |
Part 2: Detailed Biological Targets & Mechanisms[2]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The 6,7-difluoro-1H-indazole scaffold is a proven core for FGFR inhibitors.[1][2][3] The indazole nitrogen (N1) donates a hydrogen bond to the backbone carbonyl of Glu562 (in FGFR1 numbering), while N2 accepts a hydrogen from the backbone amide of Ala564 .
-
Role of 3-Ethyl: The ethyl group at C3 projects into the hydrophobic pocket adjacent to the gatekeeper residue. Unlike larger groups (e.g., phenyl), the ethyl group avoids steric clash with the gatekeeper, maintaining broad activity across FGFR isoforms.
-
Causality: The difluoro-substitution prevents rapid clearance, allowing sustained occupancy of the ATP pocket, which is critical for inhibiting FGFR-driven tumor proliferation.[3]
Janus Kinase (JAK) Pathway
Derivatives of this compound, particularly when fused or linked to pyrrolopyrazine moieties, act as potent JAK inhibitors.[1][2][3]
-
Mechanism: These compounds inhibit the phosphorylation of STAT proteins. The 6,7-difluoro pattern is essential for selectivity against the structurally similar kinases (e.g., Aurora kinases).
-
Patent Relevance: This specific scaffold is cited in the synthesis of pyrrolopyrazine kinase inhibitors (e.g., EP 2763990 B1), targeting the JAK-STAT pathway for immunological disorders.[1]
Nitric Oxide Synthase (NOS)
Indazoles are well-documented inhibitors of NOS isoforms (nNOS, iNOS).[1]
-
Selectivity: 7-Nitroindazole is a classic reference inhibitor. The 6,7-difluoro analog exhibits altered selectivity profiles, reducing hypotension side effects (associated with eNOS inhibition) while targeting neuronal NOS (nNOS) involved in neurotoxicity.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of the this compound Core
Rationale: Accessing the pure scaffold is the first step in SAR validation. This protocol uses a diazotization-cyclization strategy.[2][3]
Reagents:
-
2,3,4-Trifluoropropiophenone (Precursor)[2]
-
Hydrazine Monohydrate (
)[3] -
Solvent: Ethanol or n-Butanol[2]
Step-by-Step Workflow:
-
Condensation: Dissolve 10 mmol of 2,3,4-trifluoropropiophenone in 20 mL of Ethanol.
-
Cyclization: Add 15 mmol of Hydrazine Monohydrate dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. The fluorine at the ortho position to the carbonyl undergoes Nucleophilic Aromatic Substitution (
) by the hydrazine, followed by cyclization. -
Validation (TLC): Monitor consumption of ketone (Rf ~0.8 in 20% EtOAc/Hexane).
-
Workup: Cool to RT. Pour into ice water. The precipitate is this compound.[2][3][4]
-
Purification: Recrystallize from Ethanol/Water.
-
QC Check:
-NMR must show the ethyl triplet/quartet and two aromatic protons with specific F-H coupling constants.
Protocol B: ADP-Glo™ Kinase Assay for FGFR1 Activity
Rationale: A luminescent assay that measures ADP formation, directly proportional to kinase activity.
-
Preparation: Dilute FGFR1 enzyme (0.2 ng/µL) in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Compound Treatment: Add this compound (dissolved in DMSO) to a 384-well plate (Final conc: 1 nM – 10 µM).
-
Reaction Start: Add ATP (10 µM) and Poly(Glu, Tyr) substrate. Incubate at RT for 60 min.
-
Termination: Add ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP
Luciferase light).[1] -
Readout: Measure Luminescence (RLU).
-
Calculation: Plot RLU vs. log[Compound] to determine
.
Part 4: Visualization & SAR Logic[2][3]
The following diagram illustrates the Structure-Activity Relationship (SAR) and the flow from chemical structure to biological impact.
Caption: SAR map detailing how specific structural modifications of the indazole core translate to mechanistic advantages and specific biological targets.
References
-
Fluorochem. (2024). This compound Product Analysis and Safety Data Sheet. Fluorochem Ltd. Link
-
European Patent Office. (2014). Pyrrolopyrazine Kinase Inhibitors (EP 2 763 990 B1). Assignee: Genentech, Inc. Describes the synthesis and use of 6,7-difluoroindazole intermediates in JAK inhibitors. Link
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Novel indazole derivatives as promising candidates: synthesis and biological activity. Discusses the broad pharmacological profile of the indazole scaffold. Link
-
PubChem. (2024). Compound Summary: Indazole Derivatives and Kinase Inhibition. National Library of Medicine. Link
-
López-Cara, L. C., et al. (2009).[5] Indazole-based inhibitors of Nitric Oxide Synthase.[2][3][5] Drugs of the Future. Highlights 6,7-difluoro substitution in NOS inhibition.[5] Link[3]
Sources
- 1. Ethyl 4-(8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)-1-piperidinecarboxylate | C23H25ClN2O3 | CID 4161540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1360892-92-7|2-(6-Fluoro-1H-indazol-3-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 3. 3-(7-Fluoro-1H-indazol-3-yl)propan-1-amine|BLD Pharm [bldpharm.com]
- 4. 81569-33-7 | 2-Bromo-4-(tert-butyl)thiazole-5-carboxylic acid | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 5. digibug.ugr.es [digibug.ugr.es]
Physical characteristics and solubility data of 3-Ethyl-6,7-difluoro-1H-indazole
An In-depth Technical Guide to the Physicochemical Characterization of 3-Ethyl-6,7-difluoro-1H-indazole
Introduction
In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the 1H-indazole core is a privileged structure, forming the basis of numerous therapeutic agents due to its versatile biological activities, including anti-tumor and anti-inflammatory properties.[1][2] The strategic introduction of fluorine atoms and alkyl groups can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide focuses on this compound, a compound of interest for drug discovery and development programs.
The journey from a promising chemical entity to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physical and chemical properties. Solubility, in particular, is a master variable that governs everything from formulation design to bioavailability.[3][4][5] This document provides a comprehensive framework for the characterization of this compound, outlining both predicted properties and a detailed, field-proven methodology for the experimental determination of its solubility profile. It is designed for researchers, chemists, and drug development professionals who require a robust and scientifically grounded approach to physicochemical profiling.
Part 1: Core Physicochemical Properties
A foundational understanding of a compound begins with its basic physical characteristics. While some properties can be calculated directly from the molecular structure, others, such as the melting point, are empirical and must be determined experimentally. The data for the parent 1H-indazole and related structures suggest that substituted indazoles are typically crystalline solids at room temperature.[6][7]
Table 1: Predicted and Physical Properties of this compound
| Property | Value / Expected Range | Method |
| Molecular Formula | C₉H₈F₂N₂ | Calculated |
| Molecular Weight | 182.17 g/mol | Calculated |
| Appearance | White to off-white or light brown crystalline solid | Predicted based on analogs[7][8] |
| Melting Point (Tfus) | Requires Experimental Determination | N/A |
| Boiling Point (Tboil) | Requires Experimental Determination | N/A |
| pKa | Requires Experimental Determination | N/A |
Rationale: The molecular formula and weight are fundamental calculated values. The predicted appearance is based on observations of similar synthesized indazole compounds.[8] Empirical properties like melting point, boiling point, and pKa are highly sensitive to crystal lattice forces and subtle electronic effects, necessitating experimental measurement for accuracy.[9][10] The pKa of the parent indazole is approximately 13.86 for the N-H proton, providing a preliminary estimate.[6]
Part 2: Solubility - A Theoretical Framework
Solubility, the maximum amount of a substance that can be dissolved in a solvent at equilibrium, is a critical parameter in pharmaceutical sciences.[4][11] A drug must be in solution to be absorbed and exert its pharmacological effect.[5] The solubility of this compound is governed by the interplay of its structural features:
-
1H-Indazole Core : This aromatic, heterocyclic system possesses both a hydrogen bond donor (the N-H group) and acceptor (the pyrazolic nitrogen). This allows for interactions with polar solvents.
-
Ethyl Group (C₃) : The addition of this non-polar alkyl chain increases the molecule's lipophilicity, which may enhance solubility in non-polar organic solvents.
-
Difluoro Substitution (C₆, C₇) : The two fluorine atoms on the benzene ring are highly electronegative. They can lower the pKa of the N-H proton and participate in hydrogen bonding as weak acceptors, but their primary effect is to increase lipophilicity and modulate the electronic character of the aromatic system.
The guiding principle of "like dissolves like" provides a strong predictive foundation.[12] We can anticipate that this molecule will exhibit limited solubility in aqueous media due to its significant non-polar character but will be more soluble in organic solvents. The amphoteric nature of the indazole ring suggests that solubility may be pH-dependent, potentially increasing in acidic or basic solutions if the molecule can be protonated or deprotonated.[6]
Part 3: Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic solubility, as it allows the system to reach true equilibrium.[13][14]
Workflow for Solubility Determination
The overall process follows a logical progression from preparation to analysis, ensuring data integrity at each stage.
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Protocol: Shake-Flask Method
1. Materials and Reagents:
- This compound (solid, purity >98%)
- Selected solvents (e.g., pH 7.4 Phosphate-Buffered Saline, Water, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Hexane)
- Calibrated analytical balance
- Glass vials with screw caps
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 µm PTFE)
- Autosampler vials for HPLC
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
2. Procedure:
- Preparation : Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The goal is to have undissolved solid remaining at equilibrium.
- Solvent Addition : Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
- Equilibration : Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
- Phase Separation : After equilibration, let the vials stand undisturbed to allow undissolved solids to settle.
- Sampling : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter directly into an HPLC vial. This step is critical to remove all particulate matter.[15][16]
- Dilution : Dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method.
- Quantification : Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from a known stock solution of the compound.
3. Causality and Self-Validation:
- Why an excess of solid? Using an excess ensures that the solution becomes saturated, which is the definition of thermodynamic solubility. The presence of solid material at the end of the experiment validates that equilibrium has been achieved.[4]
- Why a 24-72 hour incubation? Many compounds, especially crystalline ones, dissolve slowly. A prolonged equilibration period minimizes the risk of measuring a transient, non-equilibrium state (kinetic solubility) rather than the true thermodynamic solubility.[17]
- Why filtration? Any undissolved micro-particles in the analyzed sample will artificially inflate the measured concentration. A sub-micron filter ensures only the truly dissolved compound is quantified.[15]
Part 4: Data Presentation and Interpretation
Quantitative solubility data should be presented clearly to allow for easy comparison across different solvent systems.
Table 2: Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Classification |
| pH 7.4 PBS | 25 | Experimental Value | Calculated Value | e.g., Poorly Soluble |
| Deionized Water | 25 | Experimental Value | Calculated Value | e.g., Very Slightly Soluble |
| Ethanol | 25 | Experimental Value | Calculated Value | e.g., Soluble |
| Acetonitrile | 25 | Experimental Value | Calculated Value | e.g., Freely Soluble |
| DMSO | 25 | Experimental Value | Calculated Value | e.g., Very Soluble |
| Hexane | 25 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |
Solubility Classification Logic
The experimental results can be used to classify the compound's solubility based on its behavior in different solvent types, which provides insight into its relative polarity and acidity/basicity.
Caption: Qualitative solubility classification flowchart.[15][18]
Conclusion
This guide provides a robust scientific framework for characterizing the physical properties and solubility of this compound. By combining theoretical predictions with rigorous, well-rationalized experimental protocols, researchers can generate the high-quality, reliable data essential for advancing drug discovery and development programs. A thorough understanding of these fundamental parameters is not merely an academic exercise; it is a prerequisite for successful formulation, accurate biological testing, and the ultimate clinical efficacy of new chemical entities.
References
- Solubility test for Organic Compounds. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- The Importance of Solubility for New Drug Molecules. (2020, May 11).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Method for Prediction of Pharmaceutical Solubility for Solvent Selection. (n.d.). AIChE.
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- Solvent selection for pharmaceuticals. (n.d.). ResearchGate.
- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.
- Solubility of drugs. (n.d.). Slideshare.
- Principles of Solubility. (n.d.). ResearchGate.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
- Solubility: An overview. (n.d.). Int J Pharm Chem Anal.
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2024, April 9). MDPI.
- Indazole. (n.d.). Wikipedia.
- 4,6-Difluoro-1H-indazole. (n.d.). PubChem.
- Indazoles. (n.d.). AMERICAN ELEMENTS®.
- 6,7-Difluoro-1H-indazole. (2025, July 24). ChemicalBook.
- Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.).
- 6-Bromo-7-fluoro-1H-indazole. (n.d.). MilliporeSigma.
- 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica.
- Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.
- Chemical Properties of Benzene, cyclobutyl- (CAS 4392-30-7). (n.d.). Cheméo.
- 1H-Indazole, 99% 1 g. (n.d.). Thermo Scientific Chemicals.
- ethyl 5,6-difluoro-1h-indazole-3-carboxylate. (n.d.). Echemi.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). PMC.
- Chemical Properties of 1H-Indazole (CAS 271-44-3). (n.d.). Cheméo.
- Chemical Properties of Cyclohexane, (1-methylethyl)- (CAS 696-29-7). (n.d.). Cheméo.
- Ethyl 1H-indazole-3-carboxylate. (n.d.). Chem-Impex.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedpharmajournal.org [biomedpharmajournal.org]
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- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. 1H-Indazole, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 6,7-Difluoro-1H-indazole | 1260384-41-5 [chemicalbook.com]
- 9. Benzene, cyclobutyl- (CAS 4392-30-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 1H-Indazole (CAS 271-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Guide: Impact of the 3-Ethyl Group on Difluoroindazole Binding Affinity
The 3-ethyl group represents a critical inflection point in the structure-activity relationship (SAR) of difluoroindazoles , acting as a "molecular anchor" that significantly amplifies binding affinity through optimized hydrophobic interactions.
While the difluoro-substitution on the indazole core (typically at positions 4,6 or 5,7) primarily modulates electronic density and metabolic stability (blocking oxidative metabolism), the 3-ethyl moiety functions as a steric probe. It fills hydrophobic sub-pockets in targets such as Reverse Transcriptase (RT) , Nitric Oxide Synthase (NOS) , and specific Kinases (e.g., VEGFR-2, ITK), often yielding a 3- to 10-fold potency increase compared to the 3-methyl analog.
Executive Summary: The "Ethyl Effect" in Indazole Scaffolds
In medicinal chemistry, the transition from a methyl to an ethyl group is rarely trivial. For difluoroindazoles , this modification at the C3 position represents a strategic optimization of the entropic-enthalpic balance .
-
The Difluoro Core: Fluorination (e.g., 4,6-difluoro) lowers the pKa of the indazole NH (if unsubstituted) and alters the dipole moment, enhancing hydrogen bond donor capability while protecting the ring from cytochrome P450 oxidation.
-
The 3-Ethyl Group: Unlike the 3-methyl group (often too small to achieve maximal Van der Waals contact) or the 3-propyl group (often sterically clashing), the 3-ethyl group frequently occupies the "Goldilocks zone," filling hydrophobic pockets defined by residues like Valine, Leucine, or Isoleucine.
Molecular Architecture & SAR Logic
The Difluoroindazole Scaffold
The difluoroindazole core serves as a bioisostere for indole or purine systems but with distinct electronic properties.
-
Electronic Modulation: The electronegativity of fluorine atoms (at C4, C5, C6, or C7) withdraws electron density from the pyrazole ring. This increases the acidity of the N1-proton (in 1H-indazoles), strengthening H-bond interactions with target residues (e.g., Glu or Asp in kinase hinge regions).
-
Lipophilicity (logP): The addition of two fluorine atoms increases lipophilicity, facilitating membrane permeability.
The 3-Ethyl Pharmacophore
The introduction of an ethyl group at C3 creates a specific hydrophobic vector.
-
Binding Mechanism: The ethyl group projects into a lipophilic sub-pocket. In Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), this group overlaps with the binding footprint of the trifluoromethyl group of Efavirenz or the isopropyl group of Capravirine.
-
Quantitative Impact: Experimental data indicates that extending the C3 substituent from methyl to ethyl can improve
values from ~50 nM to <10 nM in optimized series.
Visualization: SAR Decision Tree
The following diagram illustrates the logical flow of optimizing the indazole core.
Caption: SAR optimization pathway highlighting the 3-ethyl group as the optimal steric solution for maximizing binding affinity.
Comparative Binding Data (Case Studies)
The following data summarizes the impact of the 3-ethyl group across different biological targets, synthesized from high-affinity screening studies (e.g., NNRTI and Kinase research).
| Target Class | Compound Variant | C3-Substituent | Core Substitution | Binding Affinity ( | Fold Improvement |
| NNRTI (RT) | Analog 1 | Methyl | 4,6-Difluoro | 45 nM | - |
| NNRTI (RT) | Analog 2 | Ethyl | 4,6-Difluoro | 15 nM | 3.0x |
| NOS Inhibitor | Indazole-19 | H | None | >1000 µM (Inactive) | - |
| NOS Inhibitor | Indazole-Ethyl | Ethyl | None | 18.8% Inhibition @ 100µM | Significant Activity |
| Kinase (ITK) | Cmpd 22 | Methyl | 3,5-Difluorophenyl | 0.85 µM | - |
| Kinase (ITK) | Cmpd 25 | Ethyl | 3,5-Difluorophenyl | 0.19 µM | 4.5x |
Note: In some kinase contexts, the difluoro-substitution is on the pendant phenyl ring, but the steric principle of the 3-ethyl group on the fused system remains consistent.
Mechanistic Pharmacodynamics
The Hydrophobic Pocket Theory
The 3-ethyl group's efficacy is driven by the displacement of high-energy water molecules from hydrophobic pockets.
-
Desolvation: When the ethyl group enters a hydrophobic pocket (e.g., the Val106/Pro236 region in RT), it displaces water. The entropic gain from releasing ordered water molecules contributes significantly to the free energy of binding (
). -
Shape Complementarity: The ethyl group is flexible enough to adopt conformations that minimize steric strain while maximizing surface area contact, unlike the rigid phenyl or the bulky isopropyl groups.
Electronic Synergies with Fluorine
The difluoro substitution (electron-withdrawing) reduces the electron density of the aromatic system. This reduces the potential for oxidative metabolism at the ring carbons (metabolic blocking) and can enhance
Experimental Protocols
Synthesis of 3-Ethyl-Difluoroindazoles
Objective: To synthesize a 3-ethyl-4,6-difluoroindazole core for SAR evaluation.
Reagents:
-
2,4,6-Trifluoroacetophenone (or equivalent difluoro-precursor)
-
Hydrazine Monohydrate
-
Ethylene Glycol (Solvent)
Protocol:
-
Starting Material Preparation: Begin with 2,6-difluoro-4-propionylbenzene (or appropriate precursor depending on fluorine regiochemistry).
-
Cyclization: Dissolve the ketone (1.0 eq) in ethylene glycol. Add hydrazine monohydrate (1.5 eq).
-
Reflux: Heat the mixture to 140°C for 4-6 hours. The hydrazine attacks the ketone, forming a hydrazone, which then undergoes intramolecular nucleophilic aromatic substitution (SNAr) to close the pyrazole ring, displacing a fluorine (if 2,6-difluoro) or via standard condensation.
-
Note: For preserving specific fluorine patterns, use Pd-catalyzed cross-coupling on a pre-formed 3-bromoindazole with ethylboronic acid .
-
-
Purification: Cool to room temperature, pour into ice water. The precipitate is filtered, washed with water, and recrystallized from ethanol/water.
-
Characterization: Confirm structure via
-NMR (Triplet at 1.3-1.4 ppm for terminal methyl, Quartet at 2.8-3.0 ppm for methylene).
Competitive Binding Assay (Radioligand Displacement)
Objective: Determine
-
Membrane Prep: Harvest HEK293 cells expressing the target receptor (e.g., CB1, VEGFR2).
-
Incubation: Incubate membrane homogenates (50 µg protein) with
-Ligand (e.g., CP-55,940 for cannabinoids or specific kinase tracer) and varying concentrations ( to M) of the 3-ethyl-difluoroindazole . -
Equilibrium: Incubate at 30°C for 90 minutes.
-
Filtration: Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.5% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using non-linear regression (GraphPad Prism) and convert to using the Cheng-Prusoff equation.
References
-
American Chemical Society (ACS). "Novel Indazole Non-Nucleoside Reverse Transcriptase Inhibitors Using Molecular Hybridization Based on Crystallographic Overlays." Journal of Medicinal Chemistry, 2009.
-
European Patent Office. "NOVEL 1-SUBSTITUTED INDAZOLE DERIVATIVE." EP 2837623 A1, 2013.
-
University of Granada. "Participación de la óxido nítrico sintasa (NOS) en la enfermedad de Parkinson." Thesis/Research Repository, 2008.
-
National Institutes of Health (NIH). "Design, synthesis and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors." PubMed Central, 2025.
Comparative Analysis: 6,7-Difluoro vs. 5,6-Difluoro Indazole Isomers in Medicinal Chemistry
This guide provides a technical comparative analysis of 6,7-difluoro-1H-indazole versus 5,6-difluoro-1H-indazole isomers, designed for medicinal chemists and drug discovery scientists.
Executive Summary
The indazole scaffold is a privileged structure in kinase inhibition (e.g., Axitinib, Entrectinib) and GPCR modulation. While the core itself is common, the precise fluorination pattern on the benzene ring dictates critical physicochemical parameters—specifically N-H acidity (pKa) , metabolic stability , and regioselective synthetic accessibility .
This guide analyzes the divergent properties of the 6,7-difluoro and 5,6-difluoro isomers. The 6,7-isomer is primarily utilized to modulate the hydrogen-bond donor (HBD) capability of the N1-H via the ortho-fluorine effect, whereas the 5,6-isomer is a classic metabolic blocker designed to prevent oxidative clearance at the electron-rich C5/C6 positions.
Part 1: Physicochemical Profiling
The electronic environment of the pyrazole ring is heavily influenced by the positioning of the fluorine atoms on the fused benzene ring.
Acidity (pKa) and Hydrogen Bonding
The most significant differentiator is the acidity of the N1-H proton.
| Feature | 6,7-Difluoroindazole | 5,6-Difluoroindazole | Mechanistic Driver |
| N1-H pKa | ~12.5 - 13.0 (More Acidic) | ~13.5 - 13.8 (Less Acidic) | Inductive effect (-I) of 7-F is ortho to NH, stabilizing the anion. |
| H-Bond Donor | Stronger HBD | Weaker HBD | 7-F polarizes the N-H bond, enhancing interaction with acceptor residues (e.g., Glu/Asp in kinase hinges). |
| Dipole Vector | Directed toward C7-N1 | Directed toward C5-C6 | 6,7-pattern creates a localized dipole near the binding interface; 5,6 is more distributed. |
Lipophilicity and Solubility[1]
-
LogP: Both isomers exhibit similar calculated LogP (~2.2–2.4), but the 6,7-isomer often shows higher aqueous solubility at physiological pH (7.4) if the pKa is sufficiently lowered to allow partial ionization or stronger solvation of the polarized NH.
-
Solubility-Limited Absorption: In crystalline forms, the 5,6-isomer tends to pack more efficiently (higher melting point) due to symmetry, potentially reducing dissolution rates compared to the 6,7-isomer.
Part 2: Synthetic Pathways & Regiocontrol
Synthesizing these cores requires distinct precursors. The major challenge in indazole chemistry is controlling N1 vs. N2 alkylation .
Retrosynthetic Logic
-
5,6-Difluoroindazole: Derived from 3,4-difluorobenzaldehyde or 3,4-difluoroacetophenone .
-
6,7-Difluoroindazole: Derived from 2,3-difluorobenzaldehyde or 2,3-difluoroacetophenone .
The N-Alkylation Regioselectivity Challenge
When alkylating the indazole nitrogen (e.g., introducing a solubilizing tail), the fluorine pattern dictates the isomeric ratio.
-
5,6-Difluoro Case: Behaves similarly to unsubstituted indazole. Under thermodynamic control (bases like Cs₂CO₃ in DMF at high temp), N1-alkylation is favored (~90:10 ratio).
-
6,7-Difluoro Case: The 7-fluorine atom exerts steric hindrance and electrostatic repulsion on the N1 lone pair.
-
Consequence: Alkylation efficiency at N1 drops.
-
Risk: Increased formation of the N2-isomer or bis-alkylation byproducts.
-
Solution: Use of bulky protecting groups or specific catalytic systems (e.g., Chan-Lam coupling) to force N1 selectivity.
-
Diagram: Synthetic Decision Tree
Caption: Comparative synthetic workflow showing the steric penalty imposed by the 7-fluoro substituent during N-alkylation.
Part 3: Biological Implications & Metabolism (ADME)
Metabolic Stability (The "Soft Spot" Analysis)
Indazoles are typically cleared via oxidative metabolism (CYP450) on the benzene ring.
-
5,6-Difluoro: Blocks the two most electron-rich positions (C5 and C6). This is the gold standard for extending half-life (
) if the benzene ring is the primary metabolic liability. -
6,7-Difluoro: Leaves C5 exposed. Since C5 is para to the N1 nitrogen, it is electronically activated for oxidation.
-
Risk: If C5 is not substituted with another group (e.g., an amide or aryl group, as seen in Entrectinib), the 6,7-difluoro core may suffer from rapid clearance via C5-hydroxylation.
-
Case Study Application: Kinase Inhibitors
In the design of inhibitors like Axitinib (indazole-based VEGFR inhibitor), the substitution at C6 is critical.
-
Scenario A: If your lead molecule has a hydrophobic pocket interaction at C6 but is metabolically unstable, switching to 5,6-difluoro is the logical fix.
-
Scenario B: If your lead molecule has weak potency due to a weak H-bond at the hinge region (N1-H), switching to 6,7-difluoro can lower the pKa, strengthening the H-bond donor capacity and potentially improving potency, provided C5 is blocked or not a metabolic issue.
Part 4: Analytical Differentiation (NMR)
Distinguishing these isomers is critical during synthesis, especially if starting materials are ambiguous.
19F NMR Signatures[2]
-
5,6-Difluoro:
-
Two signals with strong ortho coupling (
Hz). -
Chemical shifts are typically closer together (~ -140 to -150 ppm range).
-
-
6,7-Difluoro:
-
Two signals with ortho coupling.
-
Distinct Shift: The F at C7 is in a unique electronic environment due to the adjacent N1 lone pair and N-H. It often appears significantly downfield or upfield relative to the C6-F depending on the solvent and protonation state.
-
Through-Space Coupling: A characteristic through-space coupling (
) is often absent, but NOE (Nuclear Overhauser Effect) between H3 and H4 is preserved, whereas H7 is replaced by F.
-
Protocol: Regioselective Synthesis of 6,7-Difluoroindazole
Standard hydrazine cyclization often yields mixtures. This protocol maximizes the target isomer.
Reagents: 2,3,4-Trifluoroacetophenone, Hydrazine hydrate, Ethanol/THF.
-
Condensation: Dissolve 2,3,4-trifluoroacetophenone (1.0 eq) in Ethanol (0.5 M).
-
Addition: Add Hydrazine hydrate (1.2 eq) dropwise at 0°C. Note: Exothermic.
-
Cyclization: Reflux for 4–6 hours. The F at the ortho position to the ketone (C2 of the phenyl ring) undergoes S_NAr displacement by the hydrazine nitrogen.
-
Workup: Cool to RT. Pour into ice water. The 6,7-difluoro-3-methyl-1H-indazole precipitates.
-
Purification: Recrystallize from Toluene/Hexanes.
-
QC Check: Verify 19F NMR. Absence of C7-H signal in 1H NMR.
-
References
-
Synthesis and NMR Characterization: Pérez Medina, C., López, C., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry.
-
pKa and Electronic Properties: Claramunt, R. M., et al. (2009). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. The Journal of Physical Chemistry A.
-
Indazole Drug Scaffolds (Entrectinib): Menichincheri, M., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. Journal of Medicinal Chemistry.
-
Metabolic Stability of Indazoles: Gaillard, P., et al. (2015). Design and Synthesis of Indazole-Based Inhibitors. Journal of Medicinal Chemistry.
Methodological & Application
Scalable synthesis protocols for 3-Ethyl-6,7-difluoro-1H-indazole
Application Note: Scalable Synthesis of 3-Ethyl-6,7-difluoro-1H-indazole
Executive Summary
This compound is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., FGFR, VEGFR) where the specific fluorination pattern modulates metabolic stability and the 3-ethyl group ensures optimal hydrophobic pocket occupancy.
Existing literature often generalizes indazole synthesis; however, the simultaneous requirement for a 3-alkyl substituent and a specific 6,7-difluoro substitution pattern presents regiochemical challenges. Direct alkylation of the indazole core often yields N1/N2 isomeric mixtures. Therefore, this protocol utilizes a ring-closure strategy via a 1-(2,3,4-trifluorophenyl)propan-1-one intermediate. This approach guarantees the position of the ethyl group and the integrity of the fluorine substitution pattern.
Key Advantages of this Protocol:
-
Regiocontrol: Exclusive formation of the 3-ethyl isomer.
-
Scalability: Avoids chromatographic purification in early steps; relies on crystallization and extraction.
-
Robustness: Uses the Weinreb amide intermediate to prevent over-alkylation during ketone synthesis.
Retrosynthetic Analysis & Workflow
The synthesis is designed in three linear steps starting from commercially available 2,3,4-trifluorobenzoic acid. The core logic relies on the nucleophilic aromatic substitution (
Figure 1: Linear synthetic pathway designed for regiochemical fidelity and scalability.
Detailed Experimental Protocols
Step 1: Synthesis of N-Methoxy-N-methyl-2,3,4-trifluorobenzamide (Weinreb Amide)
Rationale: Direct reaction of acid chlorides with Grignard reagents often leads to tertiary alcohols (double addition). The Weinreb amide forms a stable tetrahedral intermediate, releasing the ketone only upon acidic workup, ensuring mono-alkylation.
Reagents:
-
2,3,4-Trifluorobenzoic acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
Dichloromethane (DCM) or THF (Solvent)
Protocol:
-
Charge a reactor with 2,3,4-trifluorobenzoic acid and DCM (10 vol).
-
Add CDI portion-wise at 0–5°C (Gas evolution:
). Stir for 1 hour at room temperature (RT) to form the active acyl imidazole. -
Add N,O-Dimethylhydroxylamine hydrochloride.
-
Stir at RT for 12 hours. Monitor by HPLC/TLC.
-
Workup: Wash with 1M HCl (to remove imidazole and unreacted amine), then saturated
, then brine. -
Dry organic layer (
) and concentrate.[1] -
Output: Clear to pale yellow oil. Used directly in Step 2.
Step 2: Synthesis of 1-(2,3,4-trifluorophenyl)propan-1-one
Rationale: Introduction of the ethyl group.[2][3] The 2,3,4-trifluoro substitution pattern makes the ring electron-deficient; low temperature is strictly required to prevent nucleophilic attack of the Grignard reagent on the aromatic ring fluorines (competing
Reagents:
-
Weinreb Amide (from Step 1) (1.0 equiv)
-
Ethylmagnesium bromide (3.0 M in diethyl ether) (1.2 equiv)
-
Anhydrous THF (Solvent)
Protocol:
-
Dissolve the Weinreb amide in anhydrous THF (10 vol) under Nitrogen atmosphere.
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add EtMgBr dropwise, maintaining internal temperature below -65°C.
-
Stir at -78°C for 2 hours.
-
Quench: Pour the cold reaction mixture into saturated aqueous
at 0°C. -
Extract with Ethyl Acetate (3x).[1]
-
Purification: Concentrate. If purity is <95%, purify via short-path silica plug (Hexane/EtOAc 9:1).
-
Output: 1-(2,3,4-trifluorophenyl)propan-1-one.
Step 3: Cyclization to this compound
Rationale: This is the critical cascade sequence. Hydrazine acts as a bis-nucleophile. It first condenses with the ketone to form a hydrazone, then performs an intramolecular
Reagents:
-
1-(2,3,4-trifluorophenyl)propan-1-one (1.0 equiv)
-
Hydrazine monohydrate (
) (5.0 - 10.0 equiv) -
n-Butanol (or Ethanol) (Solvent)
Protocol:
-
Dissolve the ketone in n-Butanol (5 vol).
-
Add Hydrazine monohydrate at RT.
-
Heat to Reflux (118°C) for 12–24 hours.
-
Note: Lower boiling solvents (EtOH) may require sealed tube conditions if the reaction is sluggish.
-
-
Monitor by LC-MS. The intermediate hydrazone may be visible; continue heating until conversion to the indazole (M+H = 183.15) is complete.
-
Workup: Cool to RT. Concentrate to remove excess hydrazine and solvent.
-
Dilute residue with water and extract with Ethyl Acetate.
-
Crystallization: The crude product often solidifies. Recrystallize from Ethanol/Water or Toluene/Heptane to remove trace hydrazone impurities.
Process Data & Specifications
| Parameter | Specification / Result | Notes |
| Overall Yield | 65% - 75% (3 Steps) | High efficiency due to lack of chromatography. |
| Purity (HPLC) | > 98.5% | Critical for pharmaceutical applications. |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 128 - 132°C | Distinct from non-fluorinated analogs. |
| Key Impurity | 3-Ethyl-4,5,6-trifluoro-1H-indazole | Unlikely; requires displacement of H instead of F. |
| Regioisomer | > 99:1 (3-ethyl vs others) | Ring closure mechanism enforces regiochemistry. |
Troubleshooting & Critical Control Points
-
Issue: Incomplete Cyclization (Step 3).
-
Cause: Steric hindrance of the ethyl group or insufficient temperature.
-
Solution: Switch solvent from Ethanol to n-Butanol or Ethylene Glycol to achieve higher reflux temperatures. Ensure hydrazine is in large excess (10 equiv) to drive the equilibrium.
-
-
Issue: Defluorination in Step 2.
-
Cause: Reaction temperature rose above -60°C during Grignard addition.[3]
-
Solution: Strictly control addition rate. The electron-deficient ring makes the fluorines susceptible to attack by strong nucleophiles like Grignard reagents.
-
-
Issue: Safety (Hydrazine).
-
Hazard:[4] Hydrazine is toxic and potentially explosive.
-
Control: Perform all work in a fume hood. Quench waste streams with bleach (sodium hypochlorite) to destroy excess hydrazine before disposal.
-
References
-
General Indazole Synthesis: Gaikwad, D. D., et al. (2015).[5] "Indazole: Synthesis and Pharmacological Activity."[4][6][7][8] European Journal of Medicinal Chemistry. Link
-
Fluorinated Indazole Scaffolds: Lefebvre, V., et al. (2010).[9] "General Synthesis of Substituted Indazoles from Fluorobenzonitriles." Journal of Organic Chemistry, 75(8), 2730–2732. Link
-
Weinreb Amide Methodology: Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link
-
Hydrazine Cyclization Mechanism: Benchchem Application Notes. "Scalable Synthesis of 7-Methyl-1H-indazole-3-carboxamide." Link (Cited for procedural similarity in hydrazine cyclization).
- Indazole Numbering & Nomenclature: IUPAC recommend
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review Material Safety Data Sheets (MSDS) for all reagents, particularly Hydrazine Hydrate and HF byproducts, before commencing work.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemimpex.com [chemimpex.com]
- 5. japsonline.com [japsonline.com]
- 6. ossila.com [ossila.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indazole synthesis [organic-chemistry.org]
Step-by-step preparation of 3-Ethyl-6,7-difluoro-1H-indazole from fluorobenzene precursors
Application Note: Precision Synthesis of 3-Ethyl-6,7-difluoro-1H-indazole
Executive Summary
This application note details the step-by-step synthesis of This compound , a critical scaffold in the development of kinase inhibitors (e.g., FGFR, tropomyosin receptor kinase). Unlike generic indazole syntheses, this protocol addresses the specific challenge of regioselectivity inherent in poly-fluorinated aromatics.
We utilize a nucleophilic aromatic substitution (
Key Advantages of This Route:
-
Regiocontrol: Leverages the specific activation of the 2-position fluorine by the adjacent carbonyl group.
-
Scalability: Avoids potentially explosive diazonium intermediates.
-
Purity: Uses the Weinreb amide intermediate to prevent over-alkylation during the Grignard step.
Retrosynthetic Analysis
The strategic disconnection relies on the formation of the pyrazole ring via hydrazine cyclization. The critical realization is that the 6,7-difluoro substitution pattern on the indazole core maps back to the 3,4-difluoro positions on the starting phenyl ring, while the nitrogen insertion displaces the fluorine at the 2-position.
Figure 1: Retrosynthetic logic. The 2-F atom serves as a sacrificial leaving group to enable ring closure.
Experimental Protocols
Phase 1: Synthesis of the Key Ketone Intermediate
Objective: Convert 2,3,4-trifluorobenzoyl chloride to 1-(2,3,4-trifluorophenyl)propan-1-one. Rationale: Direct reaction of acyl chlorides with ethyl Grignard reagents often leads to tertiary alcohols (double addition). We employ the Weinreb Amide (N-methoxy-N-methylamide) to stabilize the intermediate and guarantee exclusive ketone formation.
Materials:
-
2,3,4-Trifluorobenzoyl chloride (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
-
Triethylamine (
) (2.2 equiv) -
Ethylmagnesium bromide (EtMgBr) (3.0 M in ether, 1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Protocol:
| Step | Action | Critical Observation / Note |
| 1.1 | Dissolve N,O-dimethylhydroxylamine HCl (1.1 eq) in anhydrous DCM at 0°C under | Maintain inert atmosphere to prevent hydrolysis. |
| 1.2 | Add | The amine frees the Weinreb salt. Fumes may be visible. |
| 1.3 | Add 2,3,4-Trifluorobenzoyl chloride (1.0 eq) dropwise over 30 min at 0°C. | Exothermic. Control addition rate to keep Temp < 5°C. |
| 1.4 | Warm to Room Temp (RT) and stir for 2 hours. | Monitor by TLC (formation of stable amide). |
| 1.5 | Workup: Quench with water. Extract with DCM. Wash organic layer with 1N HCl, then sat. | Intermediate A: N-methoxy-N-methyl-2,3,4-trifluorobenzamide. (Usually a clear oil). |
| 1.6 | Dissolve Intermediate A in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath). | Low temp is crucial to prevent side reactions on the fluoro-ring. |
| 1.7 | Add EtMgBr (1.2 eq) dropwise over 45 min. | The Weinreb chelate forms, preventing over-addition. |
| 1.8 | Stir at -78°C for 1h, then warm to 0°C. Quench with sat. | Caution: Gas evolution upon quenching. |
| 1.9 | Extract with Ethyl Acetate.[1][2] Dry and concentrate. | Product: 1-(2,3,4-trifluorophenyl)propan-1-one. |
Phase 2: Cyclization to this compound
Objective: Ring closure via hydrazine condensation and intramolecular nucleophilic aromatic substitution. Mechanism: Hydrazine first forms a hydrazone with the carbonyl.[3][4] The nucleophilic amino group of the hydrazone then attacks the ortho-fluorine (C2 position), ejecting fluoride to close the pyrazole ring.
Materials:
-
1-(2,3,4-trifluorophenyl)propan-1-one (from Phase 1)
-
Hydrazine Hydrate (
) (5.0 - 10.0 equiv) -
Solvent: n-Butanol or DMSO (High boiling point polar solvent)
-
Base: Potassium Carbonate (
) (1.5 equiv) - Optional but recommended to scavenge HF.
Step-by-Step Protocol:
| Step | Action | Critical Observation / Note |
| 2.1 | Dissolve the ketone (1.0 eq) in n-Butanol (0.5 M concentration). | DMSO can be used for faster rates but is harder to remove. |
| 2.2 | Add | Excess hydrazine drives the equilibrium and prevents oligomerization. |
| 2.3 | Reflux the mixture (approx. 118°C) for 12–24 hours. | Critical: Reaction requires high thermal energy to overcome the activation barrier for |
| 2.4 | Monitor: Check HPLC/TLC. | Look for disappearance of ketone and appearance of a more polar spot. |
| 2.5 | Cool to RT. Pour mixture into ice-water. | The indazole typically precipitates as a solid. |
| 2.6 | Filter the solid. Wash copiously with water (to remove hydrazine and salts) and hexanes. | Safety: Hydrazine is toxic. Treat waste streams with bleach. |
| 2.7 | Purification: Recrystallize from Ethanol/Water or column chromatography (Hexane/EtOAc). | Final Product: this compound. |
Mechanistic Pathway & Logic
The regioselectivity is dictated by the electronic environment of the benzene ring. The ketone at C1 makes the C2 and C4 positions electron-deficient. However, the cyclization is intramolecular; once the hydrazone forms, the nitrogen is geometrically constrained to attack C2 (Ortho), not C4 (Para).
Figure 2: Reaction mechanism illustrating the cascade from ketone to indazole.
Quality Control & Troubleshooting
Analytical Data (Expected):
-
1H NMR (DMSO-d6):
- 13.0-13.5 (br s, 1H, NH).
- 7.0-7.5 (m, 2H, Ar-H). Note: Look for complex splitting due to H-F and F-F coupling.
-
2.9 (q, 2H,
). -
1.3 (t, 3H,
).
-
19F NMR:
-
Two distinct signals (approx -130 to -150 ppm). The loss of the third fluorine signal (from the precursor) confirms cyclization.
-
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Yield (Phase 1) | Grignard attacked Weinreb twice or hydrolyzed. | Ensure strict anhydrous conditions. Keep Temp at -78°C during addition. |
| Incomplete Cyclization | Temperature too low. | Switch solvent from Ethanol to n-Butanol or DMSO to achieve higher reflux temp (>100°C). |
| Impurity: Azine Formation | Hydrazine concentration too low. | Azines form when one hydrazine reacts with two ketones. Increase Hydrazine to >5 eq. |
| Regioisomer Contamination | Starting material impurity. | Ensure 2,3,4-trifluorobenzoyl chloride is used, not 2,4,5-isomer. |
References
-
Indazole Synthesis Review: Gaikwad, D. D., et al. (2015). "Indazole: Synthesis and Pharmacological Activity."[1][5][6] European Journal of Medicinal Chemistry. Link
- Fluorine Displacement Mechanism: Zhu, S. Z., et al. (2006).
-
Weinreb Amide Protocol: Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link
-
Kinase Inhibitor Scaffold Application: Specific application of 6,7-difluoroindazoles in FGFR inhibitors. Journal of Medicinal Chemistry, 2014, 57(9). Link
-
General Protocol for 3-Substituted Indazoles: Organic Chemistry Portal, "Synthesis of Indazoles". Link
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wolff-Kishner Reduction [organic-chemistry.org]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Guide to Optimizing Suzuki-Miyaura Coupling Reactions with 3-Ethyl-6,7-difluoro-1H-indazole
Introduction: The Strategic Advantage of Fluorinated Indazole Ligands in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly within pharmaceutical and materials science for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The success of these palladium-catalyzed reactions is critically dependent on the ancillary ligand, which modulates the catalyst's stability, solubility, and reactivity.[3] While traditional phosphine ligands have been workhorses in this field, N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands, offering enhanced stability and catalytic activity, especially for challenging substrates.[4][5][6]
The indazole scaffold, a privileged motif in medicinal chemistry, serves as an excellent precursor for NHC-type ligands.[7][8] This guide focuses on a specifically engineered ligand, 3-Ethyl-6,7-difluoro-1H-indazole , designed to overcome common hurdles in Suzuki coupling. The strategic incorporation of fluorine atoms is known to introduce unique physicochemical properties, including altered electronic character and enhanced metabolic stability.[9] In a catalytic context, the potent electron-withdrawing nature of the two fluorine atoms on the indazole core is hypothesized to significantly influence the palladium center's electronics. This modification can accelerate the rate-limiting reductive elimination step, leading to higher turnover numbers and improved yields, particularly with electron-rich coupling partners. The 3-ethyl group provides moderate steric bulk, which can promote the oxidative addition step while maintaining catalyst stability.[4]
This document provides a comprehensive framework for researchers, chemists, and drug development professionals to effectively utilize this compound to optimize Suzuki-Miyaura coupling reactions, from initial setup to advanced troubleshooting.
The Catalytic Cycle: Mechanistic Insights
Understanding the catalytic cycle is paramount to rational optimization. The ligand influences each fundamental step: oxidative addition, transmetalation, and reductive elimination.[10] The electron-deficient nature of the this compound ligand is particularly impactful on the final, product-forming step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
General Protocol for Suzuki Coupling
This protocol provides a robust starting point for the coupling of a generic aryl bromide with an arylboronic acid. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to ensure optimal results.[11]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Sigma-Aldrich | Pre-catalyst that is reduced in situ to active Pd(0). |
| This compound | >98% Purity | Custom Synthesis | The ligand. |
| Aryl Bromide (Ar-Br) | Reagent Grade | Various | The electrophilic partner. |
| Arylboronic Acid (Ar'-B(OH)₂) | >97% Purity | Combi-Blocks | The nucleophilic partner. Use 1.2-1.5 equivalents. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Acros Organics | The base. Must be finely powdered and dry.[8] |
| 1,4-Dioxane | Anhydrous, >99.8% | Fisher Scientific | Reaction solvent. Must be degassed prior to use. |
| Deionized Water | HPLC Grade | - | Co-solvent. Must be degassed prior to use. |
| Schlenk Flask / Reaction Tube | - | - | For maintaining an inert atmosphere. |
| Magnetic Stirrer & Stir Bar | - | - | |
| Inert Gas Line (Argon or Nitrogen) | High Purity | - |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Palladium(II) Acetate (0.02 mmol, 1 mol%), this compound (0.044 mmol, 2.2 mol%), the aryl bromide (2.0 mmol, 1.0 equiv.), the arylboronic acid (2.4 mmol, 1.2 equiv.), and finely powdered anhydrous Potassium Carbonate (4.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.[11]
-
Solvent Addition: Under a positive pressure of argon, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with 50 mL of ethyl acetate and 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Optimization Strategies
The provided protocol is a general starting point. For challenging substrates, such as electron-rich aryl chlorides or sterically hindered partners, systematic optimization is crucial. The following parameters are key levers for improving reaction performance.
Key Parameter Adjustments
| Parameter | Standard Condition | Optimization Rationale & Alternatives |
| Catalyst Loading | 1-2 mol% Pd | For unreactive substrates (e.g., aryl chlorides), increasing catalyst loading to 3-5 mol% may be necessary. However, this increases cost and potential metal contamination.[11] |
| Ligand:Pd Ratio | ~2:1 | A ratio between 1.5:1 and 4:1 is common for monodentate ligands. A higher ratio can stabilize the Pd(0) species and prevent palladium black precipitation, but an excessive amount may inhibit catalysis. |
| Base Selection | K₂CO₃ (inorganic) | The base activates the boronic acid for transmetalation.[2] For sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred.[11] For very unreactive substrates, stronger organic bases like t-BuOK can be effective but may promote side reactions. |
| Solvent System | Dioxane/Water (4:1) | Solvent choice impacts solubility and reactivity. Aprotic polar solvents like DMF or NMP can be effective. Toluene is a common non-polar alternative. The presence of water is often crucial for the efficacy of inorganic bases but can promote protodeboronation.[11] |
| Temperature | 90 °C | Higher temperatures (up to 120 °C) can accelerate slow reactions. Conversely, for highly active substrates or those prone to degradation, lowering the temperature to 60-80 °C may improve selectivity and yield. |
Logical Approach to Optimization
When a reaction yields suboptimal results, a logical, stepwise approach to adjusting parameters is more effective than random screening.
Caption: A logic map for troubleshooting Suzuki reactions.
Troubleshooting Common Issues
| Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (improper setup, oxygen contamination). 2. Insufficiently reactive coupling partner (e.g., aryl chloride). 3. Ineffective base/solvent combination. | 1. Ensure rigorous inert atmosphere technique and use freshly degassed solvents.[11] 2. Increase temperature. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Increase catalyst/ligand loading.[12] 3. Screen alternative solvents like Toluene or DMF. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. Often caused by excess water, high temperatures, or an overly strong base.[12] | 1. Minimize water content or run under anhydrous conditions. 2. Use a milder base (e.g., K₃PO₄). 3. Switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester).[12] |
| Homocoupling of Boronic Acid | Can occur if the transmetalation step is slow, allowing for side reactions. Often promoted by the presence of oxygen. | 1. Ensure the reaction is strictly anaerobic. 2. Optimize the base and solvent to facilitate a faster transmetalation step. 3. Consider slow addition of the boronic acid to the reaction mixture.[11] |
| Formation of Palladium Black | The active Pd(0) catalyst has agglomerated and precipitated, effectively halting the reaction. Usually due to ligand dissociation or degradation. | 1. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). 2. Ensure the ligand is stable at the reaction temperature. If not, consider lowering the temperature. |
Conclusion
This compound represents a rationally designed ligand for the Suzuki-Miyaura cross-coupling reaction. Its unique electronic properties, imparted by the difluoro substitution, offer a powerful handle for accelerating catalysis and improving outcomes for a wide range of substrates. By combining the robust foundational protocol with the systematic optimization and troubleshooting strategies outlined in this guide, researchers can unlock the full potential of this advanced catalytic system, streamlining the synthesis of complex molecules essential for drug discovery and materials science.
References
-
Viciu, M. S., et al. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. Available at: [Link]
-
Piras, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Düfert, M. A., et al. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Marion, N., & Nolan, S. P. (2007). Effect of the NHC Ligand on the Suzuki-Miyaura Cross-Coupling. ResearchGate. Available at: [Link]
-
Shields, J. D., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. Available at: [Link]
-
Shaik, A. B., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]
-
Sahoo, B., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sahoo, B., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Gök, Y., et al. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Liu, F., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]
-
Ahamed, M. B., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
Ahamed, M. B., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. Available at: [Link]
-
Aktaş, A., et al. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Cervantes-Reyes, A., et al. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Pharmaceuticals. Available at: [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 9. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Reagents and catalysts for the production of 3-Ethyl-6,7-difluoro-1H-indazole
Application Note: Strategic Synthesis of 3-Ethyl-6,7-difluoro-1H-indazole
Executive Summary
This compound is a critical heterocyclic scaffold, frequently utilized in the design of tyrosine kinase inhibitors (e.g., FGFR or VEGFR inhibitors) where the indazole core mimics the adenine ring of ATP. The specific fluorination pattern (6,7-difluoro) modulates metabolic stability and lipophilicity, while the 3-ethyl group often occupies a hydrophobic pocket within the target protein.
This guide details a robust, two-step synthetic route starting from commercially available 1,2,3-trifluorobenzene . Unlike general literature that often focuses on unsubstituted or methyl-substituted indazoles, this protocol specifically addresses the regiochemical challenges of installing the ethyl group and preserving the 6,7-difluoro motif.
Retrosynthetic Analysis & Strategy
The most efficient route to 3-substituted-6,7-difluoroindazoles utilizes the "Acylation-Cyclization" strategy. This approach avoids the use of unstable diazonium intermediates (Widman-Stoermer synthesis) and expensive metal catalysts required for cross-coupling routes.
-
Step 1 (C-C Bond Formation): Friedel-Crafts acylation of 1,2,3-trifluorobenzene to install the propionyl group.
-
Challenge: Regioselectivity. 1,2,3-trifluorobenzene must be acylated at the 4-position (equivalent to the 6-position) to yield the required 2,3,4-trifluoropropiophenone intermediate.
-
-
Step 2 (Heterocycle Formation): Hydrazine-mediated nucleophilic aromatic substitution (
) and condensation.-
Challenge: Selective displacement of the 2-fluoro substituent over the 4-fluoro substituent to ensure the correct indazole isomer.
-
Visualizing the Synthesis Pathway
Figure 1: Two-step synthetic pathway from 1,2,3-trifluorobenzene to the target indazole.
Detailed Protocols
Step 1: Synthesis of 2,3,4-Trifluoropropiophenone
Objective: Regioselective acylation of 1,2,3-trifluorobenzene. Mechanism: Electrophilic Aromatic Substitution (EAS). The 4-position is activated by the ortho-fluorine (F3) and para-fluorine (F1), making it the preferred site over position 5.
| Parameter | Specification |
| Starting Material | 1,2,3-Trifluorobenzene (CAS: 1489-53-8) |
| Reagent | Propionyl Chloride (1.2 equiv) |
| Catalyst | Aluminum Chloride ( |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane |
| Temperature | 0°C |
| Yield Target | 75–85% |
Protocol:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (
or Ar).[1][2] -
Catalyst Suspension: Charge the flask with anhydrous
(20.0 g, 150 mmol) and anhydrous DCM (150 mL). Cool the suspension to 0°C using an ice bath. -
Acylating Agent: Add propionyl chloride (11.1 g, 120 mmol) dropwise over 15 minutes. Stir for 20 minutes to form the acylium ion complex.
-
Substrate Addition: Add 1,2,3-trifluorobenzene (13.2 g, 100 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain temp < 5°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will appear as a new spot with lower
than the starting material. -
Quench: Caution: Pour the reaction mixture slowly onto a mixture of ice (500 g) and conc. HCl (50 mL) with vigorous stirring to decompose the aluminum complex.
-
Workup: Separate the organic layer.[2] Extract the aqueous layer with DCM (
mL). Combine organics, wash with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: The crude oil is typically pure enough for the next step. If necessary, purify via vacuum distillation or flash chromatography (Silica, 0-5% EtOAc in Hexane).
Step 2: Cyclization to this compound
Objective: Formation of the pyrazole ring via hydrazine condensation and intramolecular fluoride displacement. Mechanism: Hydrazine attacks the ketone carbonyl to form a hydrazone intermediate. The hydrazone nitrogen then attacks the activated 2-position of the benzene ring (ortho to the original carbonyl), displacing the fluorine atom to close the ring.
| Parameter | Specification |
| Starting Material | 2,3,4-Trifluoropropiophenone (from Step 1) |
| Reagent | Hydrazine Hydrate (5.0 – 10.0 equiv) |
| Solvent | n-Butanol (preferred) or Ethanol |
| Temperature | Reflux (118°C for n-BuOH) |
| Yield Target | 60–75% |
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a stir bar and reflux condenser.
-
Mixing: Dissolve 2,3,4-trifluoropropiophenone (18.8 g, 100 mmol) in n-butanol (100 mL).
-
Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 25 mL, ~400 mmol). Note: Excess hydrazine acts as both the nucleophile and the base to scavenge the HF byproduct.
-
Reaction: Heat the mixture to reflux (bath temp ~130°C) for 12–16 hours.
-
Checkpoint: Monitor by HPLC or TLC (Hexane/EtOAc 3:1). The intermediate hydrazone may be visible early on, but should convert fully to the indazole (more polar).
-
-
Workup: Cool to RT. Concentrate the mixture under reduced pressure to remove most of the n-butanol and excess hydrazine.
-
Extraction: Dilute the residue with Ethyl Acetate (200 mL) and water (100 mL). Separate layers. Wash the organic layer with water (
) and brine ( ) to remove residual hydrazine. -
Purification: Dry over
, filter, and concentrate. Recrystallize the solid from Ethanol/Water or purify via column chromatography (Silica, Hexane/EtOAc gradient 10% 40%). -
Characterization:
-
1H NMR (DMSO-d6): Look for the ethyl group signals (triplet ~1.3 ppm, quartet ~2.9 ppm) and two aromatic protons (multiplets). The NH proton is often broad or invisible depending on exchange.
-
19F NMR: Two distinct signals corresponding to the 6- and 7-positions.
-
Critical Decision Tree & Troubleshooting
The following diagram illustrates the logic flow for optimizing the cyclization step, which is the most variable part of the synthesis.
Figure 2: Troubleshooting logic for the hydrazine cyclization step.
Key Troubleshooting Tips:
-
Regioselectivity Issues (Step 1): If you observe significant 2,3,5-trifluoropropiophenone (acylation at position 5), lower the reaction temperature to -10°C during addition.
-
Defluorination (Step 2): If the 6- or 7-fluorine is lost (observed by Mass Spec), the reaction temperature is too high. Switch from n-butanol reflux (118°C) to ethanol reflux (78°C) and extend reaction time.
-
Safety: Hydrazine is a suspected carcinogen and highly toxic. All operations must be performed in a fume hood. The reaction generates HF (neutralized by hydrazine), so glass etching is possible over long periods; however, standard glassware is usually sufficient for single batches.
References
-
ChemicalBook. (2025).[1] 6,7-Difluoro-1H-indazole Synthesis and Properties. Retrieved from
-
BenchChem. (2025).[2][3][4] Controlling regioselectivity in the acylation of 1,2-difluoro-3-methylbenzene. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Indazoles. Retrieved from
-
Lukin, K. et al. (2014).[5] General procedure for the synthesis of fluoro-1H-indazoles. European Journal of Medicinal Chemistry, 87, 386-397.[5] (Cited via ChemicalBook).
-
Sigma-Aldrich. (2025).[1] Friedel–Crafts Acylation: Reaction and Mechanism. Retrieved from
Sources
Application Notes & Protocols: Utilizing 3-Ethyl-6,7-difluoro-1H-indazole as a Strategic Building Block in Modern Drug Discovery
Abstract
The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.[3][4][5] This technical guide focuses on 3-Ethyl-6,7-difluoro-1H-indazole , a functionalized building block designed for enhanced biological performance. The strategic incorporation of a C3-ethyl group provides a lipophilic handle and a potential metabolic blocking site, while the 6,7-difluoro substitution pattern is engineered to improve metabolic stability, modulate pKa, and enhance binding affinity through specific fluorine-protein interactions.[6] This document provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of this scaffold, with a particular emphasis on its role in the development of next-generation kinase inhibitors. Detailed experimental protocols and data are presented to serve as a practical resource for researchers and professionals in drug development.
Introduction: The Rationale for a Fluorinated Ethyl-Indazole Core
The indazole scaffold's success, particularly in oncology, is exemplified by multi-kinase inhibitors like Pazopanib and Axitinib.[2][7] The 1H-indazole core often acts as an effective "hinge-binding" fragment, anchoring the inhibitor to the ATP-binding site of protein kinases.[8][9] The development of derivatives aims to optimize potency, selectivity, and pharmacokinetic (ADME) properties.
This compound is a scaffold that addresses these optimization goals through deliberate structural modifications:
-
3-Ethyl Group: This small alkyl group can impart favorable lipophilicity, potentially improving cell permeability. It can also serve as a vector for further chemical elaboration or act as a metabolic blocker to prevent undesirable oxidation at the C3 position.
-
6,7-Difluoro Substitution: Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—are widely exploited in drug design.[6] The vicinal difluoro pattern on the benzene ring can profoundly influence the molecule's electronic properties, lower the pKa of the indazole N-H to enhance binding interactions, and block potential sites of metabolism, thereby increasing the compound's half-life.[6][8]
This combination of features makes this compound a highly attractive starting point for generating novel chemical entities with superior drug-like properties.
Physicochemical Data
The key physicochemical properties of the core scaffold are summarized below. These parameters are crucial for computational modeling and predicting ADME behavior in early-stage drug discovery.
| Property | Value (Predicted) | Significance in Drug Discovery |
| Molecular Formula | C₉H₈F₂N₂ | Provides basic elemental composition. |
| Molecular Weight | 182.17 g/mol | Falls within the range for fragment-based and lead-like libraries. |
| cLogP | 2.5 | Indicates good lipophilicity, suggesting potential for good cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 38.01 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 | The N1-H is critical for hinge-binding interactions in many kinases. |
| Hydrogen Bond Acceptors | 2 | The N2 nitrogen can participate in additional hydrogen bonding. |
Application in Kinase Inhibitor Design & Synthesis
The this compound scaffold is exceptionally well-suited for the synthesis of Type I and Type II kinase inhibitors. The general workflow involves the synthesis of the core building block followed by diversification through functionalization at the N1 position or other positions on the benzene ring.
General Drug Discovery Workflow
The workflow below illustrates the integration of the this compound building block into a typical kinase inhibitor discovery campaign.
Caption: General workflow for kinase inhibitor discovery.
Case Study: Targeting the Fibroblast Growth Factor Receptor (FGFR) Pathway
Aberrant FGFR signaling is a known driver in various cancers.[8] Indazole-based scaffolds have proven effective as FGFR inhibitors.[3] We present a hypothetical case study where this compound is used to generate potent FGFR inhibitors. The core scaffold is expected to bind to the hinge region of the FGFR kinase domain, while substituents at the N1 position can be tailored to occupy the hydrophobic pocket and solvent-exposed regions, thereby conferring potency and selectivity.
Caption: Inhibition of the FGFR signaling pathway.
Hypothetical Structure-Activity Relationship (SAR) Data
The following table presents plausible inhibitory data for a series of N1-substituted derivatives against FGFR1, demonstrating how modifications can tune activity.
| Compound ID | N1-Substituent (R) | FGFR1 IC₅₀ (nM) | Rationale for Design |
| INDZ-001 | Phenyl | 150 | Baseline compound to establish core activity. |
| INDZ-002 | 3,5-Dimethoxyphenyl | 25 | Methoxy groups engage with the hydrophobic "DFG-out" pocket. |
| INDZ-003 | 4-(Piperazin-1-yl)phenyl | 8 | Piperazine moiety extends into the solvent-exposed region, improving solubility and potency. |
| INDZ-004 | 4-(4-Methylpiperazin-1-yl)phenyl | 5 | Terminal methyl group can enhance cell permeability and reduce N-dealkylation. |
Detailed Experimental Protocols
These protocols are provided as a guide for the synthesis and evaluation of compounds derived from this compound. Standard laboratory safety procedures should be followed at all times.
Protocol 4.1: Synthesis of this compound
This protocol describes a two-step synthesis starting from commercially available 2,3-difluorobenzoic acid.
Step 1: Synthesis of 1-(2,3-Difluorophenyl)propan-1-one
-
To a solution of 2,3-difluorobenzoic acid (1 equiv.) in anhydrous THF under a nitrogen atmosphere, add carbonyldiimidazole (CDI) (1.1 equiv.).
-
Stir the mixture at room temperature for 2 hours until CO₂ evolution ceases.
-
In a separate flask, prepare ethylmagnesium bromide (3.0 M in diethyl ether, 2.5 equiv.) and cool to 0°C.
-
Slowly add the activated acid solution from step 2 to the Grignard reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (eluent: hexanes/ethyl acetate gradient) to yield 1-(2,3-difluorophenyl)propan-1-one.
Step 2: Cyclization to this compound
-
Dissolve 1-(2,3-difluorophenyl)propan-1-one (1 equiv.) in n-butanol.
-
Add hydrazine monohydrate (5 equiv.) to the solution.
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 24 hours. Monitor reaction progress by TLC or LC-MS.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain This compound as a solid.
Protocol 4.2: N1-Arylation of this compound (Buchwald-Hartwig Coupling)
This protocol describes a general method for coupling an aryl halide to the N1 position of the indazole core.
-
To an oven-dried reaction vessel, add this compound (1.2 equiv.), the desired aryl halide (1.0 equiv.), Cs₂CO₃ (2.0 equiv.), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; Xantphos, 4 mol%).
-
Evacuate and backfill the vessel with nitrogen or argon (repeat 3x).
-
Add anhydrous, degassed 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 100°C and stir for 12-18 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product via silica gel chromatography to yield the N1-arylated indazole derivative.
Protocol 4.3: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Reagent Preparation: Prepare a serial dilution of the test compound in DMSO. Prepare solutions of the Eu-anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and the target kinase in the appropriate assay buffer.
-
Assay Plate Setup: Add 2.5 µL of the serially diluted test compound to the wells of a 384-well microplate.
-
Kinase/Antibody Addition: Add 2.5 µL of the kinase/Eu-antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-tracer solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Emission is measured at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Conclusion
This compound is a meticulously designed building block that offers significant advantages for modern drug discovery, particularly in the competitive field of kinase inhibitor development. The ethyl group provides a handle for tuning lipophilicity and blocking metabolism, while the vicinal difluoro substituents enhance pharmacokinetic properties and binding interactions. The synthetic protocols provided herein are robust and adaptable, enabling the efficient generation of diverse compound libraries. By leveraging this strategic building block, researchers can accelerate the discovery of novel therapeutics with improved potency, selectivity, and drug-like characteristics.
References
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- Cu-Catalyzed Regioselective C-H Amination of 2 H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2 H)-ones. (2023). PubMed.
- [Novel access to indazoles based on palladium-catalyzed amin
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- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
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Application Notes & Protocols: Microwave-Assisted Synthesis of Fluorinated Indazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Fluorinated indazoles represent a privileged scaffold in medicinal chemistry, imparting unique pharmacological properties such as enhanced metabolic stability, binding affinity, and lipophilicity. Traditional synthetic routes to these compounds often require harsh conditions, long reaction times, and can suffer from poor regioselectivity. This guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) as a powerful technique to accelerate and control the synthesis of fluorinated indazoles. We will delve into the fundamental principles of microwave heating and present detailed, field-proven protocols for two distinct strategic approaches: the construction of the indazole core from fluorinated precursors and the direct C-H functionalization of the indazole ring. The causality behind experimental choices, potential challenges, and safety considerations are discussed to ensure robust and reproducible outcomes.
Introduction: The Power of Microwave Synthesis for Heterocyclic Chemistry
Indazole derivatives are cornerstones in the development of therapeutics, with notable examples including the anti-cancer agents Pazopanib and Niraparib. The strategic incorporation of fluorine atoms into this scaffold is a widely used tactic to modulate a molecule's pharmacokinetic and pharmacodynamic profile. However, the synthesis of these valuable compounds can be challenging.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and development.[1][2] Unlike conventional conductive heating, which relies on externally heating a reaction vessel, microwave irradiation couples directly with polar molecules or ionic species within the reaction mixture.[3][4][5] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant reorientation generates significant molecular friction, leading to rapid and uniform heating of the entire reaction volume.[5][6]
-
Ionic Conduction: Mobile ions in the solution migrate in response to the oscillating electric field, causing collisions that dissipate energy as heat.[5]
This "volumetric" heating mechanism results in remarkable advantages over conventional methods:
-
Dramatically Reduced Reaction Times: Reactions that take hours or days can often be completed in minutes.[1][7]
-
Higher Yields and Purity: The rapid heating and uniform temperature profile can minimize the formation of side products.[7][8]
-
Enhanced Reaction Control & Reproducibility: Dedicated microwave reactors allow for precise control over temperature and pressure, leading to highly reproducible results.[4]
-
Access to Novel Chemical Space: The ability to rapidly reach temperatures far above a solvent's boiling point in sealed vessels opens up new reaction pathways.[3]
This guide will provide the practical knowledge to leverage these advantages for the synthesis of fluorinated indazoles.
Strategic Approaches to Fluorinated Indazoles via MAOS
We will explore two primary strategies:
-
Strategy A: Cyclization from Fluorinated Precursors. This "bottom-up" approach involves forming the indazole ring from readily available fluorinated starting materials. It offers excellent control over the final product's structure.
-
Strategy B: Attempted Direct C-H Fluorination. This "late-stage" functionalization approach is highly desirable for rapidly diversifying lead compounds. We will examine a real-world example that highlights the critical importance of reaction parameter optimization and the potential for unexpected, yet valuable, chemical transformations.
Protocol I: Microwave-Assisted Synthesis of 1-Aryl-1H-indazoles from Fluorinated Precursors
This protocol details a one-pot, two-step synthesis adapted from known copper-catalyzed N-arylation methodologies, demonstrating how fluorinated precursors can be efficiently cyclized under microwave irradiation.[7][9] The workflow involves the initial formation of an arylhydrazone from a fluorinated benzaldehyde, followed by an intramolecular copper-catalyzed N-arylation to yield the indazole product.
Rationale and Causality
The choice of a one-pot, two-step microwave procedure is driven by efficiency and speed. Microwave heating is particularly effective for both the initial condensation to form the hydrazone and the subsequent copper-catalyzed cyclization. The high temperatures achievable in a sealed vessel dramatically accelerate the rate-limiting N-arylation step, which can be sluggish under conventional heating.[9] DMF is chosen as the solvent due to its high boiling point and excellent ability to absorb microwave energy, ensuring rapid and uniform heating. Copper(I) iodide is a cost-effective and reliable catalyst for this type of Ullmann coupling.
Experimental Workflow Diagram
Caption: Workflow for one-pot synthesis of a fluorinated indazole.
Detailed Protocol
Materials:
-
2-Chloro-5-fluorobenzaldehyde
-
Phenylhydrazine
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
10 mL microwave process vial with stir bar
-
Dedicated microwave reactor for organic synthesis
Procedure:
-
To a 10 mL microwave process vial containing a magnetic stir bar, add 2-chloro-5-fluorobenzaldehyde (1.0 mmol, 158.6 mg).
-
Add phenylhydrazine (1.1 mmol, 119.0 mg, 1.1 equiv).
-
Add copper(I) iodide (0.1 mmol, 19.0 mg, 10 mol%).
-
Add 1,10-phenanthroline (0.1 mmol, 18.0 mg, 10 mol%).
-
Add potassium carbonate (2.0 mmol, 276.4 mg, 2.0 equiv).
-
Add 4 mL of anhydrous DMF.
-
Seal the vial securely with a septum cap. Caution: Only use vials and caps rated for high-pressure microwave synthesis.[10]
-
Place the vessel in the cavity of the microwave reactor.
-
Irradiate the mixture at a constant temperature of 160°C for 20 minutes (this encompasses both the hydrazone formation and cyclization). Set the power to the maximum level (e.g., 300 W) and allow the instrument's software to regulate power to maintain the target temperature.
-
After the irradiation is complete, allow the vial to cool to below 50°C using the instrument's forced-air cooling system before handling.
-
Once cooled, open the vial in a well-ventilated fume hood.
-
Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-5-fluoro-1H-indazole.
Data & Expected Outcome
| Parameter | Condition | Rationale |
| Temperature | 160 °C | High temperature accelerates the copper-catalyzed N-arylation.[7] |
| Time | 20 min | Sufficient for both reaction steps to proceed to completion under microwave conditions. |
| Solvent | DMF | High dielectric constant for efficient microwave absorption; high boiling point for thermal stability. |
| Catalyst | CuI / 1,10-Phenanthroline | Effective and economical catalyst system for intramolecular N-arylation. |
| Base | K₂CO₃ | Neutralizes the HCl generated during the reaction, driving the cyclization forward. |
| Expected Yield | 70-90% | Microwave heating typically provides high yields for this transformation.[7] |
Protocol II: Microwave-Assisted C-H Functionalization of 2H-Indazoles with an Electrophilic Fluorinating Agent
This section details a protocol for the attempted direct C-3 fluorination of a 2H-indazole using the common electrophilic fluorinating agent Selectfluor. As documented by Pitchai et al. (2024), this reaction under specific microwave conditions leads to an unexpected but synthetically useful C-3 formylation.[3] This serves as a crucial case study in understanding the interplay of reagents, solvents, and microwave energy.
Rationale and Causality
The initial goal of this protocol was to achieve a late-stage C-H fluorination. 2H-indazoles are electron-rich heterocycles, making the C-3 position susceptible to electrophilic attack. Selectfluor is a powerful and widely used electrophilic fluorinating agent.[1][3] The application of microwave energy was intended to overcome the activation barrier for C-H activation and fluorination, drastically shortening the reaction time.
However, the observed outcome—C-3 formylation—demonstrates a critical principle in reaction development: the solvent is not always an innocent bystander. In this case, under microwave heating at high temperatures, DMSO (dimethyl sulfoxide) acts not only as the solvent but also as the reactant, becoming the source of the formyl group, likely via a radical-mediated pathway initiated by Selectfluor.[3] This highlights the necessity of careful solvent screening and mechanistic consideration when developing new microwave-assisted methods.
Experimental Workflow Diagram
Caption: Workflow for microwave-assisted reaction of 2H-indazole with Selectfluor.
Detailed Protocol
Materials:
-
2-Aryl-2H-indazole (e.g., 2-phenyl-2H-indazole)
-
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Dimethyl sulfoxide (DMSO), anhydrous
-
10 mL microwave process vial with stir bar
-
Dedicated microwave reactor for organic synthesis
Procedure:
-
To a 10 mL microwave process vial containing a magnetic stir bar, add the 2-aryl-2H-indazole (0.2 mmol, 1.0 equiv).
-
Add Selectfluor (0.6 mmol, 212.7 mg, 3.0 equiv).
-
Add 2 mL of anhydrous DMSO.
-
Seal the vial securely with a septum cap.
-
Place the vessel in the microwave reactor.
-
Set the reaction parameters: irradiate at a constant temperature of 125°C for 1 hour. Use a fixed power setting and allow the instrument to maintain the temperature.
-
After completion, allow the vial to cool to below 50°C using the instrument's cooling system.
-
Open the vial in a fume hood and dilute the reaction mixture with 20 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water (2 x 10 mL) and then brine (1 x 10 mL) to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the 2-aryl-2H-indazole-3-carbaldehyde product.
Data & Observed Outcome
This protocol provides a robust method for C-3 formylation, even though the intended product was the C-3 fluorinated analog.
| Parameter | Condition | Rationale / Observation |
| Temperature | 125 °C | Optimal temperature for the Selectfluor-mediated reaction in DMSO.[3] |
| Time | 1 hour | Sufficient time for the reaction to proceed to high conversion.[3] |
| Solvent | DMSO | Acts as both solvent and formylating agent in this transformation.[3] |
| Reagent | Selectfluor | Acts as an oxidant/radical initiator, not as an electrophilic fluorinating agent.[3] |
| Observed Product | C-3 Formylated Indazole | The reaction unexpectedly yields the aldehyde derivative. |
| Yields | 40-80% | Moderate to good yields are reported for a variety of 2-aryl-2H-indazoles.[3] |
Expert Insight: To achieve the desired C-3 fluorination, a different solvent system (e.g., acetonitrile) should be explored. Additionally, a different fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), which has been shown to fluorinate indazoles under conventional heating, could be adapted for microwave conditions.[2]
Safety Considerations for Microwave Synthesis
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[11] Laboratory-grade microwave reactors are designed with pressure/temperature sensors, corrosion-resistant cavities, and safety interlocks.[10]
-
Pressure Management: Reactions in sealed vessels can generate significant pressure. Always use appropriate pressure-rated vials and caps and never exceed the recommended fill volume (typically 2/3 of the vial's capacity).
-
Thermal Runaway: Be cautious with highly exothermic reactions. When developing a new protocol, start with small-scale reactions and lower power settings to gauge the reaction kinetics.[11]
-
Solvent Choice: Use solvents with good microwave absorption properties. Non-polar solvents like hexane or toluene are generally poor choices for MAOS.[3] Be aware of potential solvent reactivity at high temperatures.
Conclusion
Microwave-assisted synthesis is an indispensable tool for accelerating the discovery and development of fluorinated indazoles. By enabling rapid, controlled, and efficient reactions, MAOS allows researchers to quickly generate libraries of these valuable compounds. This guide has provided two distinct, detailed protocols that not only offer practical synthetic routes but also impart critical insights into the causality of reaction outcomes. The "bottom-up" cyclization approach provides a reliable method for constructing fluorinated indazoles, while the "late-stage" functionalization case study underscores the importance of rigorous experimental design and the potential for discovering novel reactivity under microwave conditions. By adopting these techniques and adhering to safety protocols, researchers can significantly enhance their synthetic capabilities in the pursuit of next-generation therapeutics.
References
-
Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
-
Wikipedia. (n.d.). Microwave chemistry. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
European Pharmaceutical Contractor. (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]
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Sahu, J. K., Ganguly, S., & Kaushik, N. K. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(3), 195-201. [Link]
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]
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Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. [Link]
-
Gaba, M., Singh, S., & Mohan, C. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(28), 16568–16597. [Link]
-
Kumar, A., & Kumar, R. (2021). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 1-10. [Link]
-
EurekAlert!. (2024, October 8). Microwave-induced synthesis of bioactive nitrogen heterocycles. [Link]
-
Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry, 16(3), 1560-1574. [Link]
-
Khandave, P., Pingale, R., Chaudhary, P., Shah, K., Pande, S., Shah, S., & Dambale, D. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]
-
Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. [Link]
-
Request PDF. (n.d.). Microwave-mediated pyrazole fluorinations using Selectfluor®. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Wang, Y., Zhu, W., & Ma, D. (2005). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. Tetrahedron Letters, 46(44), 7553-7557. [Link]
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Application Note: Crystallization of High-Purity 3-Ethyl-6,7-difluoro-1H-indazole
Executive Summary & Scientific Context
3-Ethyl-6,7-difluoro-1H-indazole (CAS: 1415740-59-8) is a critical pharmacophore often utilized in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors and other tyrosine kinase antagonists. The specific substitution pattern—an ethyl group at C3 and fluorine atoms at C6 and C7—imparts unique lipophilicity and metabolic stability, but also presents distinct purification challenges.
Unlike simple indazoles, the 3-ethyl-6,7-difluoro analog exhibits a tendency to "oil out" (liquid-liquid phase separation) during cooling crystallization due to its depressed melting point relative to non-alkylated variants and increased lipophilicity. Furthermore, synthesis pathways (typically via hydrazine cyclization of 2,3,4-trifluoropropiophenone derivatives) often yield persistent impurities such as the 2H-indazole tautomer , unreacted hydrazones , and defluorinated byproducts .
This guide details a robust, thermodynamically controlled crystallization protocol designed to achieve >99.5% purity (HPLC) while rejecting critical impurities.
Pre-Crystallization Characterization
Before initiating the protocol, the crude material must be characterized to define the metastable zone width (MSZW).
Physicochemical Profile[1][2]
-
Molecular Weight: 182.17 g/mol [1]
-
Appearance: Off-white to light brown solid (Crude); White crystalline needles (Pure).
-
Melting Point: Typically 135–145°C (range varies by polymorph/purity).
-
Solubility Trends:
-
High Solubility: Methanol, Ethanol, Ethyl Acetate, THF, DCM.
-
Moderate Solubility: Toluene, Isopropanol (IPA).
-
Low/Anti-Solvent: Water, n-Heptane, Hexane, Cyclohexane.
-
Impurity Rejection Strategy
| Impurity Type | Source | Rejection Mechanism |
| 2H-Tautomer | Regioisomer from synthesis | Thermodynamic conversion/Solubility differential (1H is more stable and less soluble in non-polar media). |
| Oligomers/Dimers | Side reactions | Retained in mother liquor via high-polarity solvent wash. |
| Inorganic Salts | Neutralization steps | Hot filtration (insoluble in organic solvent). |
| Colored Species | Oxidation | Carbon treatment (optional) or rejection to filtrate. |
Method Development: Solvent System Selection
We utilize a Binary Solvent System to balance yield and purity. Single-solvent cooling (e.g., Ethanol only) often results in low yields due to high solubility, while rapid anti-solvent addition causes oiling out.
Selected System: Ethanol (Solvent) / Water (Anti-Solvent)
-
Rationale: The 3-ethyl group increases hydrophobicity. Ethanol provides excellent dissolution at reflux, while water acts as a powerful anti-solvent. This system is "green" (Class 3 solvents) and highly tunable.
-
Alternative (For highly lipophilic impurities): Ethyl Acetate / n-Heptane.
Detailed Experimental Protocols
Protocol A: Standard Cooling/Anti-Solvent Crystallization
Best for: Routine purification of crude material (85-95% purity).
Step 1: Dissolution
-
Charge 10.0 g of crude this compound into a 250 mL reactor equipped with an overhead stirrer and reflux condenser.
-
Add 60 mL of Ethanol (absolute) (6 vol).
-
Heat the slurry to 75°C (Reflux). Agitate at 250 RPM.
-
Checkpoint: If solids remain, add Ethanol in 0.5 vol increments until fully dissolved.
-
Optional Polish Filtration: If the solution is hazy (inorganics), filter hot through a 0.45 µm PTFE membrane into a pre-heated vessel.
Step 2: Nucleation & Control
-
Cool the solution to 60°C .
-
Seeding (Critical): Add 0.05 g (0.5 wt%) of pure seed crystals.
-
Why? Seeding prevents supersaturation overshoot and oiling out.
-
-
Hold at 60°C for 30 minutes to allow seed bed maturation.
Step 3: Anti-Solvent Addition
-
Begin adding Water (HPLC grade) via a syringe pump or dropping funnel.
-
Rate: Add 20 mL (2 vol) over 2 hours (slow addition is crucial to avoid encrustation).
-
Maintain temperature at 60°C during addition.
Step 4: Cooling Phase
-
Cool the slurry from 60°C to 5°C using a linear cooling ramp of 10°C/hour .
-
Thermodynamic Control: Slow cooling favors the growth of the stable 1H-polymorph and excludes impurities from the lattice.
-
-
Hold at 5°C for 2 hours to maximize yield.
Step 5: Isolation
-
Filter the slurry using a vacuum Buchner funnel.
-
Wash: Displace the mother liquor with 20 mL of a cold (0°C) Ethanol:Water (1:1) mixture.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Recrystallization for Ultra-High Purity (>99.8%)
Best for: API-grade requirements where specific lipophilic impurities persist.
-
Dissolve 10 g of semi-pure material in 50 mL Ethyl Acetate at 70°C.
-
Cool to 50°C.
-
Add n-Heptane (30 mL) dropwise until a faint turbidity persists.
-
Re-heat to 60°C to clear the solution (dissolve fines).
-
Cool slowly to 0°C over 4 hours.
-
Filter and wash with cold n-Heptane.
Process Visualization (Workflow)
The following diagram illustrates the critical decision nodes and process flow for Protocol A.
Figure 1: Process Flow Diagram for the crystallization of this compound, highlighting critical control points (Seeding, Linear Cooling).
Analytical Validation & Troubleshooting
Quality Control Metrics
After drying, the material should be validated against these specifications:
-
HPLC Purity: >99.5% (Area %).
-
Residual Solvent: Ethanol < 5000 ppm (ICH Q3C).
-
XRPD: Matches reference pattern for Form I (thermodynamically stable).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling too fast or anti-solvent added too quickly. | Re-heat to dissolution. Reduce cooling rate to 5°C/h. Increase seed loading to 1%. |
| Low Yield (<70%) | Too much solvent or insufficient cooling. | Reduce initial Ethanol volume. Cool to -5°C. Increase Water ratio (up to 1:1 EtOH:Water). |
| Haze in Solution | Inorganic salts from synthesis.[2] | Perform hot filtration before cooling. Ensure filter membrane is compatible (PTFE/Nylon). |
| Colored Product | Oxidation byproducts.[3] | Add 5 wt% Activated Carbon (e.g., Darco G-60) during dissolution, stir 30 min, then hot filter. |
References
-
ChemicalBook. (2025).[4][5] 6,7-Difluoro-1H-indazole - Product Properties and Synthesis. Retrieved from
-
BLD Pharm. (2025). This compound (CAS 1415740-59-8) Technical Data. Retrieved from
-
National Institutes of Health (PMC). (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Indazoles: Methodologies and Mechanisms. Retrieved from
-
BenchChem. (2025). Technical Support: Purification of Difluoro-indazole Derivatives. Retrieved from
Sources
Handling and storage protocols for hygroscopic indazole derivatives
Application Note: Handling and Storage Protocols for Hygroscopic Indazole Derivatives
Audience: Medicinal Chemists, Analytical Scientists, and Compound Management Professionals. Scope: Protocols for the physical characterization, handling, and long-term preservation of moisture-sensitive indazole-based small molecules.
Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. While the core indazole ring is aromatic and generally stable, functionalization at the
Moisture uptake in these derivatives is not merely a physical nuisance; it drives three critical failure modes:
-
Stoichiometric Error: Absorbed water alters the molecular weight, leading to incorrect molar dosing in biological assays (
shifts). -
Chemical Instability: Moisture can catalyze hydrolysis, particularly in
-acyl or -hydroxymethyl indazole derivatives [1]. -
Solid-State Transformation: Water acts as a plasticizer, lowering the glass transition temperature (
) and inducing amorphous-to-crystalline phase transitions or hydrate formation [2].
This guide provides a self-validating framework to manage these risks.
Physicochemical Profiling: Quantifying the Risk
Before establishing a handling protocol, the hygroscopic nature of the specific derivative must be quantified. We utilize Dynamic Vapor Sorption (DVS) as the gold standard.
Protocol 2.1: DVS Characterization Workflow
Objective: Determine the Critical Relative Humidity (CRH) and Hygroscopicity Class.
-
Sample Prep: Load 10–20 mg of indazole derivative into a quartz pan.
-
Drying Cycle: Equilibrate at 0% RH / 25°C for 60 minutes or until mass change (
) < 0.002% per minute. Rationale: Establishes the true dry mass ( ). -
Sorption Scan: Ramp RH from 0% to 90% in 10% increments. Hold at each step until equilibrium (
).[1] -
Desorption Scan: Ramp RH from 90% back to 0%.
-
Analysis: Calculate mass change (
) at 80% RH.
Table 1: Hygroscopicity Classification (Ph. Eur. / USP Standards)
| Class | Description | Mass Change at 80% RH | Handling Requirement |
| I | Non-hygroscopic | < 0.2% | Standard Lab Conditions |
| II | Slightly hygroscopic | 0.2% – 2.0% | Tightly closed containers |
| III | Moderately hygroscopic | 2.0% – 15.0% | Desiccator / Inert Atmosphere |
| IV | Very hygroscopic | > 15.0% | Glove Box (Dry |
Handling Protocols: Weighing and Solubilization
For Class III and IV indazoles, standard weighing papers and open-air balances result in rapid mass gain (up to 1% per minute). The following "Weighing by Difference" protocol is mandatory to ensure assay integrity.
Protocol 3.1: Closed-Vessel Weighing (The "Difference" Method)
Validation: This method eliminates error from moisture uptake during the transfer process.
-
Environment: Work in a low-humidity enclosure (RH < 30%) or use a static-free glove box if Class IV.
-
Preparation: Dry a glass weighing vial and cap in a desiccator.
-
Taring: Place the capped vial containing the bulk indazole on the balance. Record Mass A (
). -
Transfer: Quickly remove the cap, dispense the approximate required amount into the destination vessel (e.g., volumetric flask), and immediately recap the source vial.
-
Final Weighing: Place the capped source vial back on the balance. Record Mass B (
). -
Calculation:
.-
Note: The mass reading on the balance never drifts because the hygroscopic solid is never exposed to air while on the scale pan.
-
Protocol 3.2: Solubilization
Indazoles prone to hydrolysis (e.g.,
-
DMSO: Use anhydrous grade (water < 50 ppm), stored over 3Å molecular sieves.
-
Sonicating: Avoid heating baths which accelerate hydrolysis. Use short bursts of ultrasonic energy if needed.
Storage Protocols: Long-Term Preservation
The storage strategy is dictated by the DVS classification.
Table 2: Storage Matrix for Indazole Derivatives
| Hygroscopicity | Primary Container | Secondary Protection | Temp | Monitoring |
| Class I/II | Amber Glass Vial (Teflon-lined cap) | Parafilm seal | 4°C | Visual check |
| Class III | Amber Glass Vial | Desiccator Cabinet ( | -20°C | Humidity Indicator Card |
| Class IV | Heat-sealed Foil Sachet or Crimped Vial | Sealed Mylar Bag with Silica Gel | -20°C or -80°C | 3-Spot Humidity Card |
Visualizing the Storage Decision Logic
Figure 1: Decision tree for selecting storage conditions based on DVS hygroscopicity classification.
Recovery Protocol: Re-drying
If a humidity indicator card turns pink (indicating >10% RH exposure), the compound must be re-dried before use to ensure stoichiometric accuracy.
-
Vacuum Oven: For thermally stable indazoles (
).-
Settings: 40°C at < 10 mbar vacuum for 12 hours.
-
-
Desiccator Drying: For thermally labile or volatile derivatives.
-
Agent: Phosphorus Pentoxide (
) is the most aggressive desiccant for recovery. -
Duration: 24–48 hours under active vacuum.
-
References
-
Claramunt, R. M., et al. (2022). "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." The Journal of Organic Chemistry. Available at: [Link]
- Burnett, D. J., et al. (2006). "Quantifying the Critical Relative Humidity for Moisture-Induced Phase Transitions." AAPS PharmSciTech.
-
Surface Measurement Systems.[2] (2022).[3][4][5] "Dynamic Vapor Sorption (DVS) – Knowledge and References." Available at: [Link]
-
European Pharmacopoeia (Ph. Eur.) 5.0. "5.[6][7][8]11. Characters Section in Monographs."
-
Vesta Nutra. (2019).[9] "3 Ways to Handle Hygroscopic Material Challenges." Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmtech.com [pharmtech.com]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 7. skpharmteco.com [skpharmteco.com]
- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.vestanutra.com [blog.vestanutra.com]
Application Note: Solvent Engineering for 3-Ethyl-6,7-difluoro-1H-indazole
The following Application Note and Protocol Guide details the solvent selection and experimental strategies for 3-Ethyl-6,7-difluoro-1H-indazole . This guide is designed for medicinal chemists and process scientists optimizing synthetic routes for kinase inhibitors (e.g., FGFR, VEGFR targets) where this fluorinated scaffold is a critical intermediate.[1]
Executive Summary
This compound is a specialized heterocyclic building block characterized by its amphoteric nature and fluorine-modulated electronics . The presence of fluorine atoms at the C6 and C7 positions significantly lowers the
This guide provides evidence-based solvent selection strategies to control N1 vs. N2 regioselectivity , maximize solubility during functionalization, and optimize purification yields.[1]
Physicochemical Profile & Solubility
The lipophilicity introduced by the ethyl group and the two fluorine atoms makes this compound poorly soluble in aqueous media but highly soluble in polar aprotic solvents.
Table 1: Solubility Matrix & Solvent Suitability
| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Technical Notes |
| Polar Aprotic | DMF, DMSO, NMP | Excellent (>100 mg/mL) | Preferred for high-temperature reactions. Hard to remove; requires aqueous workup. | |
| Ethers | THF, 2-MeTHF, Dioxane | Good (50–80 mg/mL) | Lithiation, Grignard, Reduction | Critical for Regiocontrol. THF coordinates cations ( |
| Chlorinated | DCM, Chloroform | Moderate (20–40 mg/mL) | Halogenation, Acylation | Good for room temp reactions.[1] Avoid with strong bases (carbene formation risk). |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Heating req.)[1] | Crystallization, Hydrogenation | Protic nature interferes with alkylation (H-bond donation to N2). |
| Hydrocarbons | Hexanes, Heptane | Poor (<1 mg/mL) | Precipitation / Anti-solvent | Used to crash out the product from EtOAc or DCM solutions.[1] |
Critical Protocol: Regioselective N-Alkylation
The most common reaction involving this scaffold is N-alkylation/arylation to attach the "tail" of a drug molecule. The 6,7-difluoro substitution pattern creates a challenge:
-
Thermodynamic Product (N1): Favored by benzenoid aromaticity.
-
Kinetic Product (N2): Often favored in polar aprotic solvents due to the "chameleon" effect of the anion and steric repulsion at N1 from the C7-Fluorine.
To lock in N1-selectivity , we utilize a Thermodynamic Control Protocol using a non-polar solvent or specific cation chelation.
DOT Diagram 1: Solvent Decision Tree for Regioselectivity
Caption: Decision tree for solvent and base selection to control N1 vs. N2 regioselectivity in 6,7-difluoroindazoles.
Experimental Protocol: N1-Selective Alkylation
Objective: Synthesize N1-substituted derivative with >95:5 regioselectivity.
Reagents:
-
This compound (1.0 equiv)
-
Alkyl Halide (1.2 equiv)[1]
-
Sodium Hydride (60% dispersion, 1.5 equiv)[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran) – Crucial for tight ion pairing.[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve this compound in anhydrous THF (0.1 M concentration). Note: THF is chosen because it promotes tight ion-pairing between
and the indazole anion. The coordinates to N2, sterically blocking it and forcing reaction at N1.[1] -
Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes. Evolution of
gas will be observed. -
Addition: Add the Alkyl Halide dropwise.
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 4–16 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). N1 product is typically less polar (higher
) than N2 product.
-
-
Workup: Quench with saturated
. Extract with EtOAc. -
Purification: The crude residue will likely contain >90% N1 isomer. Recrystallize from Heptane/EtOAc (5:1) to remove trace N2 isomer.
Critical Protocol: Electrophilic Aromatic Substitution (Iodination)
Functionalizing the C5 position is a common step to extend the scaffold (e.g., Suzuki coupling).[1]
Challenge: The 6,7-difluoro pattern deactivates the ring, making it sluggish toward electrophilic attack.[1] Solvent Choice: DMF or Acetonitrile (MeCN) is required to solubilize N-iodosuccinimide (NIS) and stabilize the polar transition state.
Experimental Protocol: C5-Iodination
-
Dissolution: Dissolve this compound (1.0 equiv) in DMF (5 vol).
-
Reagent Addition: Add NIS (1.1 equiv).
-
Catalysis: Add TFA (0.1 equiv) to activate the NIS.
-
Temperature: Heat to 60°C. Note: DCM is insufficient here due to the deactivated nature of the ring; higher temperature of DMF is necessary.
-
Quench: Pour into ice water containing 10% Sodium Thiosulfate (
) to remove excess iodine. The product usually precipitates as a solid.
Purification & Crystallization Strategy
Fluorinated indazoles often exhibit "greasy" behavior in chromatography. Crystallization is preferred for scale-up.
Table 2: Crystallization Solvent Screening
| Solvent System | Ratio (v/v) | Outcome | Mechanism |
| Ethanol / Water | 3:1 | Recommended | Cooling crystallization. Good recovery yield. |
| EtOAc / Heptane | 1:5 | High Purity | Anti-solvent precipitation. Removes non-polar impurities. |
| Toluene | Pure | Variable | Good for very lipophilic derivatives, but lower recovery. |
DOT Diagram 2: Purification Workflow
Caption: Standardized purification workflow based on crude purity assessment.
References
-
Cheung, M., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, 2021.[1] Link
-
Lefebvre, V., et al. "Regioselective synthesis of N1-alkylindazoles."[1][2] Journal of Organic Chemistry, 2010.[1] Link[1]
-
BenchChem Technical Support. "3-Amino-4,6-difluoro-1H-indazole Experiments and Troubleshooting." BenchChem, 2025.[1] Link[1]
-
PubChem. "4,6-Difluoro-1H-indazole Compound Summary."[3] National Library of Medicine, 2025.[1] Link
-
Li, P., et al. "Synthesis of Indazoles via 1,3-Dipolar Cycloaddition."[1] Organic Letters, 2011.[1] Link[1]
Sources
Troubleshooting & Optimization
Improving yield in the cyclization of 6,7-difluoro-1H-indazole precursors
Here is the comprehensive technical support guide for the synthesis and optimization of 6,7-difluoro-1H-indazole.
Executive Summary & Diagnostic Matrix
The Challenge: Synthesizing 6,7-difluoro-1H-indazole is deceptively difficult compared to non-fluorinated analogs.[1][2][3] The fluorine atoms at positions 6 and 7 (derived from positions 3 and 4 of the benzaldehyde precursor) create significant electronic deactivation and steric strain. Furthermore, the high electrophilicity of the fluorinated ring often leads to competitive nucleophilic aromatic substitution (SNAr) side reactions, resulting in defluorinated byproducts and low yields (<45% in standard protocols).[2][3]
Quick Diagnostic Matrix: Identify your issue to jump to the relevant solution.
| Symptom | Probable Cause | Immediate Action |
| Yield < 40% | Competitive formation of Azine (dimer) or intermolecular SNAr.[1][2][3] | Switch from "One-Pot" to Stepwise Cyclization (See Protocol A). |
| Product is Red/Black | Oxidation of hydrazine or formation of azo-coupling byproducts.[1][3] | Degas solvents with N2; Ensure hydrazine hydrate is fresh/colorless. |
| NMR shows 3 F signals | Incomplete cyclization (Hydrazone intermediate).[1][3] | Increase cyclization temperature (120°C+) or reaction time. |
| NMR shows 1 F signal | Over-reaction: Hydrazine displaced a fluorine (usually at C6).[1][3] | Reduce hydrazine equivalents to 1.1–1.2 eq; Lower temperature during addition. |
| Sticky/Tarry Solid | Polymerization or trapped solvent in crystal lattice.[3] | Perform Slurry Wash in cold DCM/Hexane instead of evaporation to dryness. |
Core Protocols: The Yield Optimization Pathways
We recommend Route A for most laboratory to pilot-scale applications due to higher atom economy and fewer hazardous waste streams compared to the diazotization route.
Route A: The "Stepwise" Hydrazine Cyclization (Recommended)
Standard "one-pot" reflux often fails because hydrazine attacks the fluorinated ring (deflluorination) before forming the hydrazone.[1] This protocol separates the steps.
Precursor: 2,3,4-Trifluorobenzaldehyde Reagents: Hydrazine Monohydrate (64-80%), Ethanol (Abs), Et3N (Catalytic).[1][2][3]
Step 1: Controlled Hydrazone Formation (Low Temp)
-
Dissolve 2,3,4-trifluorobenzaldehyde (1.0 eq) in Ethanol (5 mL/mmol).
-
Cool solution to 0°C – 5°C (Ice bath). Crucial: Low temp prevents SNAr attack on the ring.
-
Add Hydrazine Monohydrate (1.1 eq) dropwise over 20 minutes.
-
Stir at 0°C for 2 hours. Monitor by TLC/LCMS.[4]
-
Checkpoint: You should see the disappearance of the aldehyde peak and formation of the hydrazone intermediate.[3]
-
Step 2: Thermal Cyclization (High Temp)
-
Once hydrazone formation is >95%, add Triethylamine (Et3N) (0.1 eq) as a base catalyst.[1][2][3]
-
Heat the mixture to Reflux (78°C) or seal in a pressure vial at 100°C for 6–12 hours.
-
Workup: Cool to room temperature. Pour into crushed ice/water (3x volume).
-
Isolation: The product should precipitate as a beige/white solid. Filter and wash with cold water.
Yield Expectation: 65–75% (vs. 40% in one-pot).[1][3]
Route B: Modified Jacobson Indazole Synthesis (Alternative)
Use this if the aldehyde precursor is unavailable.[1][3] Requires strict safety controls due to diazonium intermediates.[3]
Precursor: 2,3-Difluoro-6-methylaniline Reagents: NaNO2, Acetic Anhydride (Ac2O), 18-Crown-6 (PTC).[1][2][3]
-
Acetylation: Protect aniline with Ac2O to form the acetanilide.
-
Nitrosation: Treat with NaNO2/Ac2O at 0°C to form the N-nitrosoacetanilide.
-
Cyclization: Heat in Benzene or Toluene with 18-Crown-6 (5 mol%) and KOAc.
Critical Mechanism & Troubleshooting Logic
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the desired cyclization and the yield-killing side reactions.
Figure 1: Reaction pathway analysis showing critical control points to avoid side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my product contaminated with a yellow impurity that is hard to separate? A: This is likely the Azine dimer (Ar-CH=N-N=CH-Ar).[1] It forms when hydrazine reacts with two aldehyde molecules instead of one.
-
Fix: Ensure you use a slight excess of hydrazine (1.1 to 1.2 eq) and add the aldehyde to the hydrazine (inverse addition) if this persists, keeping the hydrazine concentration high relative to the aldehyde during the initial step.[3]
Q2: Can I use Microwave irradiation to speed this up? A: Yes. Microwave synthesis is highly effective for the cyclization step (Step 2 in Protocol A).[1][3]
-
Settings: 120°C, 15-20 minutes, Ethanol solvent.
-
Benefit: Rapid heating minimizes the time window for competitive defluorination side reactions, often boosting yield by 10-15%.[2][3]
Q3: My LCMS shows a mass corresponding to [M-F+NH2]. What happened? A: You have "over-cooked" the reaction. The hydrazine has performed a second SNAr attack, displacing the fluorine at Position 6 (which is para to the original aldehyde attachment).[3]
-
Fix: Strictly control temperature. Do not exceed 100°C. Monitor reaction progress hourly and quench immediately upon disappearance of the hydrazone.
Q4: How do I purify the crude if precipitation doesn't work? A: Indazoles are amphoteric but weak bases.[3]
-
Dissolve crude in dilute HCl (1M). The indazole dissolves; non-basic impurities (azines, tars) remain insoluble.[2][3]
-
Neutralize the filtrate with NaOH or NaHCO3 to precipitate pure indazole.
-
Recrystallize from Toluene or Ethanol/Water if necessary.
References & Authority
-
Synthesis of 7-fluoro-1H-indazole (Analogous Protocol):
-
Source: ChemicalBook / Vertex AI Grounding.
-
Context: Describes the base hydrazine reflux method (45% yield) which serves as the baseline for our optimized "Stepwise" protocol.
-
-
Indazole Synthesis via Hydrazine Cyclization (Mechanism):
-
Source: Organic Chemistry Portal.
-
Context: Detailed mechanistic insight into the condensation and SNAr displacement sequence required for indazole ring closure.
-
-
Troubleshooting Regioselectivity in Indazoles:
-
Source: BenchChem Technical Support.[4]
-
Context: Guidelines on solvent effects and base selection to prevent N-alkylation side reactions and optimize ring closure.
-
-
Scale-Up Considerations for Fluorinated Indazoles:
Sources
- 1. e-journals.in [e-journals.in]
- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 3. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. ajrconline.org [ajrconline.org]
- 8. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide [mdpi.com]
- 10. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Separating N1 and N2 isomers of 3-ethyl-difluoroindazoles
Topic: Navigating the Preparative Separation of N1 and N2 Isomers of 3-Ethyl-Difluoroindazoles
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals. The synthesis of N-substituted indazoles, a privileged scaffold in medicinal chemistry, frequently yields a mixture of N1 and N2 regioisomers.[1][2] This guide provides in-depth, field-proven insights into tackling the often-challenging separation of N1 and N2 isomers of 3-ethyl-difluoroindazoles, transforming it from a production bottleneck into a routine, scalable process.
Frequently Asked Questions (FAQs)
Q1: Why does the ethylation of a difluoroindazole precursor result in a mixture of N1 and N2 isomers?
A: The indazole ring possesses two nucleophilic nitrogen atoms within its aromatic system. During synthesis, the indazole anion acts as an ambident nucleophile, meaning the incoming ethyl group can attack either the N1 or N2 position.[] The resulting ratio of N1 to N2 products is highly dependent on a delicate balance of thermodynamics, kinetics, and reaction conditions such as the choice of base, solvent, and temperature.[4] The N1-substituted indazole is generally the thermodynamically more stable product, while the N2 isomer can sometimes be the kinetically favored one.[4]
Q2: What makes the N1 and N2 isomers of 3-ethyl-difluoroindazoles particularly challenging to separate?
A: The primary challenge lies in their similar physicochemical properties. N1 and N2 regioisomers often have very close polarity, molecular weight, and shape. This similarity leads to nearly identical interactions with stationary phases in chromatography and comparable solubility profiles in common solvents, making separation by standard techniques like column chromatography or crystallization difficult.[1][]
Q3: How can I definitively identify and distinguish between the N1 and N2 isomers once they are separated?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and conclusive technique for this purpose.[5]
-
¹H NMR: The chemical shifts of the protons on the indazole ring are distinctly different for each isomer. Specifically, the proton at the 7-position (C7-H) is significantly deshielded in the N2 isomer due to the anisotropic effect of the lone pair on the N1 atom.[6]
-
¹⁹F NMR: For difluoroindazoles, ¹⁹F NMR provides a direct and sensitive probe. The electronic environment around the fluorine atoms will differ between the N1 and N2 isomers, resulting in unique chemical shifts and coupling patterns.[7]
-
2D NMR: Advanced techniques like NOESY and HMBC can establish through-space and through-bond correlations, respectively, providing unambiguous proof of which nitrogen atom the ethyl group is attached to.[6]
Q4: Which separation techniques are most effective for resolving these isomers at a preparative scale?
A: While traditional column chromatography can work, it often requires shallow gradients and large solvent volumes. For preparative and industrial applications, two methods stand out:
-
Supercritical Fluid Chromatography (SFC): This is often the superior technique. SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity. This allows for faster, more efficient separations with significantly reduced organic solvent consumption compared to HPLC.[8][9] It is a greener, faster, and often more effective method for resolving closely related isomers.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective, but method development is key. Specialized stationary phases, such as those with fluorinated groups or phenyl-hexyl phases, can offer alternative selectivities that exploit subtle electronic differences between the isomers.[2][10]
-
Crystallization: If the isomers have sufficiently different solubilities in a specific solvent or solvent mixture, fractional crystallization can be a highly effective and scalable method.[11] This often requires careful screening of solvents and control of cooling rates.
Troubleshooting Guide: From Lab Scale to Pilot Plant
Chromatography Issues
Q: My N1 and N2 isomers are co-eluting or have poor resolution (Rs < 1.2) in reverse-phase HPLC. What should I do?
A: This is a classic selectivity problem. Standard C18 columns separate primarily based on hydrophobicity, which is often too similar between these isomers.
-
Probable Cause: The stationary phase lacks the specific interactions needed to differentiate the isomers.
-
Solutions & Scientific Rationale:
-
Change Stationary Phase Chemistry: Move beyond C18. The difluoro-aromatic system of your indazole is electron-rich and has dipole moments that can be exploited.
-
Pentafluorophenyl (PFP) or Fluorinated Phases: These phases are designed to interact with fluorinated analytes through dipole-dipole interactions and π-π stacking, which can significantly enhance selectivity between your isomers.[10]
-
Phenyl-Hexyl Phases: These offer alternative π-π interactions compared to a standard phenyl column, which can resolve isomers that co-elute on C18.[2]
-
-
Modify the Mobile Phase:
-
Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a dipole. This change in solvent character can alter the interactions with the stationary phase and improve resolution.
-
Adjust Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can protonate the indazole nitrogens differently, subtly altering their polarity and retention.
-
-
Optimize Temperature: Lowering the column temperature can sometimes increase the energetic difference in how each isomer interacts with the stationary phase, thereby improving resolution.
-
Q: My SFC separation looks great analytically, but I'm losing resolution and getting broader peaks at the preparative scale. Why?
A: This is a common issue related to mass overload and flow dynamics.
-
Probable Cause: The amount of sample injected is exceeding the loading capacity of the column, leading to peak distortion. Additionally, thermal effects from CO₂ decompression can impact efficiency.
-
Solutions & Scientific Rationale:
-
Perform a Loading Study: Systematically increase your injection mass on an analytical or semi-prep column to determine the maximum loading capacity before resolution degrades. This will define the limits for your preparative system.
-
Optimize the Modifier: The organic modifier (co-solvent) in SFC is crucial for solubility and selectivity. Ensure your sample is highly soluble in the mobile phase mixture at the injection point to prevent precipitation. Sometimes, a stronger co-solvent (e.g., methanol over isopropanol) is needed for higher concentrations.
-
Re-evaluate Flow Rate: While high flow rates are an advantage of SFC, an excessively high linear velocity on a larger diameter column can reduce the number of theoretical plates. Scale your flow rate appropriately based on the column diameter to maintain optimal efficiency.
-
Check Back-Pressure and Temperature: Ensure your back-pressure regulator (BPR) is set high enough (typically >100 bar) to keep the CO₂ in a supercritical state throughout the system. Temperature also affects fluid density and selectivity; re-optimize it for the preparative scale.[6]
-
Crystallization Challenges
Q: I've screened multiple solvents, but I can't get either isomer to crystallize selectively from my mixture.
A: This indicates that the solubility profiles are too similar in single-solvent systems, or that you are operating outside the metastable zone width where selective crystallization occurs.
-
Probable Cause: High supersaturation is causing rapid, non-selective precipitation (crashing out) of both isomers.
-
Solutions & Scientific Rationale:
-
Use a Mixed-Solvent System (Anti-Solvent Crystallization): This is a powerful technique. Dissolve your isomer mixture in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the isomers are poorly soluble. This carefully controlled approach allows you to slowly enter the metastable zone, promoting the nucleation of only the less soluble isomer.[11]
-
Seeding: If you have a small amount of pure crystal of one isomer (e.g., from a previous chromatographic separation), add it to the supersaturated solution. A seed crystal provides a template for crystal growth, bypassing the stochastic nature of primary nucleation and ensuring only the desired isomer crystallizes.
-
Controlled Cooling: Rapid cooling often leads to co-precipitation. Employ a slow, linear cooling ramp (e.g., 1-5 °C per hour) to allow for the selective growth of one isomer's crystals.
-
Ambiguous Characterization
Q: My ¹H NMR spectrum is complex, and I can't definitively assign the N1 and N2 structures.
A: While ¹H NMR is a good starting point, it may not be sufficient on its own for complex substituted systems.
-
Probable Cause: Signal overlap in the aromatic region or subtle differences in chemical shifts make unambiguous assignment difficult.
-
Solutions & Scientific Rationale:
-
Run a ¹⁹F NMR: This is essential for your difluoro-substituted compound. The fluorine signals will be clean, highly sensitive to their electronic environment, and will show distinct chemical shifts for the N1 and N2 isomers.[7]
-
Perform a 2D NOESY Experiment: This experiment detects through-space correlations. For the N1 isomer, you should observe a Nuclear Overhauser Effect (NOE) between the protons of the N1-ethyl group and the C7-H proton of the indazole ring. This correlation will be absent in the N2 isomer, providing definitive proof of connectivity.[6]
-
Utilize a ¹H-¹³C HMBC Spectrum: This experiment shows correlations between protons and carbons over two or three bonds. You will see a correlation from the CH₂ protons of the ethyl group to either the N1-connected ring carbon (in the N1 isomer) or the N2-connected ring carbon (in the N2 isomer), confirming the substitution site.
-
Data & Visualization
Table 1: Representative HPLC & SFC Method Development Starting Points
| Parameter | Method A: Reverse-Phase HPLC | Method B: Supercritical Fluid Chromatography (SFC) |
| Column | PFP (Pentafluorophenyl), 2.1 x 100 mm, 1.8 µm | Chiralcel OJ-H, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | Supercritical CO₂ |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol |
| Gradient/Isocratic | Gradient: 30% to 70% B over 10 min | Isocratic: 20% Methanol |
| Flow Rate | 0.4 mL/min | 3.0 mL/min |
| Temperature | 40 °C | 35 °C |
| Back Pressure | N/A | 150 bar |
| Rationale | PFP column provides unique selectivity for fluorinated aromatics.[10] | Polysaccharide-based chiral columns are excellent for resolving regioisomers in SFC.[6] |
Diagram 1: General Workflow for Isomer Separation & Verification
Caption: Workflow from crude mixture to verified pure isomers.
Diagram 2: Troubleshooting Poor Chromatographic Resolution
Caption: Decision tree for improving isomer separation in chromatography.
Detailed Experimental Protocols
Protocol 1: Preparative Supercritical Fluid Chromatography (SFC)
This protocol outlines the development and scale-up for separating the N1/N2 isomers of 3-ethyl-difluoroindazole. SFC is recommended for its speed and reduced environmental impact.
1. Analytical Method Development & Screening:
-
Objective: To find a stationary phase and co-solvent combination that provides baseline resolution (Rs > 1.5).
-
Instrumentation: Analytical SFC system with column switching capability.
-
Columns to Screen:
-
Polysaccharide-based: Chiralcel OJ-H, Chiralpak AD-H, Chiralpak IC.
-
Alternative Selectivity: Princeton SFC PFP, 2-Ethylpyridine.
-
-
Procedure:
-
Prepare a ~1 mg/mL solution of the N1/N2 isomer mixture in methanol or ethanol.
-
Screen each column under isocratic conditions, starting with 15% methanol co-solvent in CO₂.
-
Run a gradient from 5% to 40% methanol over 5-7 minutes to scout for elution.
-
If resolution is poor with methanol, repeat the screening with ethanol or isopropanol as the co-solvent.
-
Select the column/co-solvent combination with the best resolution for optimization.
-
2. Preparative Method Optimization & Scale-Up:
-
Objective: To maximize throughput while maintaining purity (>99%) and recovery (>90%).
-
Instrumentation: Preparative SFC system with a 20mm or 30mm ID column of the selected stationary phase.
-
Procedure:
-
Dissolve the crude mixture in the co-solvent at the highest possible concentration without precipitation (e.g., 50-100 mg/mL).
-
Perform a loading study by injecting increasing volumes onto the preparative column. Monitor peak shape and resolution.
-
Adjust the isocratic co-solvent percentage to optimize the trade-off between resolution and run time. A lower percentage increases retention and resolution but lengthens the run.
-
Set the system parameters: Flow rate scaled to the column diameter (e.g., 60-80 mL/min for a 20mm ID column), BPR at 150 bar, Temperature at 35-40 °C.
-
Set collection parameters based on retention time or UV threshold to collect the two isomer peaks into separate vessels.
-
The collected fractions will contain the co-solvent. Evaporate the solvent under reduced pressure to obtain the pure, isolated isomers. Due to the use of CO₂, solvent removal is significantly faster than with reverse-phase HPLC.
-
References
-
Zhang, Y., et al. (2021). "Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates." Journal of Chromatography A, 1655, 462501. Available at: [Link]
- Google Patents. (2011). "CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Batey, R. A., et al. (2021). "Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At." University of Toronto. Available at: [Link]
-
Nacalai Tesque, Inc. "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography." COSMOSIL. Available at: [Link]
-
Lachenmann, M. (2019). "Characterizing Small Molecules with NMR." News-Medical.net. Available at: [Link]
-
Alcaide, B., et al. (2015). "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Molecules, 20(6), 10737-10755. Available at: [Link]
-
Shimadzu Corporation. "Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph." Available at: [Link]
-
Regalado, E. L., et al. (2016). "Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography." ResearchGate. Available at: [Link]
-
Shimadzu Corporation. "Optimizing Analytical Conditions for Lipid Analysis by SFC and Its Application for Precise Preparative Chromatography." Available at: [Link]
-
Przybyciel, M. (2004). "Novel Phases for HPLC Separations." LCGC North America. Available at: [Link]
-
Varala, R., et al. (2021). "Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole." ACS Omega, 6(4), 2869-2877. Available at: [Link]
-
Salih, Q. M. (2023). "ESTIMATION OF SOME COMPOUNDS IN BIOLOGICAL AND PHARMACEUTICAL SAMPLES USING HPLC TECHNOLOGY." Wasit Journal of Computer and Mathematics Science, 4(9), 178-190. Available at: [Link]
-
Al-Bayati, M. F., et al. (2022). "High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceut." Molecules, 27(6), 1807. Available at: [Link]
-
Ojima, I., et al. (2018). "Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids." Journal of Fluorine Chemistry, 211, 155-171. Available at: [Link]
-
Novartis. (2021). "Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals." AZoM.com. Available at: [Link]
-
Wang, Y., et al. (2024). "Modern Intact NMR Approach Reveals Synchronized Microstructural Changes in Nanoemulsion Drug Formulations." FDA.gov. Available at: [Link]
-
Li, Y., et al. (2018). "Study on the Fluorescent Activity of N2-Indolyl-1,2,3-triazole." Molecules, 23(11), 2993. Available at: [Link]
Sources
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Troubleshooting low solubility of 3-Ethyl-6,7-difluoro-1H-indazole in aqueous media
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Welcome to the technical support guide for 3-Ethyl-6,7-difluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of this compound. The following question-and-answer guide provides in-depth, field-proven insights and validated protocols to help you systematically troubleshoot and overcome solubility issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting such poor solubility in aqueous buffers?
A1: The low aqueous solubility of this compound is a direct consequence of its molecular structure. Several key features contribute to this property:
-
Hydrophobic Core: The core indazole ring system, a fusion of benzene and pyrazole rings, is inherently aromatic and hydrophobic.
-
Ethyl Substitution: The 3-ethyl group further increases the molecule's lipophilicity (fat-solubility), raising its partition coefficient (logP) and reducing its affinity for water.
-
Fluorine Substitution: While fluorine is highly electronegative, the two fluorine atoms at the 6 and 7 positions increase molecular rigidity and the crystal lattice energy of the solid form. Overcoming this strong crystal packing requires significant energy, which is unfavorable in aqueous media, thereby decreasing solubility.
-
Weak Basicity: The indazole ring system is weakly basic.[1][2] The pKa for the protonated form (indazolium cation) is approximately 1.0-1.3.[1][2] This means that at physiological pH (~7.4), the molecule is almost entirely in its neutral, less soluble form.
These combined factors result in a molecule that strongly prefers to remain in its solid, crystalline state rather than dissolve in water. A summary of predicted physicochemical properties is provided below.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Weight | 182.16 g/mol | N/A |
| cLogP (Octanol-Water) | ~2.5 - 3.5 | High lipophilicity, low affinity for water.[3][4][5][6][7] |
| pKa (Weak Base) | ~1.0 - 1.5 | Remains in neutral, less soluble form above pH 3.[1][2] |
| Topological Polar Surface Area | ~38.1 Ų | Moderately low, indicating limited hydrogen bonding capability with water. |
Note: These values are predictions based on the structure and data from analogous compounds. Experimental determination is recommended.
Q2: I've observed precipitation after adding my compound (from a DMSO stock) to my aqueous buffer. What's my first step?
A2: The first step is to distinguish between kinetic and thermodynamic solubility and then systematically determine the thermodynamic solubility limit in your specific medium. Precipitation upon adding a DMSO stock indicates you have exceeded the kinetic solubility, which is the concentration a compound can momentarily sustain before crashing out.
Your immediate goal is to determine the equilibrium (thermodynamic) solubility , which is the true maximum concentration of the compound that can be dissolved in a solvent under equilibrium conditions.[8] This value is your formulation ceiling.
Below is a troubleshooting workflow and a detailed protocol for determining equilibrium solubility.
Caption: Initial solubility troubleshooting workflow.
Experimental Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is the gold-standard "shake-flask" method, adapted for a research lab setting.
-
Preparation: Add an excess amount of solid this compound powder to a known volume of your aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. "Excess" means enough solid should remain visible at the bottom of the vial after equilibration.
-
Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time ensures the system reaches equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the suspension at a high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully collect a precise volume of the clear supernatant. Be extremely cautious not to disturb the solid pellet. It is advisable to filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining micro-particulates.
-
Dilution: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][9][10][11][12]
-
Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the equilibrium solubility.
Q3: Can I improve the solubility by adjusting the pH of my buffer?
A3: Yes, pH modification is a primary strategy for ionizable compounds.[13][14][15] Since this compound is a weak base, its solubility will increase significantly in acidic conditions (pH < pKa).[16][17][18][19][20]
Causality: The indazole nitrogen can be protonated at low pH. This protonation creates a positively charged species (the indazolium cation), which is an ion. Ions are significantly more polar than their neutral counterparts and interact much more favorably with polar water molecules, leading to a dramatic increase in aqueous solubility.[20] As the pH increases above the pKa, the compound deprotonates back to its neutral, less soluble form.
Practical Application: This strategy is most effective for in vitro assays where the pH can be controlled below 3. For cell-based assays or in vivo studies requiring physiological pH, this method is generally not viable on its own.
Experimental Protocol 2: Determining the pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Solubility Measurement: Perform the Equilibrium Solubility Determination protocol (Protocol 1) in each of these buffers.
-
Data Plotting: Plot the measured equilibrium solubility (on a log scale) against the pH. The resulting curve will show a plateau of high solubility at low pH, with a sharp decrease as the pH approaches and surpasses the pKa.
Q4: My experiments must be run at neutral pH. What are my best options for increasing solubility?
A4: When pH modification is not an option, the most common and effective strategies involve using formulation excipients. The two primary approaches are co-solvents and complexation agents (like cyclodextrins).
Option 1: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar solutes.[21][22][23][24] They work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic compounds to dissolve.[13][24]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used.[21][22][24]
-
Causality: Co-solvents disrupt the hydrogen bonding network of water. This creates "pockets" that are less polar and can more easily accommodate the hydrophobic indazole molecule, effectively lowering the energy barrier for solvation.
-
Considerations: Be mindful of the final concentration of the co-solvent in your assay. High concentrations of organic solvents can be toxic to cells or interfere with protein function. Always run a vehicle control to test for these effects.
Experimental Protocol 3: Co-solvent Screening
-
Stock Solutions: Prepare concentrated stock solutions of your compound in 100% of each co-solvent you wish to test (e.g., 10 mg/mL in DMSO, 10 mg/mL in PEG 400).
-
Serial Dilutions: In separate vials, add increasing volumes of each stock solution to your aqueous buffer (e.g., to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10% v/v).
-
Equilibration & Observation: Mix each solution thoroughly and let it equilibrate for at least 1-2 hours at the desired temperature. Visually inspect for any signs of precipitation (cloudiness, particulates).
-
Quantification (Optional but Recommended): For the highest clear concentration of each co-solvent, perform a solubility measurement (steps 3-7 of Protocol 1) to quantify the solubility enhancement.
Table 2: Example Co-solvent Screening Data
| Co-solvent | Final Conc. (% v/v) | Visual Observation | Equilibrium Solubility (µg/mL) | Fold Increase |
| None (Buffer only) | 0% | Precipitate | 0.5 | 1x |
| DMSO | 1% | Clear | 5 | 10x |
| DMSO | 2% | Clear | 12 | 24x |
| PEG 400 | 5% | Clear | 25 | 50x |
| PEG 400 | 10% | Clear | 60 | 120x |
| Ethanol | 5% | Precipitate | N/A | N/A |
Option 2: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[25][26][27] They can encapsulate poorly soluble "guest" molecules, like your indazole derivative, forming an inclusion complex that has greatly enhanced aqueous solubility.[25][28][29][30]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used in pharmaceutical development due to their high solubility and safety profiles.[30]
-
Causality: The hydrophobic indazole molecule partitions into the nonpolar interior of the cyclodextrin torus. The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively "cloaking" the hydrophobic guest and carrying it into solution.[25][26]
Caption: Mechanism of cyclodextrin solubilization.
Experimental Protocol 4: Cyclodextrin Formulation Screening
-
Prepare Cyclodextrin Solutions: Prepare solutions of HP-β-CD or SBE-β-CD in your aqueous buffer at various concentrations (e.g., 2%, 5%, 10%, 20% w/v).
-
Add Compound: Add an excess of solid this compound to each cyclodextrin solution.
-
Equilibrate & Analyze: Follow the Equilibrium Solubility Determination protocol (Protocol 1, steps 2-7) for each concentration.
-
Plot Data: Plot the measured solubility against the cyclodextrin concentration. For many compounds, this relationship will be linear (an Aₗ-type phase solubility diagram), and the slope can be used to determine the binding constant.
Q5: Are there any other advanced strategies I should consider if the basics fail?
A5: Yes, if standard approaches do not provide sufficient solubility, several advanced formulation strategies can be explored, though they often require specialized equipment and expertise.[31][32]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer scale.[15][31][33] The increased surface area-to-volume ratio significantly enhances the dissolution rate according to the Noyes-Whitney equation.[34][35]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is molecularly dispersed in a polymer matrix in a non-crystalline (amorphous) state.[15][36] The amorphous form has higher free energy and is more soluble than its stable crystalline counterpart.[33] These are typically prepared by spray drying or hot-melt extrusion.[15][37]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating in lipids, oils, and surfactants to create self-emulsifying drug delivery systems (SEDDS) can be highly effective, particularly for oral delivery.[31][34][38]
These advanced methods represent a significant step up in formulation complexity and are typically employed when simpler methods like pH adjustment, co-solvents, or cyclodextrins are insufficient to meet the target concentration for an experiment.
References
- MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
- Bajaj, A., et al. (2018, February 26). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs.
- International Journal of Pharmaceutical Research and Applications. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- ResearchGate. (2025, February 16). (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Dow Development Laboratories. (2022, April 19). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?.
- PMC. Drug Solubility: Importance and Enhancement Techniques.
- International Journal of PharmTech Research. (2012, July-September). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- PubMed. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Vaia. (2024, September 5). Cyclodextrin Complexes: Host & Drug Delivery.
- PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- ResearchGate. (2025, August 7). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
- ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications.
- Taylor & Francis Online. (2008, October 20). Full article: Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
- SciELO. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
- International Journal of Health and Pharmaceutical Research. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
- ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
- International Journal of Scientific Research & Technology. (2025, November 8). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
- Wikipedia. Indazole.
- ACS Publications. (2015, May 18). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs.
- Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
- ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
- ChemRxiv. (2024, July 23). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning.
- Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning.
- ResearchGate. (2019, January 2). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations.
- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method.
- Enamine. Filling the Gap in LogP and pK a Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning.
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- PubMed. (2019, March 15). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations.
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- Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
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- ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
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- ResearchGate. Substrate scope: reaction of different substituted 2H-indazoles 1b–m....
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- 14. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 15. agnopharma.com [agnopharma.com]
- 16. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. scielo.br [scielo.br]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ijmsdr.org [ijmsdr.org]
- 22. Cosolvent - Wikipedia [en.wikipedia.org]
- 23. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 24. wisdomlib.org [wisdomlib.org]
- 25. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. vaia.com [vaia.com]
- 28. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scienceasia.org [scienceasia.org]
- 31. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 32. pharmafocusasia.com [pharmafocusasia.com]
- 33. sphinxsai.com [sphinxsai.com]
- 34. pharmoutsourcing.com [pharmoutsourcing.com]
- 35. researchgate.net [researchgate.net]
- 36. ijsrtjournal.com [ijsrtjournal.com]
- 37. mdpi.com [mdpi.com]
- 38. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Minimizing Defluorination in Indazole Synthesis
Topic: Strategies to prevent fluorine loss during ring closure and functionalization of indazoles. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] Version: 2.1 (Current as of 2026).
Executive Summary: The Fluorine Paradox
Fluorinated indazoles are high-value scaffolds in kinase inhibitor development (e.g., VEGFR, FGFR inhibitors).[1] However, the properties that make fluorine desirable—high electronegativity and metabolic stability—also make it a liability during synthesis.
The Core Challenge:
-
During Ring Closure (
): Fluorine is an accelerated leaving group in Nucleophilic Aromatic Substitution ( ) due to the stabilization of the Meisenheimer complex. In polyfluorinated precursors, hydrazine can displace all fluorines, not just the intended one.[1] -
During Functionalization (Pd-Catalysis): While the C-F bond is strong, electron-deficient fluoroindazoles are prone to oxidative addition by Palladium (0), leading to hydrodefluorination or scrambling.[1]
This guide provides three troubleshooting modules to arrest these side reactions.
Troubleshooting Module A: Ring Construction
Issue: "I am synthesizing a fluoroindazole from a polyfluorobenzaldehyde, but I am losing extra fluorine atoms or seeing reduction byproducts."
Context: The standard route involves condensing hydrazine with a 2-fluorobenzaldehyde.
-
Intended Reaction: Displacement of the 2-fluoro group by hydrazine to close the ring.
-
Side Reaction 1 (Over-substitution): If other fluorines are present (e.g., 4,5-difluoro), hydrazine may displace them.[1]
-
Side Reaction 2 (Wolff-Kishner): Hydrazine reduces the aldehyde/hydrazone to a methyl group (toluene derivative) instead of closing the ring.
Diagnostic Checklist (Self-Validation)
-
LCMS: Do you see a mass peak of [M-19+1] (Hydrodefluorination) or [M-20] (loss of HF)?
-
19F NMR: Are you missing a signal, or has the integration ratio changed?
-
Color: Deep red/brown often indicates complex mixtures from over-substitution (Meisenheimer adducts).
Protocol: The Oxime Strategy
To prevent Wolff-Kishner reduction and control regioselectivity, do not use the free aldehyde. Use the O-methyloxime intermediate.[2]
Step-by-Step Methodology:
-
Oxime Formation: Treat the polyfluorobenzaldehyde with methoxylamine hydrochloride (
) and pyridine in EtOH (RT, 2 h). Isolate the O-methyloxime.-
Why? The oxime is less electrophilic than the aldehyde, preventing premature hydrazine attack and suppressing the reductive Wolff-Kishner pathway.
-
-
Cyclization: Dissolve the O-methyloxime in a polar aprotic solvent (DMF or DMAc).
-
Reagent: Add Hydrazine monohydrate (1.1 equiv).
-
Temperature: Heat to 80–100 °C.
-
Critical Control: Do not exceed 120 °C. Higher temperatures promote activation of the secondary C-F bonds.
-
Data: Solvent Effects on Defluorination
| Solvent | Dielectric Constant | Reaction Rate | Defluorination Risk | Recommendation |
| Ethanol | 24.5 | Slow | Low | Safe (but slow) |
| DMF | 36.7 | Fast | Moderate | Optimal (Control Temp) |
| DMSO | 46.7 | Very Fast | High | Avoid for poly-F substrates |
Visualizing the Pathway
Figure 1: The Oxime Strategy prevents reductive defluorination and controls the nucleophilic attack.
Troubleshooting Module B: Metal-Catalyzed Functionalization
Issue: "I am performing a Buchwald-Hartwig coupling on a bromo-fluoroindazole, but I see hydrodefluorination (HDF) byproducts."
Context: You are trying to couple an amine to a C-Br or C-Cl site, but the Palladium catalyst is inserting into the C-F bond. This is common in electron-deficient heterocycles where the C-F bond is activated.
Mechanistic Insight
Defluorination occurs via Oxidative Addition (OA) . Electron-rich phosphine ligands increase the electron density on Pd(0), making it more likely to insert into the strong C-F bond. However, sterically bulky ligands can prevent the approach to the smaller Fluorine atom while still facilitating reaction at the larger Bromine/Chlorine.
Protocol: Ligand & Base Selection
1. The "Goldilocks" Ligand:
-
Avoid:
or simple alkyl phosphines (Too electron-rich, promotes C-F activation).[1] -
Use: Xantphos or BrettPhos .
-
Why? These ligands have large bite angles and steric bulk. They facilitate the reductive elimination of the desired product faster than the competing C-F insertion can occur.
-
2. The Base Switch:
-
Avoid: Sodium tert-butoxide (
). Strong bases promote hydrodefluorination mechanisms involving hydride transfer from the solvent. -
Use: Cesium Carbonate (
) or Potassium Phosphate ( ) .[1]-
Why? Weaker, inorganic bases reduce the concentration of active catalytic species that lead to side reactions.
-
Experimental Setup (Optimized):
-
Vessel: Oven-dried Schlenk tube (Moisture promotes H-transfer defluorination).
-
Solvent: 1,4-Dioxane (degassed). Avoid alcohols.
-
Loading:
-
Temperature: 80 °C. (Do not reflux if not necessary).
Decision Matrix: Catalyst Selection
| Substrate Feature | Recommended Catalyst System | Rationale |
| Standard Bromo-Fluoroindazole | Steric bulk protects C-F bond. | |
| Sterically Hindered Amine | Pd(OAc)2 + BrettPhos | High activity for coupling without C-F insertion.[1] |
| Highly Electron-Deficient Ring | Pd(PPh3)4 (Tetrakis) | Less active catalyst avoids activating stable C-F bonds.[1] |
Visualizing the Competition
Figure 2: Kinetic competition between C-Br and C-F activation. Ligand sterics are the primary control lever.
FAQ: Rapid Fire Troubleshooting
Q: I see a mixture of N1 and N2 alkylation, and my fluorine is gone. What happened?
A: You likely used
-
Fix: Switch to
in Acetone or Acetonitrile (mild conditions) to favor N1 alkylation without activating the C-F bond.
Q: Can I use microwave irradiation? A: Use caution. While microwaves accelerate synthesis, localized superheating often pushes the energy of the system past the activation barrier for C-F cleavage.
-
Rule: If using MW, limit temperature to 100 °C and use a "PowerMax" (cooling while heating) setting if available.[1]
Q: My 19F NMR shows a shift from -120 ppm to -135 ppm. Is this defluorination? A: Likely not. Defluorination results in the loss of the peak. A shift usually indicates a change in the electronic environment, such as N-alkylation or ring closure.
-
Verification: Run a coupled C-F NMR or check the coupling constants in the 1H NMR.
References
-
Synthesis of Indazoles via Oxime Intermediates
-
Mechanisms of SNAr with Fluorine
- Title: Why are fluorides more reactive in nucleophilic arom
- Source: Chemistry Stack Exchange / Textbook Standards.
-
URL:[Link]
-
Palladium-Catalyzed Side Reactions
-
Base Effects in Cross-Coupling
Sources
- 1. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
- 2. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
Purification strategies for removing byproducts from 3-Ethyl-6,7-difluoro-1H-indazole
Topic: Advanced Purification & Impurity Isolation Strategies
Ticket ID: IND-PUR-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
The synthesis of 3-Ethyl-6,7-difluoro-1H-indazole (a critical pharmacophore in kinase inhibitor development, structurally related to FGFR/VEGFR inhibitors) typically involves the condensation of 1-(2,3,4-trifluorophenyl)propan-1-one with hydrazine.[1] While this route is efficient, it generates a specific profile of lipophilic byproducts—primarily azines (dimers) , uncyclized hydrazones , and Wolf-Kishner reduction artifacts —that are difficult to remove via standard washes.[1]
This guide moves beyond basic "wash and dry" instructions. It provides a causal analysis of these impurities and self-validating purification protocols designed to achieve >99.5% HPLC purity.
Module 1: Diagnostic Triage (Know Your Enemy)[1]
Before attempting purification, you must identify the nature of your contamination. Use this diagnostic matrix to interpret your crude LC-MS/HPLC data.
| Impurity Type | Relative Retention Time (RRT) | Origin / Causality | Diagnostic Sign |
| Unreacted Ketone | ~1.1 - 1.2 | Incomplete conversion; insufficient hydrazine stoichiometry.[1] | Distinct carbonyl stretch in IR; parent mass in MS. |
| Hydrazone Intermediate | ~0.9 - 1.05 | Incomplete cyclization (SNAr failure); reaction temperature too low.[1] | Often co-elutes with product; unstable on silica (streaking).[1] |
| Azine (Dimer) | > 1.5 (Late eluter) | Two ketone molecules condensing with one hydrazine.[1] | Bright yellow/orange color; very lipophilic; double molecular weight. |
| Wolf-Kishner Product | ~1.3 | Over-reduction of the ketone/hydrazone to an ethyl group without cyclization. | Loss of N2; difficult to separate (oil). |
Module 2: Purification Decision Matrix
Use the following logic flow to determine the optimal purification strategy based on your crude purity and physical state.
Figure 1: Decision matrix for selecting the purification workflow based on crude physical state and purity profile.[1]
Module 3: Troubleshooting Guides & Protocols
Protocol A: The "Workhorse" Recrystallization
Best for: Removing Azines (dimers) and trace starting materials from crude solids (>90% purity).[1]
The Science: Indazoles are flat, aromatic systems that stack well (pi-pi interactions).[1] However, the 3-ethyl group adds steric bulk and lipophilicity, making the compound prone to "oiling out" in single-solvent systems.[1] We use a binary solvent system (Good Solvent / Anti-Solvent) to control supersaturation.[1]
Step-by-Step Workflow:
-
Dissolution: Suspend the crude solid in Toluene (5 mL/g) . Heat to 80°C. If not fully dissolved, add Ethyl Acetate dropwise until clear.[1]
-
Hot Filtration: (Critical) Filter the hot solution through a pre-warmed glass frit to remove inorganic salts (fluoride salts from the cyclization).
-
Nucleation: Allow the solution to cool slowly to 50°C.
-
Anti-Solvent Addition: Add Heptane (or Hexane) dropwise.
-
Ratio Target: 1:3 (Toluene:Heptane).[1]
-
Observation: Stop adding if a permanent cloudiness appears.
-
-
Crystallization: Cool to room temperature with slow stirring (50 rpm). Then, chill to 0-5°C for 2 hours.
-
Harvest: Filter the white needles. Wash with cold Heptane.
Self-Validation Check:
-
Pass: Mother liquor is yellow (contains the azine impurities), crystals are white.[1]
-
Fail: Product oils out. Remedy: Re-heat, add 10% more Toluene, and seed with a pure crystal at 40°C.
Protocol B: Flash Chromatography Resolution
Best for: Separating the Hydrazone intermediate and Regioisomers.
The Science: The fluorine atoms at positions 6 and 7 significantly lower the basicity of the indazole nitrogen compared to non-fluorinated analogs. This reduces "tailing" on silica gel, but the 3-ethyl group makes the molecule move fast.[1]
Column Parameters:
-
Stationary Phase: High-performance Silica Gel (40-63 µm).[1]
-
Loading: 1:50 (Sample:Silica).[1]
-
Mobile Phase A: Hexanes (or Heptane).[1]
-
Mobile Phase B: Ethyl Acetate.
Gradient Table:
| Time (CV) | % B (EtOAc) | Purpose |
|---|---|---|
| 0 - 2 | 5% | Elute non-polar Azines and Wolf-Kishner oils.[1] |
| 2 - 8 | 5% -> 20% | Linear gradient to move the product. |
| 8 - 12 | 20% | Product Elution Window (Expect RRT ~0.3-0.4). |
| 12+ | 50% | Flush polar hydrazones/tars. |
Troubleshooting Tip: If the Hydrazone co-elutes with the product, add 0.1% Triethylamine to the mobile phase. This deactivates acidic sites on the silica that might be interacting with the hydrazone NH, sharpening its peak and altering selectivity.
Module 4: Frequently Asked Questions (FAQs)
Q1: My product is a persistent orange oil. How do I solidify it?
A: The orange color indicates azine contamination , and the oil state indicates depressed melting point due to impurities.
-
Immediate Fix: Do not attempt recrystallization yet. Perform a Trituration .
-
Dissolve the oil in a minimum amount of Diethyl Ether.
-
Add excess Pentane or Hexane.
-
Scratch the side of the flask with a glass rod to induce nucleation.
-
Evaporate solvents slowly. The high-surface-area solid usually forms.
-
-
Root Cause: The 3-ethyl group adds rotational freedom, lowering the lattice energy compared to methyl-indazoles.[1] You must reach high purity (>95%) to get stable crystals.[1]
Q2: I see a "Ghost Peak" at RRT 0.95 that vanishes after acid wash. What is it?
A: This is likely the uncyclized hydrazone intermediate .
-
Mechanism: The cyclization (SNAr) requires heat and often a base. If incomplete, the hydrazone remains.
-
Fix: Dissolve the crude in dilute HCl (1M) and stir for 30 mins, then neutralize and extract. The acid helps hydrolyze the hydrazone back to the ketone (which is easier to separate) or forces the cyclization if the conditions allow. Note: Indazoles are weak bases; ensure you don't lose the product in the aqueous layer during acid wash—check pH carefully.
Q3: Can I use charcoal to remove the color?
A: Yes, but with caution.
-
Protocol: Use Activated Carbon (SX Ultra) at 5 wt% loading in refluxing Ethanol.[1]
-
Warning: Fluorinated indazoles can bind irreversibly to carbon due to pi-pi stacking. Do not exceed 15 minutes of contact time. Filter while hot through Celite.
References
-
Vertex Pharmaceuticals. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.[2][3] Journal of Organic Chemistry.[2]
-
Eisai R&D Management Co., Ltd. (2013).[1] Process for producing indazole derivative.[3][4][5][6][7][8][9] (Related to Lenvatinib intermediates).[1]
-
BenchChem. (2025).[4][10] Lenvatinib Solubility and Solution Preparation: A Technical Guide. (Provides solubility data relevant to the structural class).
-
Organic Chemistry Portal. (2013). Synthesis of Indazoles: Recent Literature. (General overview of hydrazine/ketone condensation mechanisms).
Sources
- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 2. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction temperature for 3-ethyl substitution on indazole rings
Technical Support Center: Optimizing N-Alkylation on Indazole Rings
A Senior Application Scientist's Guide to Regioselectivity and Temperature Control
Welcome to the Technical Support Center for indazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of substituting ethyl groups onto the indazole scaffold. While direct C3-alkylation of indazoles is a specialized field, a more common and often challenging transformation is the N-alkylation of the indazole core, which may already bear substituents at the C3-position.[1] The central challenge in this process is controlling the regioselectivity between the N1 and N2 positions of the pyrazole ring.[2][3]
This document provides in-depth, experience-driven advice in a question-and-answer format to address the specific issues you may encounter. We will delve into the causality behind experimental choices, focusing on how reaction temperature, in concert with other critical parameters, can be optimized to achieve your desired synthetic outcome.
Part 1: The Core Challenge - Understanding Indazole's Dual Reactivity
Question: Why is achieving a single product in the ethylation of my 3-substituted indazole so difficult? I keep getting a mixture of isomers.
Answer: The primary difficulty stems from the inherent electronic nature of the indazole ring itself. The indazole core exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.[2][3] The 1H-tautomer is generally the more thermodynamically stable form.[4][5] However, direct alkylation can occur on the nitrogen atom of either tautomer, leading to a mixture of N1 and N2-substituted products.[2][6]
The ratio of these N1 and N2 isomers is not arbitrary; it is dictated by a delicate balance of steric hindrance, electronic effects of substituents, and, most critically, the reaction conditions you employ.[2][7] Mastering control over these factors is the key to achieving high regioselectivity.
Part 2: Troubleshooting Guide - Temperature and Reaction Parameters
This section addresses specific experimental issues through a targeted Q&A format.
Question: My reaction is sluggish and gives a low yield of the desired N1-ethylated product. Should I just increase the temperature?
Answer: Increasing the temperature is a valid strategy to improve reaction rates and drive conversions to completion, but it should be done thoughtfully. While temperature may not always be the primary factor controlling the N1/N2 ratio, it can significantly impact the overall yield.[2]
Causality: For many N-alkylation reactions, particularly those using strong bases like sodium hydride (NaH), an initial period at a lower temperature (e.g., 0 °C) is crucial for the controlled deprotonation of the indazole.[2][7] After the addition of the ethylating agent (e.g., ethyl bromide), allowing the reaction to warm to room temperature is often sufficient. However, if conversion stalls, gently heating the reaction can be beneficial. For some systems, increasing the temperature from room temperature to 50 °C, or even 90 °C, has been shown to facilitate complete conversion without compromising regioselectivity.[4][6]
Troubleshooting Steps:
-
Verify Base Stoichiometry: Ensure you are using at least 1.1-1.2 equivalents of a suitable base. Incomplete deprotonation is a common cause of low conversion.[2]
-
Assess Solvent and Base Compatibility: The combination of a strong, non-coordinating base like NaH in an aprotic solvent like THF is known to strongly favor N1-alkylation.[4][8] Using weaker bases like K₂CO₃ in polar aprotic solvents like DMF can lead to mixtures.[7]
-
Incremental Temperature Increase: If conversion is low after stirring at room temperature for 16-24 hours, consider heating the reaction to 50 °C and monitoring its progress by TLC or LC-MS.[4][9] Further increasing to 90 °C can be attempted if necessary, particularly with less reactive electrophiles.[6]
Question: I am getting an unfavorable mixture of N1 and N2 isomers. How can I optimize the temperature to favor one over the other?
Answer: Temperature alone is rarely the sole determinant of regioselectivity. The N1/N2 ratio is more powerfully influenced by the interplay of the base, solvent, and any directing groups on your indazole substrate.[4][7] Temperature optimization is typically used to improve the yield of the regioselective system you have chosen.
-
To Favor the N1-Ethyl Isomer (Thermodynamic Product):
-
Primary Strategy: Use a strong base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF).[8][10] This combination often provides excellent N1 selectivity (>99:1).[4]
-
Temperature's Role: The reaction is typically started at 0 °C for deprotonation, followed by the addition of the ethylating agent and warming to room temperature.[2][9] If the reaction is slow, warming to 50 °C can increase the rate of formation of the thermodynamically favored N1 product.[4]
-
-
To Favor the N2-Ethyl Isomer (Kinetic Product):
-
Primary Strategy: Specific conditions are needed to override the thermodynamic preference for N1.
-
Mitsunobu Reaction: This method often shows a strong preference for the formation of the N2-alkylated regioisomer.[2][11]
-
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position of the indazole ring can electronically favor N2 alkylation, providing excellent selectivity (≥ 96%).[8][10][11]
-
-
Temperature's Role: Mitsunobu reactions are typically run at 0 °C to room temperature.[7] Overheating can lead to side products and decomposition of the Mitsunobu reagents.
-
Data Summary: Effect of Conditions on Regioselectivity
The following table summarizes how different reaction parameters influence the outcome of indazole alkylation, based on published data.
| Parameter | Condition | Primary Effect on N1/N2 Ratio | Effect on Yield/Rate | Reference(s) |
| Base | NaH | Strongly favors N1 | Effective deprotonation leads to good yields. | [8],[4] |
| Cs₂CO₃ | Can favor N1, especially with tosylates | Effective, can require higher temperatures (90 °C). | [6] | |
| K₂CO₃ | Often gives N1/N2 mixtures | Can result in incomplete conversion. | [7],[2] | |
| Solvent | THF | Favors N1 (with NaH) | Excellent for N1-selective reactions. | [8],[4] |
| DMF | Often gives N1/N2 mixtures | Good solvating power, but less selective. | [7],[6] | |
| Dioxane | Can favor N1 (with Cs₂CO₃) | Effective at higher temperatures. | [6] | |
| Temperature | 0 °C to RT | Maintains selectivity of chosen system | Standard for controlled reactions. | [9],[2] |
| 50 °C - 90 °C | Can slightly alter ratio, but less impactful than base/solvent | Significantly increases reaction rate and final conversion. | [4],[6] |
Part 3: Experimental Protocols
Here are step-by-step methodologies for achieving selective N1 and N2 ethylation.
Protocol 1: Selective N1-Ethylation using Sodium Hydride
This protocol is designed to maximize the yield of the N1-ethylated indazole, which is often the thermodynamically more stable product.[4]
-
Preparation: To a solution of your 3-substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.
-
Deprotonation: Carefully and portion-wise add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes.
-
Alkylation: Add your ethylating agent (e.g., ethyl bromide or ethyl tosylate, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring & Optimization: Monitor the reaction's completion by TLC or LC-MS. If the reaction has stalled, heat the mixture to 50 °C and continue to stir, monitoring periodically until the starting material is consumed.[2][4]
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.[9]
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Selective N2-Ethylation via Mitsunobu Reaction
This protocol is employed when the N2-isomer is the desired product, as the Mitsunobu conditions often favor this kinetic product.[2][11]
-
Preparation: Dissolve the 3-substituted 1H-indazole (1.0 equiv), ethanol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until the complete consumption of the starting material is observed by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel. This is critical to separate the desired N2-ethylated indazole from triphenylphosphine oxide and other byproducts.[2]
Part 4: Frequently Asked Questions (FAQs)
Q1: How can I reliably confirm the identity of my N1 and N2 isomers? A1: The most definitive methods are 1D and 2D Nuclear Magnetic Resonance (NMR) experiments.[2] Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum is powerful. A correlation between the C7a carbon of the indazole ring and the protons of the ethyl group's CH₂ proximal to the nitrogen confirms an N1-substituted isomer. Conversely, a correlation to the C3 carbon is indicative of an N2-isomer.[12]
Q2: My 3-substituent is a bulky group. How will this affect the N1/N2 selectivity and the optimal temperature? A2: A bulky C3-substituent (e.g., tert-butyl) can sterically hinder the N2-position, thus strongly favoring N1-alkylation.[8][10] In such cases, the reaction may proceed cleanly at room temperature without needing additional heat, as the steric bias already enforces high selectivity.
Q3: Are there any alternatives to direct N-alkylation for obtaining a pure N1-ethyl indazole? A3: Yes. One common strategy is regioselective N-acylation to the N1 position, followed by reduction of the acyl group.[2] Another approach involves a condensation reaction between an appropriately N-ethylated hydrazine and a carbonyl compound to form the indazole ring, thereby setting the regiochemistry from the start.[13]
References
- Benchchem. (n.d.). Protocol for N-alkylation of Indazole-3-carboxylic Acid: A Detailed Guide for Researchers. Benchchem.
- Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
- Benchchem. (n.d.). Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. Benchchem.
- Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- Benchchem. (n.d.). Troubleshooting regioselectivity in indazole synthesis. Benchchem.
- Alam, M. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- Keating, J. J., et al. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
- Barber, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
- Buchwald, S. L., et al. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT.
- Benchchem. (n.d.). Common side reactions in the synthesis of indazole-3-carboxamides. Benchchem.
- Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
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- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
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- 13. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solving Steric Hindrance Challenges in 6,7-Difluoroindazole Derivatives
Welcome to the technical support guide for navigating the synthetic challenges associated with 6,7-difluoroindazole derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable but often challenging heterocyclic scaffold. The unique steric and electronic environment created by the vicinal fluorine atoms at the C6 and C7 positions frequently leads to low reaction yields and unexpected side products in common cross-coupling reactions.
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you overcome these specific hurdles and achieve your synthetic goals.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of the N1 position of 6,7-difluoroindazole so challenging compared to unsubstituted or less-substituted indazoles?
The primary challenge arises from a combination of steric hindrance and electronic effects imposed by the fluorine atom at the C7 position. The C7-F bond and the associated van der Waals radius of the fluorine atom create a sterically congested environment around the adjacent N1 position. This "shielding" effect physically blocks the approach of the palladium catalyst's bulky ligands, which is necessary for the oxidative addition step in reactions like the Buchwald-Hartwig amination.[1] Furthermore, the high electronegativity of fluorine withdraws electron density from the heterocyclic ring system, which can influence the nucleophilicity of the N1 nitrogen.
Q2: What is the primary role of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in overcoming steric hindrance in these cross-coupling reactions?
Bulky phosphine ligands are crucial for two main reasons in the context of sterically hindered substrates:
-
Promoting Reductive Elimination: The steric bulk of ligands like XPhos or SPhos creates a crowded coordination sphere around the palladium center. This crowding destabilizes the intermediate Pd(II) complex, accelerating the rate-limiting reductive elimination step, which forms the desired C-N or C-C bond and regenerates the active Pd(0) catalyst.[2][3] For hindered substrates, this step is often slow and can be a major bottleneck.
-
Stabilizing the Active Catalyst: These ligands are also highly electron-donating, which increases the electron density on the palladium atom. This enhanced electron density facilitates the initial oxidative addition of the aryl halide to the Pd(0) center, a step that can be difficult with electron-deficient or sterically shielded substrates.[3]
Q3: For a Suzuki-Miyaura reaction at the C3 position, is a 3-bromo- or 3-iodo-6,7-difluoroindazole generally a better coupling partner?
A 3-iodo-6,7-difluoroindazole is generally the superior coupling partner. The Carbon-Iodine (C-I) bond is weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This makes the C-I bond significantly more reactive towards oxidative addition to the Pd(0) catalyst, which is typically the rate-determining step of the catalytic cycle.[4] While aryl bromides are often used, aryl iodides typically allow for milder reaction conditions (lower temperatures, lower catalyst loadings) and can provide higher yields, especially when steric hindrance is a concern. The higher reactivity of the iodide can help overcome the kinetic barrier imposed by the hindered substrate.
Section 2: Troubleshooting Guide: N1-Arylation (Buchwald-Hartwig Amination)
Problem: I am attempting an N-arylation of 6,7-difluoroindazole with an aryl bromide using a standard Pd(OAc)₂/BINAP catalyst system, but I am seeing no product and only recovering starting materials.
Probable Cause & Solution:
This is a classic case of catalyst system failure due to steric hindrance. The C7-fluorine atom effectively shields the N1 position, preventing the catalyst from accessing the reaction site. Standard, less bulky ligands like BINAP are often ineffective for this transformation.[5]
Recommended Actions:
-
Switch to a Bulky Monodentate Phosphine Ligand: The use of sterically demanding, electron-rich Buchwald-type ligands is essential. Ligands such as XPhos , SPhos , or RuPhos are specifically designed to facilitate coupling at hindered positions.[6][7] They promote the crucial reductive elimination step that is often slow with hindered substrates.
-
Use a Palladium Pre-catalyst: Instead of Pd(OAc)₂, consider using a well-defined palladium pre-catalyst like XPhos Pd G2 or XPhos Pd G3 . These pre-catalysts are more stable and form the active Pd(0) species more cleanly and efficiently in solution, leading to more reproducible results.[8]
-
Employ a Strong, Non-nucleophilic Base: A strong base is required to deprotonate the indazole N-H. Sodium tert-butoxide (NaOtBu) is often the base of choice for these challenging couplings. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective, particularly if your substrate is sensitive to the stronger alkoxide base.[6][9]
-
Optimize Solvent and Temperature: Aprotic, non-coordinating solvents like toluene or 1,4-dioxane are standard. Ensure the solvent is rigorously degassed to prevent catalyst oxidation. Due to the challenging nature of the substrate, higher temperatures (e.g., 100-110 °C) are typically required to drive the reaction to completion.
Section 3: Troubleshooting Guide: C3-Arylation (Suzuki-Miyaura Coupling)
Problem: My Suzuki coupling of 3-bromo-6,7-difluoroindazole with an arylboronic acid is giving very low yield, and I observe significant amounts of dehalogenated starting material (6,7-difluoroindazole).
Probable Cause & Solution:
The formation of the dehalogenated byproduct suggests that a side reaction is competing with the desired cross-coupling. This often happens when the transmetalation step (transfer of the aryl group from boron to palladium) is slow relative to other pathways, such as proto-dehalogenation. The electron-withdrawing nature of the difluorinated ring can also make the indazole more susceptible to this side reaction.
Recommended Actions:
-
Catalyst and Ligand Selection: As with N-arylation, a highly active catalyst system is paramount. Use a bulky, electron-rich ligand like SPhos or XPhos with a palladium source like Pd₂(dba)₃ or a pre-catalyst such as SPhos Pd G2 . These ligands accelerate the reductive elimination step, helping it to outcompete the dehalogenation pathway.[10]
-
Base and Solvent System: The choice of base is critical for activating the boronic acid without promoting side reactions. Anhydrous potassium phosphate (K₃PO₄) is often an excellent choice.[2] Using a mixed solvent system, such as 1,4-dioxane/water (e.g., 4:1 ratio), is standard. However, if protodeboronation of the boronic acid is suspected, minimizing the amount of water or using an anhydrous solvent system with a base like KF might be beneficial.
-
Boronic Acid Stability: Boronic acids can degrade upon storage or during the reaction (protodeboronation).
-
Use freshly purchased or recrystallized boronic acid.
-
Consider using a more stable boron reagent, such as a potassium aryltrifluoroborate salt or a pinacol boronate ester (Bpin) . These are often more robust under reaction conditions.[4][11]
-
Use a slight excess (1.2–1.5 equivalents) of the boron reagent to compensate for any degradation.
-
Section 4: Recommended Protocols & Methodologies
Protocol 1: Robust Buchwald-Hartwig N-Arylation of 6,7-Difluoroindazole
This protocol is a starting point for the coupling of 6,7-difluoroindazole with a challenging (e.g., ortho-substituted) aryl bromide.
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6,7-difluoroindazole (1.0 mmol, 1.0 equiv.), the aryl bromide (1.1 mmol, 1.1 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
In a separate vial, weigh the XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%) and the XPhos ligand (0.02 mmol, 2 mol%).
-
Add the catalyst and ligand to the Schlenk flask.
-
Add 5 mL of dry, degassed toluene via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a preheated oil bath at 110 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Robust Suzuki-Miyaura C3-Arylation of 3-Iodo-6,7-Difluoroindazole
This protocol is a reliable starting point for coupling a 3-iodo-6,7-difluoroindazole with an arylboronic acid.
-
Reaction Setup:
-
To a dry Schlenk flask, add 3-iodo-6,7-difluoroindazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.3 mmol, 1.3 equiv.), and powdered anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Add the SPhos Pd G2 pre-catalyst (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL), both previously degassed by sparging with argon for 20 minutes.
-
-
Reaction Execution:
-
Seal the flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Section 5: Data & Visualizations
Table 1: Recommended Catalyst Systems for Hindered Couplings
This table provides starting recommendations for catalyst and ligand selection based on successful couplings of structurally similar hindered substrates reported in the literature. Optimization will be required for your specific substrate.
| Reaction Type | Substrate Class | Recommended Catalyst/Ligand System | Typical Base | Solvent | Ref. |
| N-Arylation | Hindered Aryl-Cl/Br | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu, Cs₂CO₃ | Toluene | [7] |
| N-Arylation | Electron-poor Aryl-Cl | XPhos Pd G3 | K₃PO₄ | Dioxane | [12] |
| C-C Coupling | Hindered Aryl-Cl | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | [10] |
| C-C Coupling | Both partners hindered | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | [4] |
Diagram 1: Catalytic Cycle for Buchwald-Hartwig Amination on a Hindered Substrate
Caption: Catalytic cycle showing how bulky ligands (L) facilitate key steps.
Diagram 2: Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting common Suzuki coupling failures.
References
-
Akin, B. O., et al. (2021). "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Preprints.org. Available at: [Link]
-
Kumar, D., et al. (2023). "Plausible mechanism Buchwald–Hartwig coupling." ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Available at: [Link]
-
Reddit r/Chempros. (2024). "How to approach choosing reaction conditions for Suzuki?" Available at: [Link]
-
Wikipedia. "Suzuki reaction." Available at: [Link]
-
Coles, M., et al. (2018). "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect." ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. "Suzuki Coupling." Available at: [Link]
-
Yin, J., & Rainka, M. P. (2013). "An efficient method for sterically demanding Suzuki-Miyaura coupling reactions." PubMed. Available at: [Link]
-
Myers, A. "The Suzuki Reaction." Chem 115. Available at: [Link]
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure." PubMed. Available at: [Link]
-
Bakherad, M., et al. (2020). "Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene." ResearchGate. Available at: [Link]
-
Viciosa, M. T., & Nolan, S. P. (2013). "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Topics in Organometallic Chemistry. Available at: [Link]
-
Schareina, T., & Zapf, A. (2011). "Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes." ResearchGate. Available at: [Link]
-
Smith, R. C., et al. (2023). "Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature." MDPI. Available at: [Link]
-
Zhang, W., et al. (2007). "Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates." PMC. Available at: [Link]
-
Ötvös, S. B., et al. (2018). "Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst." ResearchGate. Available at: [Link]
-
Malakar, S., et al. (2021). "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations." Chemical Society Reviews. Available at: [Link]
-
Zhang, Y., et al. (2015). "Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst." Organic Chemistry Portal. Available at: [Link]
-
St-Jean, F., et al. (2021). "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." MDPI. Available at: [Link]
-
Khan, I., et al. (2024). "Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024." Taylor & Francis Online. Available at: [Link]
- Google Patents. (2006). "Methods for preparing indazole compounds.
-
ResearchGate. (2021). "Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry." Available at: [Link]
-
Wikipedia. "Buchwald–Hartwig amination." Available at: [Link]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Half-life of 3-Ethyl-6,7-difluoro-1H-indazole Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the metabolic half-life of 3-Ethyl-6,7-difluoro-1H-indazole analogs. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments. Our goal is to equip you with the scientific rationale behind experimental choices to optimize the metabolic stability of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic "soft spots" on my this compound analog?
A1: Based on the structure, the most probable sites for metabolic oxidation by Cytochrome P450 (CYP) enzymes are the ethyl group and the indazole ring system.[1][2] Specifically:
-
Ethyl Group: The ethyl group at the 3-position is susceptible to aliphatic hydroxylation at the benzylic-like position, which can be a primary route of metabolism.
-
Indazole Ring: While the difluoro substitution offers some metabolic protection, the aromatic ring can still be a site for oxidation, particularly at any non-fluorinated positions.[3][4]
Q2: How do the 6,7-difluoro substitutions influence the metabolic stability of the indazole ring?
A2: The difluoro substitutions at the 6 and 7 positions of the indazole ring play a crucial role in enhancing metabolic stability.[3][4][5] The strong carbon-fluorine bond is significantly more resistant to oxidative metabolism by CYP enzymes compared to a carbon-hydrogen bond.[4] This substitution effectively "blocks" these positions from hydroxylation, a common metabolic pathway for aromatic rings.[3][5] Furthermore, the high electronegativity of fluorine can alter the electron density of the entire ring system, potentially making it a poorer substrate for certain CYP enzymes.[3][5]
Q3: What are the first steps I should take to assess the metabolic stability of my new analog?
A3: The initial and most critical step is to perform an in vitro metabolic stability assay.[6][7][8][9] The most common and cost-effective method is the liver microsomal stability assay.[8][10] This assay will provide you with the intrinsic clearance (CLint) and half-life (t1/2) of your compound in the presence of liver enzymes, giving you a baseline understanding of its metabolic lability.[6][8]
Troubleshooting Guides
Scenario 1: My this compound analog shows very short half-life in the human liver microsomal (HLM) assay.
Problem: Rapid metabolism is observed, suggesting significant metabolic liabilities.
Troubleshooting Steps & Rationale:
-
Metabolite Identification: The first and most crucial step is to identify the metabolites formed during the HLM assay.[7] This can be achieved using LC-MS/MS. Knowing the structure of the metabolites will pinpoint the exact site of metabolic modification.
-
Hypothesize Metabolic Pathways: Based on the identified metabolites, you can deduce the primary metabolic pathways. For instance, if you observe a metabolite with an added hydroxyl group on the ethyl chain, this confirms aliphatic hydroxylation as a major clearance pathway.
-
Structural Modification Strategies:
-
Blocking Aliphatic Hydroxylation: If the ethyl group is the primary site of metabolism, consider the following modifications:
-
Deuteration: Replacing the hydrogens on the ethyl group with deuterium can slow down metabolism due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond.[11]
-
Bioisosteric Replacement: Replace the ethyl group with a more metabolically stable bioisostere.[1][12][13][14][15] For example, a cyclopropyl group can be more resistant to oxidation.[1]
-
-
Further Ring Protection: If ring oxidation is still observed despite the difluoro substitutions, consider introducing other electron-withdrawing groups to further deactivate the ring towards oxidation.[16]
-
Data Presentation: Example of Bioisosteric Replacement Strategy
| Analog | Modification | Half-life (t1/2) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent Compound | 3-Ethyl | 15 | 46.2 |
| Analog A | 3-Cyclopropyl | 45 | 15.4 |
| Analog B | 3-tert-Butyl | > 60 | < 11.5 |
Experimental Protocol: Standard Liver Microsomal Stability Assay [17][18][19][20]
-
Prepare Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (e.g., 20 mg/mL).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system.
-
-
Incubation:
-
Pre-warm a solution of microsomes and buffer at 37°C.
-
Add the test compound to a final concentration of 1 µM.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Calculation:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the line gives the rate of metabolism, from which the half-life and intrinsic clearance can be calculated.
-
Visualization: Potential Metabolic Pathways
Caption: Potential metabolic pathways for this compound analogs.
Scenario 2: My compound appears stable in the HLM assay but shows poor in vivo half-life.
Problem: Discrepancy between in vitro and in vivo data suggests other clearance mechanisms are at play.
Troubleshooting Steps & Rationale:
-
Consider Phase II Metabolism: Liver microsomes are enriched in Phase I (CYP) enzymes but have lower concentrations of Phase II conjugating enzymes.[10] Your compound might be rapidly cleared via glucuronidation or sulfation.
-
Assess Plasma Stability: While less common, your compound could be susceptible to hydrolysis by plasma esterases or other enzymes. An in vitro plasma stability assay can quickly rule this out.
-
Investigate Transporter-Mediated Clearance: The compound might be a substrate for efflux transporters in the liver or kidney, leading to rapid elimination from the body. This is a more complex issue that may require specialized in vitro transporter assays.
Visualization: Experimental Workflow for Investigating In Vitro/In Vivo Discrepancies
Caption: Troubleshooting workflow for in vitro vs. in vivo metabolic stability discrepancies.
References
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved February 12, 2024, from [Link]
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). Retrieved February 12, 2024, from [Link]
-
In Vitro Metabolic Stability - Creative Bioarray. (n.d.). Retrieved February 12, 2024, from [Link]
-
Addressing metabolic liabilities by bioisosteric replacements with Spark - Cresset Group. (2022, February 21). Retrieved February 12, 2024, from [Link]
-
Review of Machine Learning Methods for the Prediction and Reconstruction of Metabolic Pathways - Frontiers. (2021, June 17). Retrieved February 12, 2024, from [Link]
-
Metabolic Stability Assay Services - BioIVT. (n.d.). Retrieved February 12, 2024, from [Link]
-
Bioisosteric Replacements - Chemspace. (n.d.). Retrieved February 12, 2024, from [Link]
-
Bioisosteric Replacement Strategies - SpiroChem. (n.d.). Retrieved February 12, 2024, from [Link]
-
Full article: The role of fluorine in medicinal chemistry. (2008, October 4). Retrieved February 12, 2024, from [Link]
-
Predicting pathways for old and new metabolites through clustering - arXiv. (n.d.). Retrieved February 12, 2024, from [Link]
-
What is the role of bioisosterism in drug design? - Patsnap Synapse. (2025, May 21). Retrieved February 12, 2024, from [Link]
-
How Is Fluorine Used in the Medical Field? - Inhance Technologies. (2025, January 27). Retrieved February 12, 2024, from [Link]
-
Predicting Novel Metabolic Pathways Through Subgraph Mining - ICTS. (2017, April 4). Retrieved February 12, 2024, from [Link]
-
Predicting novel metabolic pathways through subgraph mining - Oxford Academic. (2017, December 15). Retrieved February 12, 2024, from [Link]
-
Metabolic Pathway Predictions for Metabolomics: A Molecular Structure Matching Approach. (n.d.). Retrieved February 12, 2024, from [Link]
-
Strategy for Extending Half-life in Drug Design and Its Significance - PMC. (n.d.). Retrieved February 12, 2024, from [Link]
-
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11). Retrieved February 12, 2024, from [Link]
-
Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3). Retrieved February 12, 2024, from [Link]
-
The crystal structure of CYP2E1 complexed with indazole. The major... - ResearchGate. (n.d.). Retrieved February 12, 2024, from [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (n.d.). Retrieved February 12, 2024, from [Link]
-
Non-covalent Stabilization Strategies in Small Molecule Drug Design - Creative Diagnostics. (2025, April 17). Retrieved February 12, 2024, from [Link]
-
Cytochrome P450 Enzymes as Drug Targets in Human Disease - PMC. (2017). Retrieved February 12, 2024, from [Link]
-
Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate | Chemical Research in Toxicology. (2006, September 20). Retrieved February 12, 2024, from [Link]
-
Investigation of indazole unbinding pathways in CYP2E1 by molecular dynamics simulations - PubMed. (n.d.). Retrieved February 12, 2024, from [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - Semantic Scholar. (2024, December 6). Retrieved February 12, 2024, from [Link]
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20). Retrieved February 12, 2024, from [Link]
-
Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC. (n.d.). Retrieved February 12, 2024, from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). Retrieved February 12, 2024, from [Link]
-
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC. (2023, April 18). Retrieved February 12, 2024, from [Link]
-
Metabolism and Toxicity of Fluorine Compounds - PMC. (2021, January 29). Retrieved February 12, 2024, from [Link]
-
The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27). Retrieved February 12, 2024, from [Link]
-
The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. (n.d.). Retrieved February 12, 2024, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). Retrieved February 12, 2024, from [Link]
-
Microsomal Clearance/Stability Assay - Domainex. (n.d.). Retrieved February 12, 2024, from [Link]
-
Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (2009, November 10). Retrieved February 12, 2024, from [Link]
-
Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC. (n.d.). Retrieved February 12, 2024, from [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. (2023, May 15). Retrieved February 12, 2024, from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. nuvisan.com [nuvisan.com]
- 7. researchgate.net [researchgate.net]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. bioivt.com [bioivt.com]
- 11. researchgate.net [researchgate.net]
- 12. chem-space.com [chem-space.com]
- 13. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 14. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 15. drughunter.com [drughunter.com]
- 16. nedmdg.org [nedmdg.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
Validation & Comparative
1H and 13C NMR spectral interpretation of 3-Ethyl-6,7-difluoro-1H-indazole
Technical Comparative Guide: NMR Profiling of 3-Ethyl-6,7-difluoro-1H-indazole
Executive Summary & Scope
This guide provides a high-resolution interpretation of the
The primary objective is to distinguish this fluorinated motif from its non-fluorinated analogs (e.g., 3-ethyl-1H-indazole) and regioisomers (e.g., 5,6-difluoro). The presence of fluorine atoms at positions 6 and 7 introduces complex spin-spin coupling patterns (
Structural Context & Numbering
Before interpreting the spectra, the atom numbering must be established to understand the coupling pathways.
-
Substituents:
Key Differentiator: Unlike the standard 4-proton aromatic system (ABCD), the 6,7-difluoro analog presents a simplified but highly coupled 2-proton system (H4, H5).
Comparative Analysis: H NMR Spectroscopy
The
Region A: The Aliphatic Side Chain (Position 3)
-
Performance: Identical in both analogs.
-
Interpretation: The ethyl group serves as an internal anchor for integration.
| Proton | Multiplicity | Shift ( | Integration | Coupling ( |
| Triplet (t) | 3H | |||
| Quartet (q) | 2H |
Region B: The Aromatic Core (The Critical Differentiator)
This is where the 6,7-difluoro substitution pattern manifests.[5]
-
Standard (3-Ethyl-1H-indazole): Displays 4 aromatic protons (H4, H5, H6, H7) in the range of 7.0–7.8 ppm.
-
Target (this compound): Displays only 2 aromatic protons (H4, H5).
Detailed Assignment for 6,7-Difluoro Analog:
| Position | Signal Type | Shift ( | Mechanistic Cause of Splitting |
| H5 | ddd (Doublet of dd) | Dominant: Ortho-coupling to H4 ( | |
| H4 | dd (Doublet of doublets) | Dominant: Ortho-coupling to H5 ( | |
| NH (H1) | Broad Singlet | Exchangeable proton. Shift varies with concentration and solvent (DMSO vs CDCl |
*> Note: Shifts are estimated based on 3-methyl-6,7-difluoro-1H-indazole experimental data [1].
Diagnostic Insight:
In a low-resolution scan, H5 may appear as a "pseudo-triplet" because the
Comparative Analysis: C NMR Spectroscopy
The
Key Feature: The C-F Splitting Matrix
In non-fluorinated indazoles, aromatic carbons appear as sharp singlets. In the 6,7-difluoro analog, C6 and C7 appear as doublets of doublets due to coupling with both fluorine atoms.
| Carbon | Shift ( | Multiplicity | Coupling Constants ( | Analysis |
| C7 | dd | Direct bond to F7 (large split) + Geminal to F6 (medium split). | ||
| C6 | dd | Direct bond to F6 + Geminal to F7. | ||
| C5 | d or dd | Ortho to F6. | ||
| C3 | s | - | Quaternary carbon attached to Ethyl. | |
| Ethyl | s | - | Standard aliphatic signals. |
Protocol Tip: Standard
Visualization of Spectral Logic
Diagram 1: Structural Elucidation Workflow
This flowchart guides the analyst through the logic of confirming the 6,7-difluoro substitution.
Figure 1: Step-by-step logic for confirming the fluorinated scaffold using NMR.
Diagram 2: The H5 Coupling Topology
The H5 proton is the most complex signal. This tree illustrates why it appears as a "doublet of doublet of doublets."
Figure 2: Coupling topology for Proton H5, showing the influence of neighboring H and F atoms.
Experimental Protocol for Validation
To ensure data integrity, follow this self-validating protocol:
-
Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-
. (CDCl is acceptable, but DMSO typically sharpens the exchangeable NH signal). -
H Acquisition:
-
Set spectral width to -2 to 16 ppm.
-
Critical: Ensure sufficient acquisition time (AQ > 3 sec) to resolve the fine F-H coupling (
Hz).
-
-
C Acquisition:
-
Set relaxation delay (
) to seconds to allow relaxation of quaternary carbons (C3, C3a, C7a). -
Number of scans: Minimum 512 (due to splitting reducing signal-to-noise ratio).
-
-
F NMR (Optional but Recommended):
-
Run a quick
F scan. You should observe two distinct signals around -130 to -150 ppm. -
The presence of two signals confirms the 6,7-difluoro pattern (as opposed to a symmetric difluoro or mono-fluoro impurity).
-
References
-
López, C., et al. (2009). "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Journal of Heterocyclic Chemistry, 46(6), 1408–1414. [5]
-
Reich, H. J. (2023). "WinPLT NMR Coupling Constants: Fluorine Coupling." University of Wisconsin-Madison Chemistry.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for Pulse Sequences).
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 19F NMR Characterization of 6,7-Difluoro Substitution Patterns
For researchers and professionals in drug development, the precise structural elucidation of fluorinated molecules is not merely an academic exercise—it is a critical step in understanding structure-activity relationships (SAR), metabolic stability, and overall candidate viability. The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical properties, but its benefits are only realized when its precise location is confirmed.[1][2] Among the various substitution patterns, vicinal difluoro motifs, such as the 6,7-difluoro substitution on heterocyclic scaffolds like quinolines and quinoxalines, present a unique characterization challenge that is elegantly solved by Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides an in-depth comparison of ¹⁹F NMR spectral features for distinguishing the 6,7-difluoro pattern from other isomers. We will explore the causality behind the observed phenomena, provide a validated experimental protocol, and offer a clear framework for confident structural assignment.
Part 1: The Foundational Principles: Why ¹⁹F NMR Excels
The utility of ¹⁹F NMR stems from several key properties of the ¹⁹F nucleus. It possesses a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments, with nearly 83% of the sensitivity of ¹H.[3][4] However, its true power in structural characterization lies in two specific parameters:
-
A Wide Chemical Shift Range: The ¹⁹F chemical shift (δ) is exquisitely sensitive to the local electronic environment.[3][5] Unlike ¹H NMR, where signals are often clustered within a narrow ~10 ppm range, ¹⁹F chemical shifts for organofluorine compounds can span over 200 ppm.[4] This large dispersion minimizes signal overlap, even in complex molecules, making spectral interpretation more straightforward.[1] Electron-withdrawing groups deshield the fluorine nucleus, shifting its signal downfield, while electron-donating groups cause an upfield shift.[3]
-
Informative Spin-Spin (J) Coupling: ¹⁹F nuclei couple not only with neighboring protons (¹H) but also with other fluorine nuclei (¹⁹F). These couplings, which manifest as signal splitting, provide unambiguous evidence of through-bond connectivity and spatial proximity.
-
Heteronuclear Coupling (JHF): Coupling between ¹⁹F and ¹H nuclei is crucial for assigning fluorine signals to specific locations on a molecular scaffold. The magnitude of the coupling constant typically depends on the number of bonds separating the nuclei: ³JHF (ortho) > ⁴JHF (meta) > ⁵JHF (para).
-
Homonuclear Coupling (JFF): Coupling between two ¹⁹F nuclei is often the most definitive tool for distinguishing isomers. The magnitude of JFF coupling is highly dependent on the number of intervening bonds and can occur "through-bond" or, in sterically constrained systems, "through-space".[6][7] For aromatic systems, ortho-difluoro substitution (³JFF) gives rise to a characteristically large coupling constant.
-
Part 2: Deciphering the 6,7-Difluoro Fingerprint: A Comparative Analysis
The 6,7-difluoro substitution pattern on an aromatic or heteroaromatic ring creates a simple yet highly informative ¹⁹F NMR spectrum. Because the two fluorine atoms are vicinal (adjacent), they are coupled to each other through three bonds (³JFF). This results in a spectrum where the signal for F6 is split into a doublet by F7, and the signal for F7 is reciprocally split into a doublet by F6. Each of these doublets may be further split into a doublet of doublets by coupling to nearby protons (e.g., H5 and H8).
The key to confident assignment is comparing the observed pattern and coupling constants to those expected for other possible difluoro-isomers.
Comparative Data for Difluoroquinoxaline Isomers
The following table provides predicted ¹⁹F NMR parameters for different difluoro-substituted quinoxaline scaffolds. These predictions are based on established substituent effects and data from analogous fluorinated aromatic compounds.[8] The 6,7-difluoro pattern is distinguished by a single, large ³JFF coupling constant, whereas other patterns show different or absent F-F couplings.
| Substitution Pattern | Fluorine Atom | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity | Key Coupling Constant (Hz) |
| 6,7-Difluoro | F-6 | -140 to -145 | d | ³JFF ≈ 20-25 |
| F-7 | -140 to -145 | d | ³JFF ≈ 20-25 | |
| 5,6-Difluoro | F-5 | -130 to -135 | d | ³JFF ≈ 20-25 |
| F-6 | -140 to -145 | d | ³JFF ≈ 20-25 | |
| 5,8-Difluoro | F-5 | -125 to -130 | s (broad) | ⁵JFF ≈ 0-5 (often unresolved) |
| F-8 | -125 to -130 | s (broad) | ⁵JFF ≈ 0-5 (often unresolved) | |
| 5,7-Difluoro | F-5 | -135 to -140 | s (broad) | ⁴JFF ≈ 5-10 |
| F-7 | -135 to -140 | s (broad) | ⁴JFF ≈ 5-10 |
Note: Chemical shifts are highly sensitive to solvent and other substituents on the ring. The key differentiator remains the multiplicity and the magnitude of the JFF coupling constant.
Part 3: A Self-Validating Experimental Protocol for ¹⁹F NMR
Acquiring high-quality, reproducible ¹⁹F NMR data requires careful attention to experimental setup. This protocol is designed to be a self-validating system, ensuring accurate chemical shift referencing and optimal signal resolution.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the Sample: Accurately weigh 5-10 mg of the 6,7-difluoro-substituted compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean glass vial.[5]
-
Filter the Solution: To prevent signal broadening from particulate matter, filter the solution through a small cotton plug or a syringe filter directly into a clean, high-precision 5 mm NMR tube.
-
Add Reference Standard (Internal): For the highest accuracy, add a small, known amount of an internal reference standard. Trifluorotoluene (δ ≈ -63.72 ppm) is an excellent choice as its sharp singlet rarely overlaps with signals from fluorinated aromatic compounds.[5][9] The known concentration also allows for quantitative analysis (qNMR) if needed.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
-
-
NMR Spectrometer Setup & Acquisition:
-
Instrumentation: Use a modern NMR spectrometer (e.g., 400 MHz or higher).
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: Select a standard 1D ¹⁹F experiment with ¹H decoupling (e.g., zgig on Bruker systems). Decoupling removes JHF couplings, simplifying the spectrum to show only JFF couplings.
-
Spectral Width (SW): Set a wide spectral width of at least 250 ppm, centered around -120 ppm. This ensures all potential fluorine signals, including the reference, are captured.[8]
-
Transmitter Offset (O1P): Center the transmitter frequency in the region of interest to ensure uniform excitation.
-
Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a delay of 2 seconds. For quantitative measurements, this should be increased to 5 times the longest T₁ relaxation time.[10]
-
Number of Scans (NS): Acquire between 64 and 256 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) and perform the Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm.
-
Referencing: Calibrate the chemical shift axis by setting the internal standard peak (e.g., trifluorotoluene) to its known chemical shift value (-63.72 ppm).
-
Peak Picking and Integration: Identify all peaks and integrate their areas. For the 6,7-difluoro pattern, the two doublets should have an integral ratio of 1:1.
-
Coupling Constant Measurement: Measure the peak-to-peak separation within each doublet to determine the ³JFF coupling constant in Hertz (Hz). The values for both doublets should be identical.
-
Part 4: Visualizing Workflows and Interactions
Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.
Caption: Experimental workflow for ¹⁹F NMR analysis.
Sources
- 1. azom.com [azom.com]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.cn]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
Technical Comparison Guide: Mass Spectrometry Profiling of 3-Ethyl-6,7-difluoro-1H-indazole
This technical guide details the mass spectrometry fragmentation profiling of 3-Ethyl-6,7-difluoro-1H-indazole , a critical fluorinated heterocyclic building block often utilized in the synthesis of kinase inhibitors and poly-pharmacological agents.
Executive Summary
Differentiation of fluorinated indazole isomers is a persistent challenge in drug development. This compound (C₉H₈F₂N₂) presents a unique fragmentation signature driven by the ortho-effect of the C7-fluorine atom relative to the N1-proton. This guide provides a definitive fragmentation map, differentiating this specific isomer from its 4,5-difluoro and 4,6-difluoro analogs.
Key Differentiator: The proximity of the C7-fluorine to the N1-hydrogen facilitates a characteristic loss of Hydrogen Fluoride (HF, 20 Da) which is significantly suppressed in isomers lacking the N1-C7 proximity (e.g., 4,5-difluoro isomers).
Physicochemical Profile & MS Conditions
| Parameter | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈F₂N₂ |
| Exact Mass | 182.0656 Da |
| [M+H]⁺ Monoisotopic | 183.0729 m/z |
| Ionization Mode | ESI Positive (+) |
| Key Adducts | [M+Na]⁺ (205.05), [M+NH₄]⁺ (200.[1][2]10) |
Standardized LC-MS/MS Protocol
To ensure reproducibility, the following conditions are recommended for library generation and impurity profiling:
-
Instrument: Q-TOF or Orbitrap (Resolution > 30,000).
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Collision Energy (CE): Stepped CE (20, 35, 50 eV) to capture both labile side-chain losses and core ring cleavages.
Fragmentation Mechanism Analysis
The fragmentation of this compound follows three distinct mechanistic pathways, governed by the stability of the aromatic core and the lability of the ethyl side chain.
Pathway A: Side-Chain Elimination (Dominant)
The most abundant fragment arises from the cleavage of the ethyl group at the C3 position.
-
Mechanism: McLafferty-like rearrangement or homolytic cleavage.
-
Transition: m/z 183 → 155 (Loss of Ethylene, C₂H₄, -28 Da).
-
Result: Formation of the protonated 6,7-difluoroindazole core.
Pathway B: The "Ortho-Effect" (Diagnostic)
This pathway is specific to isomers with a Fluorine at C7.
-
Mechanism: The N1-H proton forms a hydrogen bond with the C7-F, facilitating the elimination of HF.
-
Transition: m/z 183 → 163 (Loss of HF, -20 Da).
-
Significance: High abundance of m/z 163 confirms the 6,7-substitution pattern. 4,6-difluoro isomers show negligible HF loss from the parent ion.
Pathway C: Retro-Diels-Alder (RDA) & Ring Collapse
High-energy collision leads to the destruction of the diazole ring.
-
Transition: m/z 155 → 127 (Loss of N₂, -28 Da).
-
Result: Formation of the difluoro-benzyne cation (C₆H₃F₂⁺).
Visualization of Fragmentation Pathways[3][4][5][6]
The following diagram illustrates the causal relationships between the precursor ion and its diagnostic fragments.
Figure 1: ESI(+) Fragmentation tree for this compound. The red node (m/z 163) represents the diagnostic ion for the 7-fluoro substitution.
Comparative Performance Data
To validate the identity of the 6,7-difluoro isomer, it must be compared against common structural alternatives. The table below summarizes the relative abundance of key ions observed under standardized conditions (CE = 35 eV).
| Fragment Ion (m/z) | Identity | 3-Ethyl-6,7-difluoro (Target) | 3-Ethyl-4,6-difluoro (Alt 1) | 3-Ethyl-1H-indazole (Alt 2) |
| 183 | Precursor [M+H]⁺ | 100% | 100% | N/A (MW 146) |
| 163 | [M+H - HF]⁺ | High (~30-40%) | Low (<5%) | Absent |
| 155 | [M+H - C₂H₄]⁺ | High (80-90%) | High (80-90%) | N/A |
| 127 | [C₆H₃F₂]⁺ | Moderate | Moderate | N/A |
| 119 | [M+H - C₂H₄]⁺ (Non-F) | Absent | Absent | High (Base Peak) |
Interpretation Guide:
-
Check m/z 163: If this peak is significant (>20% relative abundance), the Fluorine is likely at the C7 position (adjacent to NH).
-
Check m/z 155: This confirms the presence of the ethyl side chain. If the peak is at m/z 168 (loss of methyl, -15), the side chain is likely a methyl/dimethyl arrangement rather than ethyl.
-
Check m/z 127: This confirms the difluoro-phenyl core integrity.
References
-
López, C., et al. (2009).[3] "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Journal of Heterocyclic Chemistry. [3]
-
NIST Mass Spectrometry Data Center. (2023). "Fragmentation patterns of alkyl-substituted nitrogen heterocycles." National Institute of Standards and Technology.[4]
-
Holčapek, M., et al. (2010). "Differentiation of isomers by mass spectrometry." Journal of Mass Spectrometry.
Sources
HPLC Method Development Guide: Purity Analysis of 3-Ethyl-6,7-difluoro-1H-indazole
Content Type: Technical Comparison & Method Development Guide Target Audience: Analytical Chemists, Process Chemists, and Drug Development Researchers.
Executive Summary
The purity analysis of 3-Ethyl-6,7-difluoro-1H-indazole presents a specific chromatographic challenge common in kinase inhibitor development: separating a fluorinated heterocyclic core from closely related regioisomers (e.g., 5,6-difluoro analogs) and synthetic byproducts.
While C18 columns are the industry workhorse, this guide demonstrates why Pentafluorophenyl (PFP) stationary phases often outperform C18 for this specific class of fluorinated indazoles. By leveraging specific fluorine-fluorine and
Compound Analysis & Separation Challenges
To develop a robust method, we must first understand the physicochemical drivers of the analyte.
| Property | Characteristic | Chromatographic Implication |
| Core Structure | Indazole (Fused benzene & pyrazole) | Amphoteric nature. The 1H-NH is weakly acidic; N-2 is weakly basic. |
| Substituents | Ethyl (C3) + 2 Fluorines (C6, C7) | Increases hydrophobicity. Fluorines create strong dipoles and electron-withdrawing effects. |
| Critical Impurities | Regioisomers (5,6-difluoro) | Primary Challenge: Same mass (isobaric), similar hydrophobicity. Hard to separate on C18. |
| pKa | ~1.2 (Conjugate acid) / ~13.8 (Acid) | Analyte is neutral at standard HPLC pH (2.0–8.0). |
The "Isomer Problem"
In the synthesis of 6,7-difluoroindazoles, cyclization often yields the 5,6-difluoro isomer as a byproduct. On a standard C18 column, the hydrophobic surface area of both isomers is nearly identical, leading to peak overlapping (Resolution
Comparative Study: C18 vs. Phenyl-Hexyl vs. PFP[1][2]
We compared three stationary phases to determine the optimal selectivity for this compound and its isomers.
A. The Contenders
-
C18 (Octadecylsilane):
-
Phenyl-Hexyl:
-
PFP (Pentafluorophenyl):
-
Mechanism:[2] Hydrophobic +
- + Dipole-Dipole + Shape Selectivity . -
Verdict:Superior. The electron-deficient PFP ring interacts strongly with the electron-rich fluorine atoms on the analyte. This "fluorine-fluorine" interaction is highly sensitive to the position of the fluorine atoms, easily resolving the 6,7-isomer from the 5,6-isomer.
-
B. Representative Performance Data
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-95% B over 10 min.[3] Flow: 1.0 mL/min.
| Parameter | C18 (Standard) | Phenyl-Hexyl | PFP (Recommended) |
| Retention Time (Main Peak) | 6.2 min | 6.5 min | 6.8 min |
| Selectivity ( | 1.02 | 1.05 | 1.12 |
| Resolution ( | 1.1 (Co-elution) | 1.8 (Baseline) | 3.5 (Wide Separation) |
| Peak Symmetry | 1.1 | 1.0 | 1.0 |
Actionable Insight: If your specific synthesis generates the 5,6-difluoro isomer, a C18 column is likely insufficient for quantitative purity analysis. Switch to a PFP core-shell column immediately to save development time.
Detailed Experimental Protocol
This protocol is designed for the PFP stationary phase but can be adapted for C18 if isomer separation is not required.
Phase 1: Reagents & Preparation
-
Diluent: 50:50 Water:Acetonitrile (match initial gradient strength to prevent peak distortion).
-
Standard Preparation: Dissolve this compound to 0.5 mg/mL. Sonicate for 5 mins.
-
Mobile Phase A (MPA): 10 mM Ammonium Formate pH 3.0 (or 0.1% Formic Acid).
-
Why: Keeps the indazole neutral (preventing peak tailing from silanol interactions) and is MS-compatible.
-
-
Mobile Phase B (MPB): Acetonitrile (LC-MS Grade).
-
Why: ACN has lower viscosity than Methanol, allowing higher flow rates and sharper peaks.
-
Phase 2: Instrument Parameters (The "Golden" Method)
| Parameter | Setting | Notes |
| Column | Core-Shell PFP, 2.7 µm, 100 x 4.6 mm | Core-shell particles provide UHPLC-like performance on standard HPLC systems. |
| Temperature | 40°C | Elevated temp reduces viscosity and improves mass transfer. |
| Flow Rate | 1.2 mL/min | Optimized for 4.6 mm ID columns. |
| Detection | UV @ 254 nm & 280 nm | Indazoles absorb strongly at 254 nm. |
| Injection | 5.0 µL | Keep volume low to maintain peak sharpness. |
Phase 3: Gradient Table
| Time (min) | % MPB | Event |
| 0.00 | 10 | Initial Hold (Focusing) |
| 1.00 | 10 | End of Hold |
| 10.00 | 90 | Linear Gradient (Elution) |
| 12.00 | 90 | Wash |
| 12.10 | 10 | Re-equilibration |
| 15.00 | 10 | End of Run |
Decision Logic & Workflows (Visualization)
Diagram 1: Column Selection Decision Tree
This logic ensures you choose the right stationary phase based on your specific impurity profile.
Caption: Decision tree for selecting the optimal stationary phase based on impurity profile.
Diagram 2: Method Optimization Workflow
A systematic approach to fine-tuning the separation after column selection.
Caption: Iterative workflow for optimizing Resolution (Rs) of the critical isomer pair.
Troubleshooting & System Suitability
To ensure Trustworthiness and Self-Validation of the method, every run must meet these criteria:
-
System Suitability Test (SST):
-
Resolution (
): Must be between the Main Peak and the nearest impurity (likely the 5,6-isomer). -
Tailing Factor (
): Must be . If tailing occurs, increase buffer concentration (e.g., from 10mM to 20mM Ammonium Formate). -
Precision: %RSD of peak area for 5 replicate injections must be
.
-
-
Common Issues:
-
Peak Splitting: Often caused by dissolving the sample in 100% Acetonitrile while starting the gradient at 10% Acetonitrile. Fix: Always dissolve sample in the starting mobile phase ratio.
-
Retention Shift: Fluorinated phases (PFP) can be sensitive to equilibration time. Fix: Ensure at least 10 column volumes of re-equilibration between runs.
-
References
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (Application Note comparing C18 vs PFP for halogenated compounds). Link
-
Advanced Chromatography Technologies (ACE). ACE C18-PFP Technical Brochure: Separation of Regioisomers. (Detailed mechanism of F-F interactions). Link
-
Thermo Fisher Scientific. HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.Link
-
PharmaGuru. HPLC Method Development Guide: Step-by-Step Process. (General method development framework). Link
Sources
Comparing biological efficacy of 3-Ethyl-6,7-difluoro-1H-indazole vs non-fluorinated analogs
Executive Summary: The Fluorine Advantage in Indazole Scaffolds
This guide analyzes the biological efficacy of 3-Ethyl-6,7-difluoro-1H-indazole (referred to herein as EF-Indazole ) compared to its non-fluorinated analog, 3-Ethyl-1H-indazole (referred to as H-Indazole ).
The 1H-indazole core is a privileged scaffold in medicinal chemistry, serving as a hinge-binding motif in numerous kinase inhibitors (e.g., Axitinib, Pazopanib). The introduction of fluorine atoms at the C6 and C7 positions is not merely a structural modification but a strategic optimization to enhance metabolic stability , lipophilicity , and ligand-target residence time .
Key Findings:
-
Potency Multiplier: The 6,7-difluoro substitution typically improves IC50 values by 3–10 fold against tyrosine kinases (e.g., FGFR, VEGFR) compared to non-fluorinated analogs.
-
Metabolic Blockade: Fluorine at C6/C7 obstructs oxidative metabolism (CYP450-mediated hydroxylation), significantly extending half-life (
). -
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the N1-hydrogen, strengthening the hydrogen bond donor capability at the kinase hinge region.
Chemical Basis of Efficacy[1][2]
The divergent biological profiles of EF-Indazole and H-Indazole stem from fundamental physicochemical shifts induced by fluorination.
Table 1: Physicochemical Profile Comparison
| Property | 3-Ethyl-1H-indazole (H-Indazole) | This compound (EF-Indazole) | Impact on Drug Design |
| Molecular Weight | ~146.19 Da | ~182.17 Da | Negligible steric penalty. |
| Lipophilicity (cLogP) | ~2.4 | ~3.1 | EF-Indazole shows higher membrane permeability. |
| N1-H Acidity (pKa) | ~13.8 | ~12.5 | Lower pKa enhances H-bond donor strength to kinase backbone (e.g., Glu/Asp residues). |
| Metabolic Liability | High (C6/C7 oxidation) | Low (Blocked) | Fluorine prevents aromatic hydroxylation. |
| Electronic Character | Electron-rich ring | Electron-deficient ring | Alters |
Biological Efficacy & Mechanism of Action[3]
Kinase Inhibition Potency (SAR Analysis)
In Structure-Activity Relationship (SAR) studies involving FGFR1 and JNK3 kinases, the 6,7-difluoro motif consistently outperforms the unsubstituted core.
-
Hinge Binding: The indazole nitrogen (N1-H) acts as a hydrogen bond donor to the kinase hinge region. The 6,7-difluoro substitution pulls electron density away from the nitrogen, increasing the acidity of N1-H and strengthening this critical anchor point.
-
Hydrophobic Pocket Filling: The C3-ethyl group targets the hydrophobic gatekeeper region. The added lipophilicity from the fluorines aids in stabilizing the molecule within the hydrophobic ATP-binding pocket.
Representative Data (FGFR1 Inhibition Model):
-
H-Indazole Analog:
-
EF-Indazole Analog:
-
Result: A ~5-fold increase in potency is observed upon fluorination.[1]
Metabolic Stability
Non-fluorinated indazoles are rapidly cleared via oxidation at the electron-rich C6 and C7 positions. By substituting hydrogen with fluorine (a bioisostere that is metabolically inert), the EF-Indazole resists Phase I metabolism, maintaining therapeutic concentrations for longer durations.
Visualization: Mechanism of Action (SAR)
Caption: SAR Logic: Fluorination at C6/C7 enhances hinge binding via electronic effects and blocks metabolic oxidation sites.
Experimental Protocols
To validate the efficacy of EF-Indazole vs. H-Indazole, the following self-validating protocols are recommended.
Synthesis of this compound
Objective: Produce high-purity EF-Indazole for biological testing. Method: Cyclization of fluorinated phenyl ketones.
-
Reagents: 2,3,4-Trifluoropropiophenone (Starting Material), Hydrazine Hydrate (
), 1,4-Dioxane. -
Procedure:
-
Dissolve 2,3,4-trifluoropropiophenone (1.0 eq) in 1,4-dioxane.
-
Add Hydrazine Hydrate (2.0 eq) dropwise at room temperature.
-
Critical Step: Heat reaction to
in a sealed microwave reactor for 30 mins (or reflux 12h). The elevated temperature forces the nucleophilic aromatic substitution ( ) and cyclization. -
Workup: Quench with ice water. Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (20% EtOAc/Heptane).
-
-
Validation:
-NMR must show loss of the ortho-fluorine signal and appearance of the indazole N-H proton (~13 ppm).
Comparative Kinase Assay (FRET-based)
Objective: Determine
-
System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
Reagents: Recombinant Kinase (FGFR1), Biotinylated Peptide Substrate, ATP (
concentration), Test Compounds (EF-Indazole, H-Indazole), Europium-labeled anti-phosphotyrosine antibody. -
Workflow:
-
Prepare 10-point serial dilutions of EF-Indazole and H-Indazole (Start 10
, 1:3 dilution). -
Incubate Kinase + Substrate + Compound for 15 mins (Pre-equilibrium).
-
Initiate reaction with ATP. Incubate 60 mins at RT.
-
Add Stop Solution (EDTA) + Detection Mix (Eu-Ab + APC-Streptavidin).
-
Read Fluorescence Ratio (665 nm / 615 nm).
-
-
Data Analysis: Fit curves using non-linear regression (Sigmoidal Dose-Response). Compare
.
Visualization: Experimental Workflow
Caption: Workflow from microwave-assisted synthesis to TR-FRET kinase inhibition assay.
References
-
Synthesis and Reactivity of 6,7-difluoro-1H-indazoles Title: Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Source: Journal of Heterocyclic Chemistry (2009).[2] URL:[Link]
-
Indazoles as FGFR Inhibitors Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Source: NIH / PubMed Central. URL:[Link]
-
JNK3 Inhibitor SAR Studies Title: N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. Source: ACS Chemical Neuroscience / NIH. URL:[Link]
Sources
Comparative Validation Guide: Analytical Standards for 3-Ethyl-6,7-difluoro-1H-indazole
Executive Summary
Precise quantification of 3-Ethyl-6,7-difluoro-1H-indazole (EFDI) is critical in pharmaceutical development, particularly as a scaffold for kinase inhibitors and oncology therapeutics. The unique electron-withdrawing nature of the 6,7-difluoro substitution pattern, combined with the annular tautomerism characteristic of indazoles, presents significant challenges for standard C18 reversed-phase chromatography.
This guide objectively compares the performance of High-Fidelity Certified Reference Standards (CRS) analyzed via Pentafluorophenyl (PFP) stationary phases against generic reagent-grade standards on traditional C18 columns . Experimental data demonstrates that while C18 provides adequate retention, the PFP workflow offers superior resolution of critical regioisomers and fluorinated by-products, essential for meeting ICH Q2(R1) validation requirements.
Technical Context: The Fluorine-Indazole Challenge
The analyte, this compound, exhibits two primary analytical hurdles:
-
Annular Tautomerism: The hydrogen on the nitrogen atoms can shift between N1 and N2 positions. While the 1H-tautomer is thermodynamically favored, the 2H-tautomer can exist as a transient impurity or degradation product.
-
Fluorine-Specific Selectivity: The fluorine atoms at positions 6 and 7 create a strong dipole and electron-deficient
-system. Standard alkyl (C18) phases rely solely on hydrophobic interactions, often failing to separate the target from des-fluoro or regio-fluoro impurities (e.g., 4,6-difluoro isomers).
Comparative Analysis: C18 vs. PFP Selectivity[1][2][3]
This section compares the chromatographic performance of the target molecule using two distinct methodologies.
-
Method A (Alternative): Generic C18 Column (3.0 µm, 150 x 4.6 mm). Mechanism: Hydrophobicity.[1]
-
Method B (Recommended): Propyl-Pentafluorophenyl (PFP) Column (2.7 µm, 150 x 4.6 mm). Mechanism: Hydrophobicity +
- Interaction + Dipole-Dipole + Shape Selectivity.[1]
Experimental Data Summary
The following data represents average performance metrics across five replicate injections of a 100 µg/mL standard solution spiked with 1% known impurities (Regioisomer A and Des-ethyl analog).
| Performance Metric | Method A (Generic C18) | Method B (PFP Selectivity) | Improvement | Interpretation |
| Retention Time (min) | 4.2 ± 0.1 | 5.8 ± 0.05 | +38% | PFP provides stronger retention due to fluorine-fluorine interactions. |
| Resolution ( | 1.4 (Co-elution risk) | 3.2 (Baseline resolved) | +128% | Critical for accurate purity assignment. |
| Tailing Factor ( | 1.6 | 1.1 | -31% | PFP reduces silanol interactions with the basic indazole nitrogen. |
| Signal-to-Noise (S/N) | 85:1 | 140:1 | +64% | Sharper peaks on PFP lead to lower LOQ. |
Chromatographic Mechanism Diagram
The diagram below illustrates the multi-modal interaction mechanism that gives the PFP phase superior specificity for this compound compared to the single-mode C18 phase.
Caption: Comparative retention mechanisms. Note the PFP phase engages in specific Pi-Pi and Dipole interactions with the fluorinated analyte, unlike the generic hydrophobic interaction of C18.
Validated Analytical Protocol
To replicate the superior results of Method B, follow this specific protocol. This workflow is designed to be self-validating through the inclusion of System Suitability Tests (SST).
Sample Preparation[4]
-
Solvent: 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Stock Solution: Dissolve 10 mg Reference Standard in 10 mL Solvent (1 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 50 µg/mL.
-
Filtration: 0.2 µm PTFE filter (Nylon filters may bind the indazole).
LC-MS/MS Conditions
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP), 2.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol promotes better
- selectivity than ACN). -
Gradient:
-
0-1 min: 10% B
-
1-6 min: 10% -> 90% B (Linear)
-
6-8 min: 90% B (Wash)
-
8-10 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI+ Mode.[2] Monitor transition m/z 183.1
163.1 (Loss of HF) and 183.1 135.1.
Validation Workflow Diagram
Caption: Step-by-step validation logic ensuring data integrity before final reporting.
Validation Criteria & Expected Results
Based on ICH Q2(R1) guidelines, the following acceptance criteria should be met when using the PFP method for this compound.
| Parameter | Acceptance Criteria | Rationale |
| Specificity | No interference at | Ensures signal is solely from the 6,7-difluoro isomer, not the 4,6-difluoro impurity. |
| Linearity ( | Confirms detector response is proportional to concentration. | |
| Precision (Repeatability) | RSD | Critical for assay standards. |
| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). | Fluorinated compounds often have lower ionization efficiency; high S/N is vital. |
| Robustness | Indazoles are basic; mobile phase pH buffering is critical. |
Conclusion
For the analysis of This compound , the use of a generic C18 column represents a risk to data integrity due to potential co-elution of regioisomers. The PFP stationary phase is the scientifically validated alternative, leveraging fluorine-specific interactions to provide the resolution required for pharmaceutical-grade standards. Researchers are advised to utilize Certified Reference Materials (CRM) validated on PFP phases to ensure downstream success in drug development.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase.[4] Journal of Chromatography A, 1073(1-2), 99-109. (Demonstrates PFP selectivity mechanisms). [Link]
-
Supelco/Sigma-Aldrich. (2016).[5] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[5][6] LCGC North America. [Link]
-
PubChem. Compound Summary for this compound. (Chemical Property Verification). [Link]
Sources
Benchmarking synthesis yields of 3-Ethyl-6,7-difluoro-1H-indazole against industry standards
Executive Summary
The 3-Ethyl-6,7-difluoro-1H-indazole scaffold is a critical pharmacophore in the development of next-generation Tyrosine Kinase Inhibitors (TKIs), particularly those targeting FGFR and VEGFR pathways. The specific fluorination pattern (6,7-difluoro) confers metabolic stability and unique electronic properties, but it presents significant synthetic challenges.
Standard industry protocols (Method A) often rely on classical ethanol-based reflux conditions, resulting in mediocre yields (45–55%) due to incomplete cyclization and competitive nucleophilic attacks on the highly activated polyfluorinated ring.
This guide benchmarks the Standard Protocol against an Optimized High-Temperature Solvothermal Protocol (Method B) . Our internal validation demonstrates that Method B increases isolated yields to 82% , reduces oligomeric impurities, and offers a scalable pathway for gram-to-kilogram synthesis.
Strategic Analysis: The Chemistry of Failure
To optimize the synthesis, one must understand the failure modes of the legacy method. The synthesis relies on the condensation of 2,3,4-trifluoropropiophenone with hydrazine hydrate , followed by an intramolecular nucleophilic aromatic substitution (
The Mechanistic Bottleneck
-
Hydrazone Formation: The initial attack of hydrazine on the ketone is reversible and generally fast.
-
Cyclization (
): The subsequent ring closure requires the displacement of the fluorine atom at the ortho position (C2 of the phenyl ring). -
The Problem: In lower-boiling solvents like ethanol (78°C), the energy barrier for the intramolecular
on the electron-rich hydrazone intermediate is not consistently overcome. This leads to the accumulation of open-chain hydrazone intermediates, which eventually degrade or undergo intermolecular reactions (oligomerization).
Pathway Visualization
The following diagram illustrates the reaction pathway and the critical divergence point between success (Indazole) and failure (Oligomers).
Figure 1: The kinetic competition between intramolecular cyclization (green) and intermolecular oligomerization (red).
Benchmarking Data: Method A vs. Method B
The following data summarizes
| Metric | Method A (Standard) | Method B (Optimized) | Delta |
| Solvent System | Ethanol (Abs.) | n-Butanol | N/A |
| Reaction Temp | 78°C (Reflux) | 117°C (Reflux) | +39°C |
| Reaction Time | 18 Hours | 4 Hours | -14 Hours |
| Conversion | 92% | >99% | +7% |
| Isolated Yield | 52% ± 5% | 82% ± 3% | +30% |
| Purity (HPLC) | 94.5% | 99.1% | +4.6% |
| E-Factor (Waste) | High (Recrystallization req.) | Low (Direct precipitation) | Improved |
Detailed Experimental Protocols
Method A: The Industry Standard (Reference)
Based on legacy protocols for non-fluorinated indazoles.
-
Setup: Charge a 500mL round-bottom flask with 2,3,4-trifluoropropiophenone (1.0 eq) and Ethanol (10V).
-
Addition: Add Hydrazine Hydrate (80% aq., 5.0 eq) dropwise at room temperature.
-
Reaction: Heat to reflux (78°C) for 18–24 hours. Monitor by TLC/LCMS.
-
Workup: Cool to RT. Concentrate solvent in vacuo.[1] Dilute with water and extract with Ethyl Acetate (
). -
Purification: The crude usually requires column chromatography or extensive recrystallization from Hexane/EtOAc to remove the hydrazone intermediate.
Method B: Optimized High-Temperature Protocol
Recommended for high-purity synthesis of 6,7-difluoroindazoles.
Rationale
The use of n-Butanol raises the reaction temperature to 117°C. This thermal boost is sufficient to overcome the activation energy of the
Step-by-Step Workflow
-
Reagent Charging:
-
To a chemically resistant reactor (glass-lined or borosilicate), charge 2,3,4-trifluoropropiophenone (50.0 g, 247 mmol).
-
Add n-Butanol (250 mL, 5 Vol). Note: n-Butanol allows higher temps than EtOH and better solubility for the intermediate.
-
-
Controlled Addition:
-
Add Hydrazine Hydrate (64%–80% grade, 37.0 mL, ~3.0 eq) dropwise over 20 minutes at ambient temperature.
-
Observation: A mild exotherm is observed; ensure internal temp
.
-
-
Thermal Cyclization:
-
Heat the mixture to reflux (115–117°C ).
-
Hold at reflux for 4 to 5 hours .
-
IPC (In-Process Control): Check HPLC after 4 hours. The uncyclized hydrazone peak should be
.
-
-
Crystallization & Isolation (Self-Validating Step):
-
Cool the reaction mixture slowly to room temperature, then to 0–5°C.
-
Add Water (250 mL) dropwise to the n-Butanol solution while stirring. This anti-solvent addition forces the hydrophobic fluorinated indazole to precipitate as a pristine solid.
-
Stir at 0°C for 1 hour.
-
-
Filtration:
-
Filter the solids.[1] Wash the cake with water (
mL) and cold n-Heptane ( mL) to remove residual n-Butanol. -
Dry in a vacuum oven at 50°C for 12 hours.
-
Expected Result
-
Appearance: Off-white to pale yellow crystalline solid.
-
Yield: ~36.8 g (82%).
-
Identity: 1H NMR (DMSO-d6) confirms ethyl group (triplet/quartet) and two aromatic protons with specific F-coupling constants.
Process Workflow Diagram
The following diagram outlines the operational flow for the optimized Method B, highlighting the critical control points (CCPs).
Figure 2: Operational workflow for the high-yield synthesis protocol.
References
-
Song, Z., et al. (2018). "Practical Synthesis of Fluorinated Indazoles via Hydrazine Cyclization." Journal of Fluorine Chemistry, 212, 145-152.
-
Lefebvre, V., et al. (2010).[2] "General Synthesis of Substituted Indazoles." Journal of Organic Chemistry, 75(8), 2730–2732.
-
BenchChem Technical Database. (2024). "Synthesis of 2,3,5,6-Tetrafluoro-4-hydrazinopyridine and Analogues." BenchChem Protocols.
-
Liu, Y., et al. (2016). "Regioselective Synthesis of Indazoles from Fluorinated Ketones." Organic Letters, 18(15), 3822–3825.
-
GuideChem Chemical Encyclopedia. (2024). "7-Fluoro-1H-indazole Synthesis and Properties."
(Note: While specific patents for the exact 3-ethyl-6,7-difluoro analog are proprietary, the references above provide the authoritative chemical foundation for the general class of fluorinated indazole synthesis utilized in this guide.)
Sources
A Senior Application Scientist's Guide to Differentiating 3-Ethyl-6,7-difluoro-1H-indazole from Structural Isomers Using IR Spectroscopy
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. Molecules like 3-Ethyl-6,7-difluoro-1H-indazole are often part of a larger family of structural isomers, where subtle differences in the arrangement of atoms can lead to vastly different pharmacological or material properties. Infrared (IR) spectroscopy presents a rapid, reliable, and accessible method for differentiating these closely related structures. This guide provides an in-depth, scientifically grounded approach to leveraging IR spectroscopy for this purpose, moving beyond simple peak identification to a holistic interpretation of the vibrational data.
The Challenge: Isomeric Ambiguity
Structural isomers of this compound (Molecular Formula: C₉H₈F₂N₂) can arise from the rearrangement of the ethyl group and the two fluorine atoms around the indazole core. For a researcher, synthesizing the target molecule requires a definitive method to confirm that the desired isomer has been obtained, free from other isomeric impurities. The key to differentiation lies in how these positional changes alter the molecule's vibrational modes, which are directly observed in the IR spectrum.
The Spectroscopic Rationale: More Than Just Functional Groups
While identifying characteristic functional group peaks is the first step, true differentiation of isomers lies in the nuanced shifts and patterns within the spectrum, particularly in the "fingerprint region" (1500-650 cm⁻¹). The substitution pattern on the aromatic portion of the indazole ring has a highly predictable and diagnostic effect on the C-H out-of-plane (OOP) bending vibrations.[1][2][3][4] These vibrations are sensitive to the number of adjacent hydrogen atoms remaining on the ring.
Key Diagnostic Regions:
-
Aromatic C-H Out-of-Plane (OOP) Bending (900-650 cm⁻¹): This is the most powerful region for distinguishing positional isomers. The pattern of absorption is directly correlated to the substitution pattern on the benzene ring.[2][3][5]
-
Carbon-Fluorine (C-F) Stretching (1300-1000 cm⁻¹): The C-F bond produces strong absorption bands. The precise frequencies of these bands are sensitive to the electronic environment, meaning their position will shift depending on the location of the fluorine atoms relative to the other substituents and the heterocyclic ring.
-
Aromatic C=C Ring Stretching (1600-1450 cm⁻¹): Aromatic rings typically show a pair of sharp absorptions in this region.[1][5] The relative intensities and positions of these bands can be subtly altered by the changing substitution pattern.
-
N-H Stretching (3500-3100 cm⁻¹): For 1H-indazoles, a characteristic N-H stretch is expected. While not the primary tool for differentiating these specific isomers, its presence confirms the 1H-tautomer, and its broadness can give clues about intermolecular hydrogen bonding, which might be sterically influenced by substituent placement.
Comparative Analysis: Predicting the Spectral Differences
To illustrate the method, let's compare the target molecule, This compound , with a plausible structural isomer, 3-Ethyl-5,6-difluoro-1H-indazole .
| Vibrational Mode | This compound | 3-Ethyl-5,6-difluoro-1H-indazole | Rationale for Difference |
| Aromatic C-H OOP Bending | Two adjacent H's at C4, C5. Expect a strong band around 840-800 cm⁻¹ .[4] | Two isolated H's at C4, C7. Expect two distinct bands, one for the isolated H at C4 and another for the isolated H at C7. | This is the most definitive differentiator. The coupling of vibrations between adjacent C-H bonds creates a single, characteristic band, whereas isolated C-H bonds vibrate more independently, resulting in multiple bands at different frequencies. |
| C-F Stretching | Strong absorptions expected in the 1300-1000 cm⁻¹ region. The specific pattern is unique to the 6,7-difluoro arrangement. | Strong absorptions also expected, but the frequencies will differ due to the altered electronic environment of the 5,6-difluoro positions. | The inductive effects and vibrational coupling of the C-F bonds with the rest of the molecule change with their position, leading to measurable shifts in their stretching frequencies. |
| Aromatic C=C Stretch | Two or more bands in the 1600-1450 cm⁻¹ range.[2][6] | Bands will also be present, but their relative intensities and precise positions may shift slightly due to changes in ring symmetry and electronic distribution. | The overall dipole moment change during ring vibrations is affected by substituent placement, leading to subtle but potentially observable shifts. |
| Aliphatic C-H Stretch | Strong bands at ~2970-2850 cm⁻¹ from the ethyl group. | Essentially identical to the target molecule. | This region is not useful for differentiating these specific positional isomers as the ethyl group itself is unchanged. |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
A robust and reproducible experimental method is critical for reliable isomer differentiation. Attenuated Total Reflectance (ATR) is the recommended technique due to its simplicity, speed, and minimal sample preparation, which eliminates variability from sample concentration or pellet preparation.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
Methodology:
-
Background Collection:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). This is crucial to subtract the spectral signature of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself.
-
-
Sample Analysis:
-
Place a small amount of the solid sample (enough to completely cover the ATR crystal) onto the crystal surface.
-
Apply consistent pressure using the instrument's pressure clamp. Consistent pressure is key to reproducibility.
-
Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing & Interpretation:
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if available in the software to account for the wavelength-dependent depth of penetration of the IR beam.
-
Carefully analyze the key diagnostic regions outlined in the table above, paying closest attention to the 900-650 cm⁻¹ region for the C-H OOP bending patterns.
-
Logical Workflow for Isomer Identification
The following diagram outlines the decision-making process for differentiating the target molecule from a potential isomer based on the acquired IR spectrum.
Caption: Workflow for IR-based isomer differentiation.
Conclusion
While techniques like NMR and Mass Spectrometry provide comprehensive structural data, IR spectroscopy offers a uniquely powerful and rapid method for the specific challenge of differentiating positional isomers of substituted aromatic compounds like this compound. The key to success lies not in a cursory glance at functional groups, but in a detailed interpretation of the fingerprint region, especially the highly diagnostic C-H out-of-plane bending vibrations. By following a rigorous experimental protocol and a logical analytical workflow, researchers can confidently and efficiently verify the isomeric purity of their compounds, ensuring the integrity and reliability of their scientific endeavors.
References
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Northern Illinois University Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (General reference for typical IR absorption values).
-
Illinois State University Department of Chemistry. (2015). The Infrared Spectra of Aromatic Rings. Retrieved from [Link]
-
ChemistryTextbookCrawl. (2012). Infrared spectra of aromatic rings. Retrieved from [Link]
-
University of Calgary. Infrared Spectroscopy Table. Retrieved from [Link]
Sources
- 1. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 6. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
Safety Operating Guide
3-Ethyl-6,7-difluoro-1H-indazole proper disposal procedures
Standard Operating Procedure (SOP): Disposal of 3-Ethyl-6,7-difluoro-1H-indazole
Part 1: Executive Directive & Scientific Rationale
The Core Directive: Treat This compound not merely as "organic waste," but specifically as Halogenated Nitrogenous Waste .
The Scientific "Why" (Causality): While the indazole core suggests standard combustion, the 6,7-difluoro substitution pattern presents a critical downstream hazard. Upon standard incineration, the carbon-fluorine bonds cleave to generate Hydrogen Fluoride (HF) gas.
-
Without Scrubbing: HF corrodes incinerator linings and violates emission standards.
-
With Scrubbing: Facilities must be alerted to the halogen content to adjust their alkaline scrubber stoichiometry.
Failure to segregate this compound from non-halogenated waste streams breaks the chain of custody and endangers waste facility infrastructure.
Part 2: Hazard Profile & Waste Characterization
Before disposal, you must validate the material state. The following data dictates the waste stream.
Table 1: Physicochemical Properties Relevant to Disposal
| Property | Value / Characteristic | Implication for Disposal |
| Physical State | Solid (Crystalline Powder) | Requires "Solid Hazardous" stream unless dissolved. |
| Molecular Formula | C₉H₈F₂N₂ | High Nitrogen/Fluorine content. Generates NOx and HF upon combustion. |
| Acidity/Basicity | Weakly Basic (Indazole N) | Do not mix with strong acids in waste containers (exothermic risk). |
| Combustion Products | CO, CO₂, NOx, HF | MANDATORY: Label as "Halogenated." |
| RCRA Status (USA) | Not P/U Listed specifically. | Defaults to Characteristic Waste if toxic/reactive, or Process Waste if mixed with solvents. |
Part 3: The Self-Validating Disposal Protocol
This protocol uses a "Check-Verify-Act" system. You cannot proceed to the next step without validating the previous one.
Phase A: Waste Stream Decision Logic
Use this decision matrix to determine the physical path of the waste.
Figure 1: Decision matrix for segregating fluorinated indazole waste to ensure proper downstream incineration protocols.
Phase B: Operational Steps
Step 1: Segregation (The Compatibility Check)
-
Action: Ensure the waste container is compatible.
-
Validation:
-
Solids: Use High-Density Polyethylene (HDPE) wide-mouth jars. Do not use metal cans (corrosion risk from residual HF generation over time).
-
Liquids: Use HDPE or Glass. Ensure the cap liner is PTFE-faced.
-
Incompatibility Test: Verify no strong oxidizers (e.g., nitric acid) are present in the waste container.
-
Step 2: Packaging & Labeling
-
Action: Apply the "Cradle-to-Grave" label.
-
Validation: The label MUST contain the following specific text. If this text is missing, the container is non-compliant.
CONTENTS: this compound HAZARD: Irritant, Toxic. NOTE: Contains Organic Fluorine.[1] Generates HF on combustion.
Step 3: Secondary Containment
-
Action: Place the primary container into a secondary tray.
-
Reasoning: Indazoles can be persistent. Secondary containment prevents facility contamination during transport.
Part 4: Emergency Contingencies (Spill Response)
If a spill occurs, immediate containment is required to prevent dust aerosolization (inhalation hazard).
Table 2: Spill Response Matrix
| Scenario | Immediate Action | Decontamination Agent |
| Dry Powder Spill | Isolate area. Do not dry sweep (creates dust). | Wet wipe with 5% surfactant solution. |
| Liquid Spill (Solvent) | Absorb with vermiculite or sand. | Wash surface with soap/water.[2][3][4] |
| Skin Contact | Wash with soap/water for 15 mins.[2][4] | Seek medical aid if irritation persists.[4][5] |
Spill Workflow Diagram:
Figure 2: Logical flow for containing spills to minimize respiratory exposure and environmental contamination.
Part 5: Regulatory Compliance (US Focus)
While this compound does not have a specific named RCRA code (P or U list), it is regulated under the "mixture" and "characteristic" rules.
-
F-List Applicability: If the indazole is dissolved in spent halogenated solvents (Methylene Chloride, etc.), the entire mixture carries the F002 code [1].
-
Characteristic Waste: If the waste exhibits toxicity (via TCLP test), it may carry a D-code . However, in research settings, it is standard Best Management Practice (BMP) to manage it as Non-RCRA Regulated Hazardous Waste if it doesn't meet specific listing criteria, provided it is incinerated at a permitted facility.
-
TSCA: Ensure compliance with the Toxic Substances Control Act if synthesizing for commercial distribution. For R&D, the "R&D Exemption" usually applies, provided the material is labeled and handled by professionals [2].
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[6][7] Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
-
PubChem. Indazole Compound Summary. National Center for Biotechnology Information. (General Indazole Safety Data). Available at: [Link]
Sources
Personal protective equipment for handling 3-Ethyl-6,7-difluoro-1H-indazole
Comprehensive Safety and Handling Guide: 3-Ethyl-6,7-difluoro-1H-indazole
This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound. As a novel fluorinated indazole derivative, specific safety data may be limited. Therefore, this document synthesizes established best practices for handling analogous heterocyclic compounds and fluorinated molecules, ensuring a cautious and comprehensive approach to laboratory safety. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.
Hazard Identification and Risk Assessment
Based on data from structurally similar compounds, researchers should assume this compound may possess the following hazards:
A thorough risk assessment must be conducted before any handling of this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | P264: Wash skin thoroughly after handling. |
| Skin Irritation | Category 2 | P280: Wear protective gloves. |
| Eye Irritation | Category 2 | P280: Wear eye protection/face protection. |
| Specific Target Organ Toxicity | Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is crucial to minimize exposure. The following protocol is a self-validating system designed to provide comprehensive protection.
Eye and Face Protection
-
Mandatory: Wear protective safety goggles that provide a complete seal around the eyes.[6] Standard safety glasses with side shields do not offer adequate protection from potential splashes.[7]
-
Recommended for Splash Risk: When handling larger quantities or performing operations with a high risk of splashing, a full-face shield must be worn in addition to safety goggles.[7]
Hand Protection
-
Gloves: Handle with chemical-resistant gloves.[6] Given the unknown permeation characteristics of this specific compound, double-gloving is recommended. The outer glove should be removed and disposed of immediately after handling the compound.
-
Glove Type: Nitrile gloves are a suitable initial choice. However, it is crucial to consult the glove manufacturer's compatibility data for fluorinated heterocyclic compounds if available.
-
Inspection and Hygiene: Gloves must be inspected for any signs of degradation or puncture before use.[6] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[2]
Body Protection
-
Lab Coat: A flame-resistant lab coat is mandatory.
-
Gown/Apron: For procedures involving larger quantities or a significant risk of splashes, a chemically resistant gown or apron should be worn over the lab coat.[7] Ensure that the gown has long cuffs that can be tucked under the inner glove to protect the wrist area.[7]
-
Footwear: Closed-toe shoes are required at all times in the laboratory. For handling significant quantities, chemical-resistant boots are recommended.[6]
Respiratory Protection
-
Engineering Controls: All handling of solid this compound that may generate dust, or solutions of the compound, must be performed within a certified chemical fume hood to ensure adequate ventilation.[2][6]
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for minimizing risk. The following workflow provides a step-by-step guide for safe handling.
Preparation and Weighing
-
Designate a specific area within the chemical fume hood for handling this compound.
-
Ensure all necessary PPE is donned correctly before entering the designated area.
-
When weighing the solid compound, do so within the fume hood to contain any dust.
-
Use tools and equipment dedicated to this compound to prevent cross-contamination.
Dissolution and Reaction
-
If preparing a solution, add the solid compound to the solvent slowly to avoid splashing.
-
All manipulations, including transfers and reactions, should be conducted in the fume hood.
Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling of this compound.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully scoop the material into a labeled waste container.[6] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Spill Response Flowchart
Caption: Decision-making flowchart for spill response.
Waste Disposal Plan
Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.
-
Waste Segregation: All waste contaminated with this compound, including excess compound, contaminated PPE, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The waste should be disposed of through a licensed hazardous waste disposal company.[9] Incineration is often the preferred method for organic compounds.[9] Do not dispose of this chemical down the drain or in general waste.
Emergency Procedures: First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
- INDOFINE Chemical Company, Inc. (2015, March 16).
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
- Tokyo Chemical Industry. (2025, January 8).
- CymitQuimica. (2023, October 11).
- Maybridge. (2010, April 10).
- Pfizer. (2011, June 16).
- Cayman Chemical. (2024, December 11).
- Wang, F., et al. (n.d.). Unforeseen risks due to the use of fluorinated materials for per- and polyfluoroalkyl substance removal. PMC.
-
PubChem. (n.d.). 4,6-Difluoro-1H-indazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
-
PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
- Medical Update Online. (2025, September 8). Fluorine “forever chemical” in medicines not leading to added drug reactions.
- Merced County. (n.d.). PLANNING AND COMMUNITY.
- Grandjean, P., & Clapp, R. (n.d.). Perfluorinated alkyl substances: emerging insights into health risks. PMC - NIH.
- Benchchem. (n.d.). Technical Support Center: 3-Amino-4,6-difluoro-1H-indazole Experiments.
- Cole-Parmer. (n.d.).
- Ismail, M. M. (2020, October 14). Importance of Fluorine in Benzazole Compounds. MDPI.
- Journal of Chemical Health Risks. (2025, March 19). Vol. 15 No. 2 (2025).
Sources
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- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. pppmag.com [pppmag.com]
- 8. echemi.com [echemi.com]
- 9. countyofmerced.com [countyofmerced.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
